Fructo-oligosaccharide DP13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H132O66 |
|---|---|
Molecular Weight |
2125.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChI Key |
SWEPQNVTSHGQDC-RNTIGUIKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Fructo-oligosaccharide DP13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of fructo-oligosaccharides with a specific degree of polymerization of 13 (FOS DP13). Fructo-oligosaccharides are of increasing interest in the pharmaceutical and nutraceutical industries due to their prebiotic properties and potential therapeutic applications. The biological activity of FOS is often dependent on their degree of polymerization, making the production of specific chain-length FOS, such as DP13, a critical area of research.
This document details the enzymatic synthesis of long-chain FOS and outlines robust purification methodologies for isolating FOS DP13. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided.
Enzymatic Synthesis of High-DP Fructo-oligosaccharides
The industrial production of FOS is primarily achieved through the enzymatic conversion of sucrose (B13894) using fructosyltransferases (FTases) or β-fructofuranosidases.[1][2] These enzymes catalyze transfructosylation reactions, transferring fructose (B13574) moieties from a donor (usually sucrose) to an acceptor molecule, leading to the elongation of the fructan chain.[2] The synthesis of FOS with a higher degree of polymerization (DP), such as DP13, is influenced by several key reaction parameters.
Factors Influencing the Degree of Polymerization
Several factors can be manipulated to favor the production of long-chain FOS:
-
Substrate Concentration: High initial sucrose concentrations (typically >50% w/v) promote the transfructosylation activity of the enzyme over hydrolysis, leading to the formation of higher DP FOS.[3][4]
-
Enzyme Selection: The choice of microbial source for the fructosyltransferase is crucial. Enzymes from different microorganisms exhibit varying product specificities. For the synthesis of inulin-type FOS (β-2,1 linkages), enzymes from Aspergillus species are commonly used.[1] Levansucrases can be employed for the synthesis of levan-type FOS (β-2,6 linkages).
-
Reaction Time: The production of higher DP FOS is a sequential process. Initially, short-chain FOS like 1-kestose (B104855) (DP3) and nystose (B80899) (DP4) are formed. As the reaction progresses, these shorter chains act as acceptors for further fructosylation, leading to the accumulation of longer-chain FOS.[1] Therefore, optimizing the reaction time is essential to maximize the yield of the desired DP.
-
Temperature and pH: The optimal temperature and pH for FOS synthesis are dependent on the specific enzyme used. Generally, temperatures in the range of 50-60°C and a pH of 5.0-6.0 are employed for fungal fructosyltransferases.[5]
Experimental Protocol: Enzymatic Synthesis of FOS Mixture Rich in High-DP Fractions
This protocol is a generalized procedure for the lab-scale synthesis of a FOS mixture containing a significant proportion of high-DP fractions, including DP13.
Materials:
-
Sucrose
-
Fructosyltransferase (e.g., from Aspergillus niger)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Heating magnetic stirrer
-
Reaction vessel (e.g., beaker or flask)
-
Water bath
Procedure:
-
Prepare a high-concentration sucrose solution (e.g., 60% w/v) in 0.1 M sodium acetate buffer (pH 5.5).
-
Preheat the sucrose solution to the optimal temperature for the enzyme (e.g., 55°C) in a water bath with stirring.
-
Add the fructosyltransferase enzyme to the reaction mixture. The enzyme concentration should be optimized, but a starting point of 10 units per gram of sucrose can be used.
-
Maintain the reaction at the optimal temperature with continuous stirring.
-
Monitor the reaction progress over time (e.g., 24-48 hours) by taking samples at regular intervals for analysis by HPLC to determine the distribution of FOS with different DPs.
-
Terminate the reaction when the desired concentration of high-DP FOS is achieved by heating the mixture to 85-95°C for 10-15 minutes to inactivate the enzyme.
-
The resulting syrup contains a mixture of FOS with varying DPs, along with residual sucrose, glucose, and fructose.
Purification of Fructo-oligosaccharide DP13
The purification of a specific FOS fraction, such as DP13, from the complex reaction mixture is a challenging but crucial step. Preparative chromatography is the most effective method for this purpose.
Purification Strategies
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. Larger molecules, such as high-DP FOS, elute earlier than smaller molecules. SEC is a suitable method for the fractionation of FOS based on their degree of polymerization.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution for the separation of individual FOS oligomers.[1] Different types of columns can be used, including amino-bonded silica (B1680970) columns and cation-exchange resins in the calcium or silver form.[7]
Experimental Protocol: Purification of FOS DP13 by Preparative Size-Exclusion Chromatography
This protocol outlines a general procedure for the fractionation of a high-DP FOS mixture to isolate the DP13 fraction.
Materials:
-
Crude FOS syrup (from synthesis)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2 or Sephadex G-25)
-
Deionized water (mobile phase)
-
Fraction collector
-
HPLC system with a refractive index (RI) detector for analysis
Procedure:
-
Column Preparation: Pack the size-exclusion chromatography column with the selected resin according to the manufacturer's instructions. Equilibrate the column with deionized water at a constant flow rate.
-
Sample Preparation: Dilute the crude FOS syrup with deionized water to a suitable concentration to avoid viscosity-related issues during chromatography. Filter the sample through a 0.45 µm filter.
-
Chromatography:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Elute the sample with deionized water at a constant flow rate.
-
Collect fractions of a fixed volume using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC system with an RI detector to determine the DP of the FOS in each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the highest purity of FOS DP13. Lyophilize the pooled fractions to obtain the purified FOS DP13 as a white powder.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and purification of FOS, providing a basis for comparison of different methodologies. It is important to note that data specifically for DP13 is scarce, and the tables include data for high-DP FOS in general.
Table 1: Enzymatic Synthesis of High-DP Fructo-oligosaccharides
| Enzyme Source | Substrate Conc. (w/v) | Temp (°C) | pH | Reaction Time (h) | Total FOS Yield (%) | DP Range Produced | Reference |
| Aspergillus niger | 60% | 55 | 5.5 | 24 | ~60 | DP3-DP5+ | [1] |
| Lactobacillus gasseri InuGB-V3 | 80% | 40 | 5.5 | 20 | 53 | DP3-DP11 | [3] |
| Rhodotorula sp. LEB-V10 (immobilized) | 50% | 48 | 6.0 | 24 | 58 | Not specified | [8] |
| Aspergillus oryzae IPT-301 | Not specified | 45-50 | 5.5-6.75 | Not specified | High | Not specified | [5] |
Table 2: Purification of Fructo-oligosaccharides
| Purification Method | Starting Material | Isolated Fraction | Purity (%) | Recovery (%) | Reference |
| Activated Charcoal | Crude I-FOS syrup | Total I-FOS | 89 | 81 | [3] |
| Preparative HPLC | FOS mixture | FOS with given DP | High (for analytical purposes) | Not specified | [1] |
| Size-Exclusion Chromatography | Fructan extract | Fructan fractions by MW | High | Not specified | [6] |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and purification of FOS DP13.
Conclusion
The synthesis and purification of this compound require a multi-step process involving careful optimization of enzymatic reaction conditions to favor the production of long-chain FOS, followed by high-resolution chromatographic techniques for the isolation of the specific DP13 fraction. While challenging, the production of pure FOS DP13 is essential for advancing research into the structure-function relationship of these prebiotics and for the development of novel therapeutic agents. Further research is needed to develop more efficient and scalable methods for the production of specific high-DP FOS.
References
- 1. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to the Structural Characterization of Fructo-oligosaccharide DP13
This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation of fructo-oligosaccharides (FOS) with a degree of polymerization of 13 (DP13). Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and data presentation for a multi-faceted approach to FOS analysis.
Fructo-oligosaccharides are polymers of fructose (B13574), and their structural complexity, which includes variations in linkage, branching, and chain length, necessitates a combination of sophisticated analytical methods for full characterization.[1][2] For a FOS of DP13, this involves determining the precise sequence of thirteen monosaccharide units, their glycosidic linkages (e.g., β-(2→1) or β-(2→6)), and the anomeric configuration.[3][4]
Chromatographic Separation and Profiling
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of FOS mixtures. Depending on the specific requirements of the analysis, several HPLC methods can be employed.
1.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the detailed profiling of oligosaccharides. It separates FOS based on the weak acidity of their hydroxyl groups under high pH conditions, allowing for the resolution of isomers and oligomers with varying DPs.[5]
Experimental Protocol: HPAEC-PAD Analysis of FOS DP13
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-pH anion-exchange column (e.g., CarboPac series).
-
Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide. For FOS up to DP60, a linear gradient of 20–450 mM sodium acetate can be effective.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column temperature is maintained around 30 °C.
-
Detection: Pulsed amperometry using a gold working electrode.
-
Sample Preparation: The FOS sample is dissolved in deionized water and filtered through a 0.2 µm syringe filter before injection.[5]
1.2. Other HPLC Techniques
Other HPLC methods, such as those using refractive index detection (RID) or evaporative light scattering detection (ELSD), are also valuable for FOS analysis, particularly for quantification.[6][7][8][9]
Table 1: Comparison of HPLC Techniques for FOS Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPAEC-PAD | Anion exchange at high pH | High resolution and sensitivity, separates isomers | Requires specialized non-metallic system, sensitive to eluent composition | Detailed profiling and quantification of complex FOS mixtures.[5] |
| HPLC-RID | Measures changes in refractive index | Universal detector for carbohydrates, simple setup | Lower sensitivity, not suitable for gradient elution | Quantification of major FOS components in simpler mixtures.[8][9] |
| HPLC-ELSD | Light scattering of nebulized analyte | More sensitive than RID, compatible with gradient elution | Non-linear response, requires volatile mobile phases | Quantification of a wide range of FOS when RID is not sensitive enough.[6][7] |
Mass Spectrometry for Molecular Weight and Sequencing
Mass spectrometry (MS) is indispensable for determining the molecular weight of FOS and for obtaining sequence and branching information through fragmentation analysis (MS/MS).[10] For high DP fructans like DP13, electrospray ionization (ESI) is a common ionization technique.
2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with MS combines the separation power of chromatography with the detection and structural information provided by mass spectrometry.[11][12][13] Porous graphitized carbon (PGC) chromatography is particularly effective for separating FOS isomers prior to MS analysis.[10][12]
Experimental Protocol: LC-MS/MS for FOS DP13 Sequencing
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).[10][11]
-
Chromatography:
-
Column: Hypercarb PGC column.[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a suitable modifier like ammonium (B1175870) acetate.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI).[11][12]
-
Data Acquisition: Full scan MS to determine the molecular weight of the DP13 FOS. For higher DP fructans, monitoring multiply charged ions can extend the effective mass range of the instrument.[11][13]
-
Fragmentation: Tandem MS (MS/MS) of the precursor ion corresponding to the DP13 FOS to generate fragment ions that reveal the sequence and linkage information.
-
Table 2: Expected Mass Spectrometry Data for a DP13 FOS (GF12)
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C78H132O66 | Elemental composition |
| Monoisotopic Mass | 2108.75 Da | Precise molecular weight |
| Precursor Ion [M-H]⁻ | m/z 2107.74 | Confirmation of molecular weight in negative ion mode |
| MS/MS Fragments | Series of ions corresponding to the loss of fructose units | Monosaccharide sequence and branching points |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and 3D Structure
NMR spectroscopy is the most powerful technique for the unambiguous determination of glycosidic linkages, anomeric configurations (α or β), and the three-dimensional structure of oligosaccharides.[14][15] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) is required for complete structural elucidation.[16]
Experimental Protocol: NMR Analysis of FOS DP13
-
Sample Preparation: The purified FOS DP13 sample is lyophilized and dissolved in D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
1D ¹H NMR: Provides an overview of the proton signals, particularly the anomeric protons which are indicative of the number and type of sugar residues.
-
1D ¹³C NMR: Shows the chemical shifts of all carbon atoms, including the anomeric carbons which are sensitive to the linkage position and configuration.[17]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide residue.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each sugar ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the glycosidic linkages between monosaccharide units.[16]
-
Table 3: Key NMR Signals for FOS Structural Determination
| NMR Experiment | Key Information | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Anomeric protons (H-1 of Glc, H-2 of Fru) | 4.5 - 5.5 |
| ¹³C NMR | Anomeric carbons (C-1 of Glc, C-2 of Fru) | 90 - 110 |
| HMBC | Correlations across glycosidic bonds (e.g., H-1 of Glc to C-2 of Fru) | N/A (correlation map) |
Enzymatic Hydrolysis for Linkage Confirmation
Enzymatic hydrolysis using specific glycosidases can provide valuable information about the types of linkages present in the FOS.[4] For instance, inulinases specifically cleave β-(2→1) linkages, while levanases act on β-(2→6) linkages.[4][18]
Experimental Protocol: Enzymatic Hydrolysis of FOS DP13
-
Enzymes: Inulinase (for β-(2→1) linkages) and/or levanase (for β-(2→6) linkages).[4]
-
Reaction Conditions: The FOS DP13 sample is incubated with the specific enzyme under optimal pH and temperature conditions.[19][20]
-
Analysis: The reaction products are analyzed by HPLC or MS to identify the resulting smaller oligosaccharides and monosaccharides.
-
Interpretation: The identity of the hydrolysis products confirms the presence of the specific linkages targeted by the enzyme.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural characterization of FOS DP13.
Caption: Overall workflow for FOS DP13 structural characterization.
Caption: Logical relationship of data from different analytical techniques.
By integrating the data from these complementary techniques, a complete and unambiguous structural characterization of Fructo-oligosaccharide DP13 can be achieved, providing a solid foundation for further research and development.
References
- 1. Oligosaccharide Structure Characterization & Analysis - Creative Biolabs [creative-biolabs.com]
- 2. ukessays.com [ukessays.com]
- 3. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fodzyme.com [fodzyme.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of fructooligosaccharides in burdock using HPLC and microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of high-molecular-weight fructan polymers in crude plant extracts by high-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reverse-phase liquid chromatography/mass spectrometry method for the analysis of high-molecular-weight fructooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of high-molecular-weight fructan polymers in crude plant extracts by high-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unina.it [iris.unina.it]
- 16. mdpi.com [mdpi.com]
- 17. Determination of the three-dimensional structure of oligosaccharides in the solid state from experimental 13C NMR data and ab initio chemical shift surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study of Enzymatic Hydrolysis of Fructans from Agave salmiana Characterization and Kinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of High Degree of Polymerization Fructo-oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of high degree of polymerization (DP) fructo-oligosaccharides (FOS). Understanding these characteristics is crucial for their application in research, food science, and pharmaceutical development, where they are valued for their prebiotic effects and functional attributes. This document details the key properties, presents quantitative data in a structured format, outlines experimental protocols for their determination, and provides visual workflows for clarity.
Core Physicochemical Properties
The physicochemical behavior of FOS is largely dictated by their degree of polymerization. High DP FOS, often referred to as inulin, are polymers of fructose (B13574) with a terminal glucose unit. Their increased chain length compared to short-chain FOS significantly influences their interaction with solvents and their thermal behavior.
Solubility
The solubility of FOS in water decreases as the degree of polymerization increases. While short-chain FOS are readily soluble, high DP FOS exhibit lower solubility in water, particularly at room temperature. However, their solubility can be significantly enhanced by increasing the temperature. This property is critical for formulation development, impacting dissolution rates and bioavailability. In contrast to their aqueous solubility, high DP FOS are generally insoluble in organic solvents like ethanol.
Viscosity
Aqueous solutions of high DP FOS exhibit higher viscosity compared to their low DP counterparts. This is attributed to the greater hydrodynamic volume and increased intermolecular interactions of the longer polysaccharide chains. The viscosity is dependent on concentration, temperature, and the specific DP of the FOS. This characteristic makes high DP FOS valuable as texturizing agents and fat replacers in various food and pharmaceutical formulations.
Water Activity (aW)
High DP FOS, particularly in their powdered form, can influence the water activity of a system. Due to their hygroscopic nature, they can bind free water, thereby reducing the overall water activity. This is an important consideration for controlling microbial growth and enhancing the shelf stability of products. The addition of inulin, a high DP fructan, to processed cheese spread has been shown to decrease water activity, which is attributed to its hygroscopic nature and the absorption of free water.
Thermal Stability
The thermal stability of FOS is influenced by both temperature and pH. Generally, FOS are more stable at neutral pH and more susceptible to hydrolysis under acidic conditions, a process that is accelerated at higher temperatures. Studies have shown that the thermal degradation of FOS follows first-order kinetics. The degradation rate constants decrease as the pH increases from acidic to neutral. This indicates that high DP FOS are more thermostable at neutral pH. The degradation of inulin, a high DP FOS, has been observed to begin at temperatures around 218.4°C, attributed to the breakdown of the fructose chains.
Hygroscopicity
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a notable property of FOS. In their amorphous state, these powders can readily absorb moisture, which can impact their physical state, potentially leading to caking and changes in flowability. The degree of hygroscopicity is related to the degree of polymerization and the physical form (crystalline vs. amorphous) of the FOS.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of high DP FOS based on available data.
| Property | Observation with Increasing Degree of Polymerization (DP) | Reference(s) |
| Solubility | Decreases in water at room temperature. | [1] |
| Viscosity | Increases in aqueous solutions. | [1][2] |
| Water Activity | Can decrease the water activity of a system. | [3] |
| Thermal Stability | Generally increases; more stable at neutral pH. | [1][4] |
| Hygroscopicity | Influenced by DP and physical form. | [3] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of high DP FOS.
Determination of Degree of Polymerization by HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of FOS and the determination of their degree of polymerization.
Principle: FOS are separated based on their chain length using a suitable stationary phase. The retention time of each oligomer is correlated with its DP. Quantification is achieved by comparing peak areas to those of known standards.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
Amino-based or amide-based analytical column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
FOS standards of known DP (e.g., 1-kestose, nystose, etc.)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of FOS with known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the high DP FOS sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 75:25 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify the peaks corresponding to different DP FOS based on their retention times compared to the standards. Calculate the concentration of each oligomer using the calibration curve. The average DP can be calculated based on the relative abundance of each oligomer.
Viscosity Measurement
The viscosity of high DP FOS solutions can be determined using a rotational viscometer.
Principle: A spindle is rotated in the FOS solution at a constant rate. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.
Instrumentation:
-
Rotational viscometer with appropriate spindles.
-
Temperature-controlled water bath.
-
Beaker.
Procedure:
-
Solution Preparation: Prepare FOS solutions of known concentrations in deionized water.
-
Temperature Equilibration: Place the beaker containing the FOS solution in the water bath to reach the desired temperature (e.g., 25 °C).
-
Measurement:
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
Immerse the spindle into the solution up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
-
Data Analysis: Plot viscosity as a function of concentration and/or temperature.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of FOS by measuring the change in mass as a function of temperature.
Principle: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The weight loss of the sample is recorded as it decomposes.
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the high DP FOS powder (typically 5-10 mg) into the TGA sample pan.
-
TGA Program:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate.
-
-
Analysis: Run the TGA program and record the weight loss as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.
Principle: The sample is exposed to a series of controlled relative humidity (RH) steps at a constant temperature. The mass of the sample is continuously monitored until it reaches equilibrium at each RH step.
Instrumentation:
-
Dynamic Vapor Sorption (DVS) analyzer.
Procedure:
-
Sample Preparation: Place a small amount of the high DP FOS powder (typically 10-20 mg) in the DVS sample pan.
-
DVS Program:
-
Drying: Initially, dry the sample in the DVS instrument at 0% RH until a stable mass is achieved.
-
Sorption/Desorption Isotherm: Program a series of increasing RH steps (e.g., from 0% to 90% in 10% increments) followed by a series of decreasing RH steps back to 0%.
-
Equilibrium Condition: Set an equilibrium criterion, for example, a change in mass of less than 0.002% over a 10-minute period.
-
-
Analysis: Run the DVS program to generate a moisture sorption-desorption isotherm.
-
Data Analysis: The isotherm plot shows the amount of water absorbed by the sample at each RH level. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of high DP FOS.
Caption: Workflow for Determining Degree of Polymerization of FOS by HPLC.
Caption: Workflow for Measuring the Viscosity of FOS Solutions.
Caption: Workflow for Thermal Stability Analysis of FOS using TGA.
This guide provides a foundational understanding of the key physicochemical properties of high DP FOS. For more specific applications, further characterization based on the intended use is recommended. The provided protocols and workflows serve as a starting point for the systematic evaluation of these versatile biopolymers.
References
The Biological Activity of Long-Chain Fructo-oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fructo-oligosaccharides (FOS), a subgroup of inulin-type fructans, are non-digestible carbohydrates that exert significant biological activities, primarily through their potent prebiotic effects. With a higher degree of polymerization (DP) than their short-chain counterparts, typically ranging from 10 to over 60 fructose (B13574) units, long-chain FOS are selectively fermented by beneficial gut bacteria in the colon. This selective fermentation leads to a cascade of physiological effects, including the modulation of the gut microbiota composition, the production of short-chain fatty acids (SCFAs), and the regulation of host immune and inflammatory responses. This technical guide provides an in-depth overview of the biological activities of long-chain FOS, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
Fructo-oligosaccharides are naturally occurring oligosaccharides found in various plants, including chicory root, Jerusalem artichoke, and onions.[1] They consist of linear chains of fructose units linked by β(2→1) glycosidic bonds, typically with a terminal glucose molecule.[2] The length of the fructose chain, or degree of polymerization (DP), determines their classification and, to a large extent, their physicochemical and biological properties.[3] Long-chain FOS, also referred to as inulin (B196767), are characterized by a DP of 10 or greater and exhibit lower solubility and a slower fermentation rate compared to short-chain FOS.[4][5] These properties allow them to reach the more distal parts of the colon, influencing a broader range of the gut microbiota.[6]
The primary biological activities of long-chain FOS stem from their resistance to digestion in the upper gastrointestinal tract, allowing them to serve as a substrate for microbial fermentation in the colon.[7] This leads to the selective stimulation of beneficial bacteria, such as Bifidobacterium and Lactobacillus species, and the production of SCFAs, primarily acetate (B1210297), propionate, and butyrate (B1204436).[8] These metabolites, in turn, mediate a variety of systemic effects, including immunomodulation and anti-inflammatory responses.
Physicochemical Properties
The physicochemical properties of long-chain FOS are crucial for their biological function. The degree of polymerization is a key determinant of these properties.
| Property | Description | References |
| Degree of Polymerization (DP) | Typically ranges from 10 to over 60 fructose units. | [3] |
| Solubility | Lower solubility in water compared to short-chain FOS, which increases with temperature. | [5][9] |
| Viscosity | Can form gels and increase the viscosity of solutions, a property that is dependent on concentration, temperature, and DP. | [9] |
| Sweetness | Negligible sweetness compared to sucrose. | [10] |
Biological Activities
Prebiotic Effects and Modulation of Gut Microbiota
Long-chain FOS are well-established prebiotics, selectively promoting the growth of beneficial gut bacteria. Numerous studies have demonstrated their ability to significantly increase the abundance of Bifidobacterium and, to a lesser extent, Lactobacillus species.
Table 1: Effects of Long-Chain FOS Supplementation on Gut Microbiota Composition
| Study Population | FOS Type & Dosage | Duration | Key Findings | Reference |
| Healthy Adults | Long-chain inulin (DP > 23), 10 g/day | 3 weeks | Significant increase in Bifidobacterium counts. | [11] |
| Healthy Adults | Inulin (DP ≥ 10), 5 g/day | 11 days | Higher numbers of bifidobacteria compared to sucrose. | [12] |
| Pregnant Women | Long-chain FOS (lcFOS) in a 9:1 ratio with GOS, 9 g/day | From 25 weeks of gestation until delivery | Significantly higher proportions of bifidobacteria in the maternal gut (21.0% vs. 12.4% in placebo group). | [13] |
| Mice | Fructans from Agave fourcroydes (10% of diet) | 35 days | Increased total anaerobes and bifidobacteria. | [8] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of long-chain FOS by the gut microbiota leads to the production of SCFAs, which play a vital role in gut health and systemic physiological processes.
Table 2: Short-Chain Fatty Acid Production Following Long-Chain FOS Fermentation
| Fermentation Model | FOS Type & Concentration | Duration | Key Findings on SCFA Production | Reference |
| In vitro human fecal fermentation | Long-chain inulin (DP > 20) | 24 hours | Lower concentration of butyrate compared to shorter chain FOS. Steady fermentation over 24 hours. | [4] |
| In vitro human fecal fermentation | Mixture of long-chain inulin (90-94%, DP > 10) and short-chain FOS (6-10%) | 24 hours | Significantly more total SCFAs and acetate produced compared to other FOS samples. | [4] |
| In vivo (Mice) | Fructans from Agave fourcroydes (10% of diet) | 35 days | Increased cecal concentrations of total SCFAs, acetate, propionate, and butyrate. | [8] |
| In vitro fecal incubations | FOS | 24 hours | Significantly higher levels of acetate and propionate. | [14] |
Immunomodulatory and Anti-inflammatory Effects
Long-chain FOS and their fermentation products, particularly butyrate, have been shown to exert immunomodulatory and anti-inflammatory effects. These effects are mediated through various mechanisms, including the regulation of cytokine production and the modulation of key inflammatory signaling pathways.
Table 3: Immunomodulatory and Anti-inflammatory Effects of Long-Chain FOS
| Study Model | FOS Type & Dosage | Key Findings on Immune/Inflammatory Markers | Reference |
| Calf Lung Infection Model | FOS | Lower IL-8, IL-6, and IL-1β levels in bronchoalveolar lavage fluid and blood. | [15] |
| D-galactose-treated mice | FOS (2.5% w/w diet) | Attenuated increases in lung IL-1β and IL-6 levels. | [15] |
| DSS-induced colitis in mice | FOS | Ameliorated colitis symptoms and reduced pro-inflammatory cytokine expression. | [16] |
| Human studies (systematic review) | FOS | Increased IgA secretion in the colon and decreased proinflammatory cytokines. | [17] |
Mechanisms of Action: Signaling Pathways
The biological activities of long-chain FOS are mediated, in part, by the interaction of their fermentation products with host cell signaling pathways. The production of butyrate, in particular, has been shown to influence key inflammatory pathways such as the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
TLR/NF-κB Signaling Pathway
Butyrate, a major SCFA produced from FOS fermentation, can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[18][19] This inhibition can occur through the prevention of IκBα degradation, a critical step in NF-κB activation.[20][21]
References
- 1. m.youtube.com [m.youtube.com]
- 2. A simple and accurate method for determining wheat grain fructan content and average degree of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in physicochemical, rheological, and prebiotic properties of inulin isolated from five botanical sources and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of short-chain fatty acids in inhibiting HDAC and activating p38 MAPK are critical for promoting B10 cell generation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Microbiome Study Design in Companion Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worthe-it.co.za [worthe-it.co.za]
- 9. Techno-Functional Properties and Applications of Inulin in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of biotics in animals: impact on nutrition, health, and food production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Short-chain fatty acids induce acute phosphorylation of the p38 mitogen-activated protein kinase/heat shock protein 27 pathway via GPR43 in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Bacterial Fermentation Product Butyrate Influences Epithelial Signaling via Reactive Oxygen Species-Mediated Changes in Cullin-1 Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. butyrose.it [butyrose.it]
Unveiling Fructo-oligosaccharide DP13: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sourcing and extraction methodologies for Fructo-oligosaccharide with a Degree of Polymerization of 13 (FOS DP13). As interest in the therapeutic potential of long-chain fructans grows, understanding their origins and purification is paramount for advancing research and development. This document provides a comprehensive overview of the primary natural source, quantitative data on oligosaccharide distribution, and detailed experimental protocols for extraction, purification, and analysis.
Natural Sources of Fructo-oligosaccharide DP13
Fructo-oligosaccharides are naturally occurring polymers of fructose, widely distributed in the plant kingdom. While many plants contain short-chain FOS, sources rich in longer-chain fructans, including DP13, are less common. The primary and most well-documented natural source for inulin-type FOS, including those with a degree of polymerization of 13, is the root of Morinda officinalis How , a traditional Chinese medicinal herb. This plant from the Rubiaceae family is known to contain a complex mixture of oligosaccharides with varying chain lengths.
Other plants recognized for their high fructan content, such as chicory (Cichorium intybus) and Jerusalem artichoke (Helianthus tuberosus), are major industrial sources for inulin, which is a polydisperse mixture of fructans. While these sources contain high molecular weight inulin, the specific abundance of the DP13 fraction is not as extensively documented as in Morinda officinalis.
Quantitative Distribution of Fructo-oligosaccharides in Morinda officinalis
Several studies have investigated the saccharide profile of Morinda officinalis, revealing a significant proportion of inulin-type fructans. The distribution of FOS with varying degrees of polymerization is a key characteristic of this plant source. While precise quantitative data for the DP13 fraction alone is limited in publicly available literature, studies have successfully separated and identified FOS in M. officinalis with DPs ranging from 3 up to 18 and beyond.
The table below summarizes the findings on the distribution of fructo-oligosaccharides in Morinda officinalis from various studies. It is important to note that the exact composition can vary based on factors such as plant age, geographical origin, and post-harvest processing.
| Degree of Polymerization (DP) | Presence in Morinda officinalis | Analytical Method Used | Reference |
| DP3 - DP9 | Detected and Quantified | HPTLC | |
| DP3 - DP13 | Detected and Quantified | HPLC-CAD | |
| Up to DP12 | Detected | LC-MS | |
| Trisaccharides to Nonasaccharides | Major Components | General Chromatographic and Spectroscopic Methods |
Extraction and Purification of this compound
The extraction and purification of a specific high-DP FOS like DP13 from its natural source is a multi-step process requiring careful optimization. The general workflow involves initial extraction from the plant material, followed by fractionation to separate the oligosaccharides based on their size.
Extraction of Total Fructo-oligosaccharides from Morinda officinalis
Several methods have been successfully employed for the extraction of total FOS from the roots of Morinda officinalis. The choice of method can influence the yield and purity of the initial extract.
-
Hot Water Extraction: This is a traditional and widely used method. Dried and powdered roots are refluxed with distilled water. Multiple extraction cycles are typically performed to maximize the yield.
-
Ethanol (B145695) Extraction: Extraction with aqueous ethanol solutions is also effective. The concentration of ethanol can be varied to optimize the extraction of oligosaccharides while minimizing the co-extraction of other components.
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, which can reduce extraction time and improve efficiency.
-
Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to disrupt the plant cell walls, enhancing the release of intracellular components, including FOS.
The following diagram illustrates a general workflow for the initial extraction of total FOS from Morinda officinalis.
Purification and Fractionation of FOS DP13
Following the initial extraction, the crude extract contains a mixture of FOS with different DPs, as well as other water-soluble components. To isolate the DP13 fraction, chromatographic techniques are essential.
2.2.1. Preparative Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography is a powerful technique for separating molecules based on their hydrodynamic volume. For the fractionation of FOS, a gel filtration medium is used.
Experimental Protocol: Preparative Size-Exclusion Chromatography
-
Column Selection: A low-pressure chromatography column packed with a gel filtration resin such as Bio-Gel P-2 is suitable for the separation of oligosaccharides in the desired DP range.
-
Sample Preparation: The crude FOS extract is dissolved in deionized water and filtered through a 0.45 µm membrane to remove any particulate matter.
-
Elution: The column is equilibrated and eluted with deionized water at a constant flow rate.
-
Fraction Collection: Fractions are collected at regular intervals using an automated fraction collector.
-
Analysis of Fractions: Each fraction is analyzed by a suitable analytical method (e.g., HPAE-PAD or LC-MS) to determine the DP of the eluted FOS.
-
Pooling of Fractions: Fractions containing FOS DP13 of high purity are pooled together.
-
Lyophilization: The pooled fractions are lyophilized to obtain the purified FOS DP13 as a powder.
2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
For higher resolution and purity, preparative HPLC can be employed. An amino-functionalized silica (B1680970) column or a specialized carbohydrate column is typically used.
Experimental Protocol: Preparative HPLC
-
Column: A preparative column packed with an aminopropyl-silica phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The gradient is optimized to achieve baseline separation of the different FOS oligomers.
-
Sample Injection: A concentrated solution of the partially purified FOS extract is injected onto the column.
-
Fraction Collection: Fractions corresponding to the elution time of the FOS DP13 peak are collected.
-
Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC or LC-MS.
-
Solvent Removal: The acetonitrile and water are removed from the collected fraction, typically by rotary evaporation followed by lyophilization.
The following diagram illustrates the purification and fractionation process.
Analytical Methods for Characterization
Accurate and reliable analytical methods are crucial for the identification and quantification of FOS DP13 throughout the extraction and purification process.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for the analysis of carbohydrates. It allows for the separation of oligosaccharides with a high degree of resolution without the need for derivatization. This technique can effectively separate FOS oligomers up to a high degree of polymerization.
Experimental Protocol: HPAE-PAD Analysis
-
System: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A specialized carbohydrate column, such as a Dionex CarboPac™ series column.
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for the elution of oligosaccharides. The gradient conditions are optimized to resolve the FOS series.
-
Detection: Pulsed amperometric detection is used for the direct and sensitive detection of the underivatized carbohydrates.
-
Quantification: Quantification is performed by comparing the peak areas of the sample with those of known standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides both separation and mass information, making it a powerful tool for the unambiguous identification of FOS with a specific degree of polymerization. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of oligosaccharides.
Experimental Protocol: LC-MS Analysis
-
LC System: A UHPLC or HPLC system is used for the separation of the FOS mixture.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or amide-based column is suitable for the separation of polar oligosaccharides.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) is used for detection. Analysis in negative ion mode is common for carbohydrates.
-
Data Analysis: The mass-to-charge ratio (m/z) of the eluting compounds is used to confirm the degree of polymerization.
The logical relationship between the different stages of obtaining and verifying FOS DP13 is depicted in the following diagram.
Conclusion
Morinda officinalis stands out as a primary natural source for this compound. The extraction and purification of this specific long-chain FOS require a combination of efficient initial extraction methods and high-resolution chromatographic techniques, such as size-exclusion chromatography and preparative HPLC. The identity and purity of the final product must be confirmed using advanced analytical methods like HPAE-PAD and LC-MS. The detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to isolate and study the properties and potential applications of FOS DP13. Further research to precisely quantify the abundance of FOS DP13 in various natural sources and to optimize the purification protocols will be invaluable for advancing this field.
"Fructo-oligosaccharide DP13" CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructo-oligosaccharide DP13 is a complex carbohydrate belonging to the inulin-type fructans. It is a polymer of fructose (B13574) molecules with a degree of polymerization of 13, meaning it consists of a chain of thirteen fructose units, typically capped by a glucose molecule. As a member of the fructo-oligosaccharide (FOS) family, it is recognized for its potential applications in the pharmaceutical and nutraceutical industries due to its prebiotic properties and potential to modulate various biological pathways. This technical guide provides a detailed overview of the chemical properties, analytical methodologies, and biological significance of this compound.
Chemical Properties
This compound is an inulin-type fructo-oligosaccharide that can be isolated from sources such as Morinda Officinalis.[1] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 137405-37-9 | [1][2] |
| Molecular Formula | C₇₈H₁₃₂O₆₆ | [1] |
| Molecular Weight | 2125.84 g/mol | [1] |
| Melting Point | Estimated to be in the range of 170-185 °C. The melting temperature of inulin-type fructans increases with the degree of polymerization. For comparison, general inulin (B196767) has a melting point of 176-181 °C. | |
| Solubility | Soluble in water, with solubility decreasing as the degree of polymerization increases. Sparingly soluble in ethanol (B145695) and generally insoluble in non-polar organic solvents. Fructo-oligosaccharides are known to be soluble in Dimethyl Sulfoxide (DMSO). | |
| Specific Optical Rotation | Estimated to be approximately -40° (c=2, H₂O). This value is based on the specific rotation of inulin. | |
| Appearance | White crystalline or amorphous powder. | |
| Storage | Should be stored at room temperature in a well-closed container. | [1] |
Experimental Protocols
Accurate characterization of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.
Determination of Degree of Polymerization (DP) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Objective: To separate and quantify fructo-oligosaccharides based on their degree of polymerization.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in deionized water. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic System:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) solution. The specific gradient will depend on the column and the range of DPs to be separated. A typical gradient might start with a low concentration of sodium acetate to elute smaller oligosaccharides, followed by a linear increase to elute higher DP fructans.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column temperature is usually maintained at 30 °C.
-
-
Detection: Pulsed Amperometric Detection (PAD) is used for the sensitive detection of carbohydrates without the need for derivatization. The waveform for the PAD should be optimized for fructan analysis.
-
Calibration: A standard mixture of fructo-oligosaccharides with known degrees of polymerization (e.g., 1-kestose (B104855) (DP3), nystose (B80899) (DP4), and 1F-fructofuranosylnystose (DP5)) is used to create a calibration curve of retention time versus DP.
-
Data Analysis: The retention time of the peak corresponding to this compound is compared to the calibration curve to confirm its degree of polymerization. The peak area can be used for quantification if a suitable standard is available.
Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Objective: To determine the precise molecular weight of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in deionized water at a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution, such as 2,5-dihydroxybenzoic acid (DHB) in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
-
Target Plate Preparation: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
Mass Spectrometry:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Typically operated in positive reflectron mode for higher resolution.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
-
Calibration: The instrument should be calibrated using a standard of known molecular weight that is close to the expected mass of the analyte.
-
Data Analysis: The mass spectrum will show a peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of this compound. The molecular weight is calculated from the mass-to-charge ratio (m/z) of this peak.
Biological Activity and Signaling Pathways
Fructo-oligosaccharides are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is central to regulating cellular growth, proliferation, and metabolism.
Caption: FOS-mediated activation of the IRS/PI3K/Akt signaling pathway.
The binding of this compound to specific cell surface receptors can trigger a cascade of intracellular events, leading to the activation of the IRS/PI3K/Akt pathway. This activation can influence various cellular processes, highlighting the potential of FOS DP13 as a bioactive molecule in drug development.
Conclusion
This compound is a well-defined chemical entity with significant potential in various scientific and industrial fields. This guide has provided a comprehensive overview of its chemical properties, detailed experimental protocols for its characterization, and insights into its biological activity. The presented information serves as a valuable resource for researchers and professionals working on the development of novel therapeutics and functional food ingredients. Further research into the specific biological functions and mechanisms of action of this compound is warranted to fully explore its potential applications.
References
The Unseen Powerhouse: A Technical Guide to the Health Benefits of High Molecular Weight Fructans
For Researchers, Scientists, and Drug Development Professionals
Abstract
High molecular weight (HMW) fructans, a subclass of dietary fibers, are emerging as potent modulators of human health. Characterized by their high degree of polymerization (DP), these complex carbohydrates resist digestion in the upper gastrointestinal tract, arriving in the colon intact where they are selectively fermented by the gut microbiota. This targeted fermentation initiates a cascade of physiological effects, including profound shifts in microbial composition, enhanced production of beneficial metabolites, and modulation of the host's immune and metabolic systems. This technical guide synthesizes the current scientific evidence on the health benefits of HMW fructans, providing a detailed examination of their mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these properties. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of these powerful prebiotics.
Introduction: The Significance of Molecular Weight in Fructan Functionality
Fructans are naturally occurring polysaccharides composed of fructose (B13574) units. While all fructans are considered prebiotics, their physiological effects are significantly influenced by their molecular weight, or degree of polymerization (DP). HMW fructans, such as inulin (B196767) with a DP ranging from 10 to over 60, exhibit distinct properties compared to their short-chain counterparts (fructooligosaccharides, FOS)[1]. Their complex structure leads to slower fermentation in the colon, resulting in a more sustained release of metabolites and a broader impact along the entire length of the colon[2]. This guide focuses specifically on the health benefits attributed to these long-chain fructans.
Modulation of the Gut Microbiota
One of the most well-documented effects of HMW fructans is their ability to selectively stimulate the growth of beneficial gut bacteria, a phenomenon known as the "bifidogenic effect"[3][4]. This selective fermentation leads to significant changes in the composition of the gut microbiome.
Quantitative Effects on Microbial Populations
Clinical and preclinical studies have consistently demonstrated the potent effects of HMW fructan supplementation on the gut microbiota. The following table summarizes key quantitative findings from human intervention studies.
| Bacterial Species | Dosage of HMW Fructan (Inulin) | Duration | Fold Change/Absolute Change in Abundance | Reference |
| Bifidobacterium adolescentis | 10 g/day | 16 days | Increased from 0.89% to 3.9% of total microbiota (P=0.001) | [4] |
| Faecalibacterium prausnitzii | 10 g/day | 16 days | Increased from 10.3% to 14.5% of total microbiota (P=0.019) | [3][4] |
| Bifidobacterium genus | 5-20 g/day | Varied | Consistent and significant increase | [5][6] |
| Bacteroides | 5-20 g/day | Varied | Decrease in relative abundance | [5][6] |
Table 1: Quantitative Changes in Gut Microbiota Composition following HMW Fructan Supplementation in Humans
Experimental Protocol: 16S rRNA Gene Sequencing for Microbiota Analysis
The standard method for assessing changes in gut microbial composition involves the sequencing of the 16S ribosomal RNA (rRNA) gene.
Experimental Workflow for Microbiota Analysis
Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.
Methodology:
-
Fecal Sample Collection: Fecal samples are collected from subjects before and after the intervention period. Samples are immediately frozen and stored at -80°C to preserve microbial DNA.
-
DNA Extraction: DNA is extracted from a weighed amount of fecal sample using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequencing reads are processed to filter out low-quality reads. Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are identified. Taxonomy is assigned to each OTU/ASV using a reference database (e.g., Greengenes, SILVA). Statistical analyses are then performed to compare the microbial composition between the HMW fructan and placebo groups.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of HMW fructans by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). These metabolites have numerous health benefits.
Quantitative Effects on SCFA Production
The impact of HMW fructans on SCFA production has been quantified in both in vitro and in vivo studies.
| SCFA | HMW Fructan Type & Dose | Study Model | Change in Concentration | Reference |
| Butyrate | Inulin | In vitro human fecal fermentation | Significantly elevated relative production rate (47.5% of total fatty acids vs. 22.4% in control) | [7] |
| Propionate | Agave fructans (55 g/day/kg body weight) | Mice | 73% higher concentration than control after 42 days | [8] |
| Acetate | Agave fructans (55 g/day/kg body weight) | Mice | 33% higher concentration than control after 42 days | [8] |
| Butyrate | Oligofructose (a shorter chain fructan for comparison) | Mice | 12% higher concentration than control after 42 days | [8] |
Table 2: Quantitative Changes in SCFA Production Following HMW Fructan Fermentation
Experimental Protocol: Ex Vivo Fecal Fermentation
Ex vivo fecal fermentation models are used to study the direct effects of substrates like HMW fructans on the human gut microbiota in a controlled environment.
Experimental Workflow for Ex Vivo Fecal Fermentation
Caption: Workflow for ex vivo fecal fermentation of HMW fructans.
Methodology:
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy donors and immediately transferred to an anaerobic chamber. The feces are homogenized in a pre-reduced anaerobic buffer to create a fecal slurry.
-
Batch Culture Fermentation: The fecal slurry is used to inoculate anaerobic batch culture vessels containing a basal nutrient medium and the HMW fructan substrate. Control vessels contain no substrate or a non-fermentable fiber.
-
Incubation and Sampling: The cultures are incubated at 37°C under anaerobic conditions. Samples are collected at various time points (e.g., 0, 24, 48 hours) for analysis.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation samples are determined by gas chromatography-mass spectrometry (GC-MS).
-
Microbiota Analysis: Changes in the microbial community composition are assessed using 16S rRNA gene sequencing as described in section 2.2.
Immunomodulatory Effects
HMW fructans exert significant immunomodulatory effects through both direct and indirect mechanisms.
Signaling Pathways in Immunomodulation
HMW fructans can directly interact with immune cells in the gut-associated lymphoid tissue (GALT), such as dendritic cells, through pattern recognition receptors like Toll-like receptor 4 (TLR4)[9]. This interaction can trigger downstream signaling cascades, including the NF-κB pathway, leading to the production of cytokines that regulate immune responses[10][11]. Indirectly, the SCFAs produced from fructan fermentation, particularly butyrate, have potent anti-inflammatory properties[12].
Inulin-Mediated TLR4 Signaling in Macrophages
Caption: Inulin interaction with TLR4 on macrophages leading to cytokine production.
Experimental Protocol: In Vitro Cytokine Production Assay
The immunomodulatory effects of HMW fructans can be assessed by measuring their ability to induce cytokine production in immune cells in vitro.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Stimulation: The macrophages are stimulated with different concentrations of HMW fructan. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (media alone) are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
Enhancement of Gut Barrier Function
HMW fructans contribute to the maintenance and enhancement of the intestinal barrier integrity, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream.
Impact on Tight Junction Proteins
The intestinal barrier is maintained by tight junctions, which are complex protein structures that seal the paracellular space between epithelial cells. HMW fructans have been shown to upregulate the expression of key tight junction proteins, such as occludin and claudin-1, thereby strengthening the gut barrier.
Effect of HMW Fructans on Tight Junction Protein Expression
Caption: Mechanism of HMW fructan-mediated enhancement of gut barrier function.
Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement
Transepithelial electrical resistance (TEER) is a widely used method to measure the integrity of tight junction dynamics in cell culture models of the intestinal barrier.
Methodology:
-
Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are seeded on permeable supports in a transwell plate and cultured until they form a confluent monolayer and differentiate to form tight junctions.
-
Treatment: The Caco-2 monolayers are treated with HMW fructan in the apical chamber.
-
TEER Measurement: The electrical resistance across the cell monolayer is measured at different time points using a voltohmmeter with "chopstick" electrodes. One electrode is placed in the apical chamber and the other in the basolateral chamber.
-
Calculation: The TEER value (in Ω·cm²) is calculated by subtracting the resistance of a blank filter from the measured resistance and then multiplying by the surface area of the filter. An increase in TEER indicates an enhancement of barrier integrity.
Metabolic Health Benefits
The consumption of HMW fructans has been linked to several metabolic health benefits, including improved glycemic control and weight management.
Mechanisms of Action in Metabolic Health
The metabolic benefits of HMW fructans are thought to be mediated by several mechanisms:
-
Increased Satiety: The production of SCFAs stimulates the release of satiety hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from intestinal L-cells.
-
Improved Insulin (B600854) Sensitivity: SCFAs can also improve insulin sensitivity through various signaling pathways.
-
Modulation of Lipid Metabolism: HMW fructans can influence lipid metabolism, leading to reductions in triglycerides and cholesterol levels.
HMW Fructan-Mediated GLP-1 Secretion
References
- 1. Novel Approach to Measure Transepithelial Electrical Resistance in Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Effect of inulin on the human gut microbiota: stimulation of Bifidobacterium adolescentis and Faecalibacterium prausnitzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmb.or.kr [jmb.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. Prebiotic oligosaccharides directly modulate proinflammatory cytokine production in monocytes via activation of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inulin and its Effect on Inflammation Markers: A Literature Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]
Methodological & Application
Application Notes and Protocols: In Vitro Fermentation of High-DP Fructo-oligosaccharides by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructo-oligosaccharides (FOS) are well-established prebiotics that confer health benefits by selectively stimulating the growth and activity of beneficial gut bacteria. The degree of polymerization (DP) of FOS molecules influences their fermentation characteristics, with higher-DP FOS, such as those with a DP of 13 (FOS DP13), being fermented more slowly and potentially reaching the more distal parts of the colon. This allows for a sustained release of metabolites, such as short-chain fatty acids (SCFAs), which play a crucial role in gut health, immune modulation, and host metabolism.
These application notes provide a comprehensive overview of the in vitro fermentation of high-DP FOS, focusing on a representative FOS with a DP of approximately 13. Detailed protocols for assessing the impact of FOS DP13 on gut microbiota composition and metabolite production are provided, along with insights into the downstream signaling pathways affected.
Data Presentation
The following tables summarize quantitative data from in vitro fermentation studies of high-DP FOS, providing a comparative view of its effects on SCFA production and gut microbiota composition.
Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of High-DP FOS
| Time Point (hours) | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (B1204436) (mmol/L) | Total SCFAs (mmol/L) |
| 0 | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.8 ± 0.3 | 9.1 ± 1.5 |
| 12 | 25.6 ± 3.1 | 8.9 ± 1.2 | 10.5 ± 1.8 | 45.0 ± 6.1 |
| 24 | 48.3 ± 5.2 | 15.7 ± 2.1 | 22.4 ± 3.5 | 86.4 ± 10.8 |
| 48 | 65.1 ± 6.8 | 20.4 ± 2.9 | 30.1 ± 4.2 | 115.6 ± 13.9 |
Data are presented as mean ± standard deviation and are compiled from representative studies on high-DP inulin (B196767) and FOS fermentation.
Table 2: Changes in Relative Abundance of Key Bacterial Genera Following In Vitro Fermentation with High-DP FOS
| Bacterial Genus | Control (0 hours) | High-DP FOS (24 hours) | Fold Change |
| Bifidobacterium | 5.5% ± 1.2% | 18.2% ± 3.5% | 3.3 |
| Lactobacillus | 1.2% ± 0.4% | 3.8% ± 0.9% | 3.2 |
| Faecalibacterium | 4.8% ± 1.1% | 8.5% ± 2.0% | 1.8 |
| Blautia | 3.1% ± 0.8% | 5.9% ± 1.4% | 1.9 |
| Bacteroides | 20.1% ± 4.5% | 15.5% ± 3.8% | 0.8 |
| Escherichia-Shigella | 0.8% ± 0.3% | 0.3% ± 0.1% | 0.4 |
Data represent the percentage of total bacterial sequences and are synthesized from studies investigating the impact of long-chain fructans on gut microbiota composition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Batch Fermentation of FOS DP13
This protocol describes a batch fermentation model to simulate the conditions of the human colon and assess the fermentability of FOS DP13.
Materials:
-
Fructo-oligosaccharide with a degree of polymerization of 13 (FOS DP13)
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
Fresh fecal samples from healthy human donors
-
Anaerobic chamber or system
-
Sterile, anaerobic culture tubes or vessels
-
Incubator shaker
Procedure:
-
Medium Preparation: Prepare the basal fermentation medium and sterilize by autoclaving. Aseptically add filter-sterilized reducing agents and other heat-labile components to the cooled medium under anaerobic conditions.
-
Fecal Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Within two hours of collection, homogenize the feces (1:10 w/v) in a sterile, anaerobic buffer (e.g., phosphate-buffered saline).
-
Fermentation Setup: In an anaerobic chamber, dispense 9 mL of the basal medium into sterile culture tubes. Add 100 mg of FOS DP13 to each tube. A control group without the FOS substrate should also be prepared.
-
Inoculation: Inoculate each tube with 1 mL of the prepared fecal slurry.
-
Incubation: Tightly seal the tubes and incubate at 37°C with gentle shaking for up to 48 hours.
-
Sampling: At designated time points (e.g., 0, 12, 24, and 48 hours), remove aliquots from the fermentation vessels for SCFA and microbiota analysis. Samples should be immediately processed or stored at -80°C.
Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs)
This protocol outlines the analysis of SCFAs (acetate, propionate, and butyrate) from fermentation samples using gas chromatography (GC).
Materials:
-
Fermentation samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column for SCFA analysis
Procedure:
-
Sample Preparation: Thaw the fermentation samples. To 1 mL of sample, add 0.1 mL of the internal standard solution and 0.2 mL of concentrated HCl.
-
Extraction: Add 1 mL of diethyl ether to the acidified sample, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Analysis: Carefully transfer the ether layer to a GC vial. Inject 1 µL of the extract into the GC-FID system.
-
Quantification: Identify and quantify the SCFAs based on the retention times and peak areas relative to the internal standard, using a standard curve prepared with known concentrations of acetate, propionate, and butyrate.
Protocol 3: Gut Microbiota Composition Analysis via 16S rRNA Gene Sequencing
This protocol details the steps for analyzing the bacterial composition of the fermentation samples.
Materials:
-
Fermentation samples
-
DNA extraction kit (e.g., bead-beating based)
-
Primers targeting the V3-V4 hypervariable region of the 16S rRNA gene
-
PCR reagents
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software (e.g., QIIME 2, DADA2)
Procedure:
-
DNA Extraction: Extract total bacterial DNA from the fermentation samples using a validated DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing: Prepare the amplicon libraries for NGS and sequence them on a suitable platform.
-
Bioinformatics Analysis: Process the raw sequencing data using a standard bioinformatics pipeline. This includes quality filtering, denoising (e.g., with DADA2 to generate Amplicon Sequence Variants - ASVs), taxonomic assignment against a reference database (e.g., SILVA or Greengenes), and calculation of relative abundances of different bacterial taxa.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro fermentation of FOS DP13 and subsequent analysis.
Signaling Pathways Modulated by FOS DP13 Fermentation Products
The fermentation of FOS DP13 leads to the production of SCFAs, particularly butyrate, which can modulate host cell signaling pathways to promote gut health.
Caption: Signaling pathways activated by butyrate from FOS DP13 fermentation.
Application Notes and Protocols: Gut Microbiome Response to High Degree of Polymerization (DP) Fructo-oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates composed of fructose (B13574) units, recognized for their prebiotic effects.[1] As prebiotics, FOS are selectively fermented by beneficial gut bacteria, leading to specific changes in the composition and activity of the gastrointestinal microbiota that can confer health benefits to the host.[1][2][3] The chemical structure of FOS, specifically their degree of polymerization (DP)—the number of fructose units in the chain—plays a critical role in their fermentation characteristics and subsequent impact on the gut microbiome.[4][5]
High DP FOS, which includes longer-chain inulins, are fermented more slowly and in more distal parts of the colon compared to their short-chain counterparts.[6] This slower fermentation can lead to different metabolic outputs and microbial shifts.[4][5] These application notes provide a comprehensive overview of the gut microbiome's response to high DP FOS, summarizing key quantitative data and providing detailed experimental protocols for researchers.
Mechanism of Action & Metabolic Pathways
Due to their β-(2→1)-glycosidic bonds, FOS are resistant to hydrolysis by human digestive enzymes, allowing them to reach the colon intact.[1][2] In the colon, specific bacterial species possessing enzymes like β-fructofuranosidases can cleave these bonds and metabolize the fructose monomers.[2]
The fermentation of high DP FOS primarily results in the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate (B1204436).[7] These SCFAs are crucial metabolites that serve as an energy source for colonocytes (especially butyrate), contribute to the reduction of luminal pH, and play a role in modulating host immune responses.[1][6] Bacteria from the genus Bifidobacterium are well-known FOS utilizers and are often significantly increased following FOS supplementation.[2][8][9][10] Studies indicate that the ability to ferment longer-chain fructans is strain-dependent, with some bifidobacteria showing extracellular hydrolytic activity necessary to break down high DP substrates.[2]
Data Presentation: Quantitative Effects on Microbiota & Metabolites
The prebiotic activity of fructans is dependent on their degree of polymerization, with higher DP fructans (inulins) demonstrating a greater effect on microbial composition and metabolic activity compared to short-chain FOS.[4][5]
Table 1: Impact of High DP Fructans on Gut Microbiota Composition
| Fructan Type (Avg. DP) | Key Microbial Changes | Study Type | Key Findings & Reference |
| High-Polymerization-Degree Inulin (B196767) (HPDI) (DP ≥23) | Increased alpha-diversity over time. Different microbial composition compared to short-chain FOS. | Ex vivo fermentation | HPDI restored alpha-diversity by day 14 and promoted a different microbial community structure compared to FOS (DP 2-8).[4][5] |
| FOS (High Dose) | Significant increase in Bifidobacterium (from 0.2% to 20.2%). Specifically, B. pseudolongum became the dominant species (>95% of bifidobacteria). | Mouse Model | High-dose FOS dramatically and selectively stimulated the growth of B. pseudolongum.[8] |
| FOS (DP >5) | Significant stimulation of Bifidobacterium growth. | In vitro fermentation | Microbial-FOS with over 10% of chains having a DP >5 showed a strong bifidogenic effect.[1][11] |
| FOS (2.5, 5, 10 g/day ) | Increased relative abundance of Bifidobacterium and Lactobacillus. Also increased butyrate-producers like Faecalibacterium and Ruminococcus. | Human Clinical Trial | FOS consumption increased overall bacterial diversity and the abundance of key probiotic and butyrate-producing genera.[12] |
Table 2: Impact of High DP Fructans on Short-Chain Fatty Acid (SCFA) Production
| Fructan Type (Avg. DP) | Acetate | Propionate | Butyrate | Study Type | Key Findings & Reference |
| High-Polymerization-Degree Inulin (HPDI) (DP ≥23) | Increased Acidification | Increased Acidification | Increased Acidification | Ex vivo fermentation | HPDI showed greater acidification activity (indicative of total SCFA production) compared to short-chain FOS.[4][5] |
| Microbial-FOS (DP up to 5, >10% with DP >5) | Increased | Higher production at 12h vs. commercial FOS | Higher production at 24h vs. commercial FOS | In vitro fermentation | Microbial-FOS led to a higher total SCFA amount, with a strong butyrogenic effect.[1][11] |
| Inulin | Major Fermentation Product | - | Major Fermentation Product | Fecal Cultures | Fermentation of inulin in fecal cultures resulted primarily in butyrate production, whereas FOS primarily yielded acetate and lactate.[2] |
| Butyl-FOS (B-FOS) | Increased | - | Significantly Increased | In vitro fermentation | B-FOS treatment led to the most significant increase in butyrate levels compared to a control and standard FOS.[7] |
Experimental Protocols & Workflows
The following protocols provide standardized methods for studying the effects of high DP FOS on the gut microbiome.
Protocol 1: In Vitro Anaerobic Batch Fermentation
This protocol, adapted from methodologies for screening food components, is used to simulate the fermentation process in the colon.[13][14]
Materials:
-
Fresh human fecal samples from healthy donors (collected within 2 hours, kept in anaerobic conditions).
-
Anaerobic chamber or workstation.
-
Sterile fermentation medium (e.g., peptone water, basal medium).
-
High DP FOS substrate (e.g., inulin with DP ≥23).
-
Sterile phosphate-buffered saline (PBS), glycerol.
-
Sterile fermentation tubes or vessels.
-
Incubator with shaking capabilities.
Procedure:
-
Inoculum Preparation: a. Inside an anaerobic chamber, prepare a fecal slurry by homogenizing fresh feces (e.g., 32% wt/vol) in anaerobic PBS.[13] b. It is recommended to pool samples from multiple donors to create a representative inoculum.[5][15]
-
Fermentation Setup: a. To each sterile fermentation tube, add the fermentation medium (e.g., 7.5 mL).[13] b. Add the high DP FOS substrate to a final concentration of interest (e.g., 1% wt/vol). Include a negative control tube with no substrate. c. Inoculate each tube with the fecal slurry (e.g., 2 mL).[13] d. Seal the tubes tightly to maintain anaerobic conditions.
-
Incubation: a. Incubate the tubes at 37°C with gentle shaking (e.g., 20 rpm) for a specified duration (typically 24 to 48 hours).[13] b. Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbiota and metabolite analysis.
-
Sample Processing: a. At each time point, immediately stop microbial activity by placing tubes on ice. b. Aliquot samples for DNA extraction (for 16S rRNA sequencing) and SCFA analysis. Store aliquots at -80°C until further processing.
Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
This protocol outlines a common method for extracting and quantifying SCFAs from fermentation samples.[16][17][18]
Materials:
-
Fermentation samples (supernatant).
-
Internal standard solution (e.g., 2-ethylbutyric acid or crotonic acid).[19]
-
Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4) for acidification.
-
Diethyl ether or another suitable extraction solvent.
-
Sodium sulfate (B86663) (anhydrous).
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Appropriate GC column (e.g., DB-FFAP).[18]
-
SCFA standards (acetic, propionic, butyric, isobutyric, valeric, isovaleric acids).
Procedure:
-
Sample Preparation & Extraction: a. Thaw frozen fermentation samples. Centrifuge at high speed (e.g., 15,000 rpm for 2 min) to pellet solids.[3] b. Transfer a known volume of the supernatant (e.g., 500 µL) to a new microcentrifuge tube. c. Add the internal standard solution. d. Acidify the sample by adding HCl to lower the pH, which protonates the SCFAs, making them less water-soluble. e. Add the extraction solvent (e.g., 1 mL of diethyl ether), vortex vigorously, and centrifuge to separate the phases. f. Carefully transfer the top organic layer (containing SCFAs) to a new tube containing anhydrous sodium sulfate to remove any residual water. g. Transfer the dried organic layer to a GC vial for analysis.
-
GC Analysis: a. Inject 1 µL of the prepared sample into the GC-FID system.[18] b. Typical GC Conditions:
- Injector Temperature: ~250°C
- Detector Temperature (FID): ~300°C
- Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to elute all compounds.
- Carrier Gas: Helium or Nitrogen.
-
Quantification: a. Prepare a calibration curve using the SCFA standards of known concentrations. b. Identify SCFA peaks in the sample chromatograms by comparing their retention times to the standards. c. Quantify the concentration of each SCFA by relating its peak area to the peak area of the internal standard and comparing it against the calibration curve.[19]
Protocol 3: Microbiota Composition Analysis via 16S rRNA Gene Sequencing
This is a high-level workflow for assessing changes in the microbial community.
Procedure:
-
DNA Extraction: Extract total microbial DNA from collected fermentation pellets using a commercially available kit optimized for fecal or gut samples.
-
PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.[8]
-
Library Preparation & Sequencing: Prepare the PCR amplicons for high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatics Analysis: a. Process the raw sequencing reads (quality filtering, trimming, merging). b. Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). c. Assign taxonomy to each OTU/ASV by comparing against a reference database (e.g., Greengenes, SILVA). d. Analyze the resulting data to determine alpha-diversity (within-sample diversity), beta-diversity (between-sample diversity), and changes in the relative abundance of different bacterial taxa.[4][12]
References
- 1. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Production, Structural Characterization, and In Vitro Assessment of the Prebiotic Potential of Butyl-Fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dwscientific.com [dwscientific.com]
- 14. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Fructo-oligosaccharides up to DP13
Abstract
This application note provides a detailed protocol for the separation and quantification of fructo-oligosaccharides (FOS) with a degree of polymerization (DP) up to 13 using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This method is highly suitable for researchers, scientists, and drug development professionals working with prebiotics and functional foods. HPAEC-PAD offers sensitive and direct detection of carbohydrates without the need for derivatization, enabling high-resolution separation of individual oligosaccharides.[1][2] This document outlines the complete workflow, from sample preparation to data analysis, and includes representative quantitative data and system parameters.
Introduction
Fructo-oligosaccharides are a class of non-digestible carbohydrates with recognized prebiotic effects, stimulating the growth of beneficial gut bacteria.[3] They consist of linear chains of fructose (B13574) units linked by β-(2→1) glycosidic bonds, often with a terminal glucose unit. The degree of polymerization (DP) of FOS can vary, and this variation influences their functional properties. Inulin (B196767) is a high-molecular-weight fructan with a DP that can range from 11 to 60.[3]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful analytical technique for the detailed characterization of FOS mixtures.[3][4][5] At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion-exchange chromatography.[6] Pulsed amperometric detection provides highly sensitive and specific detection of these underivatized carbohydrates.[2] This method allows for the separation of FOS based on their size (DP), and in some cases, linkage isomers.[3] This application note details a robust HPAEC-PAD method for the analysis of FOS, including those with a DP of 13.
Experimental Protocols
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) System: An inert, biocompatible HPLC system capable of generating high-pressure gradients is required. An electrolytic eluent generation system is recommended for improved reproducibility.[7]
-
Detector: A pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Analytical Column: Dionex CarboPac™ PA200 (3 x 250 mm) or similar high-resolution anion-exchange column suitable for oligosaccharide separations.[3]
-
Guard Column: Dionex CarboPac™ PA200 Guard (3 x 50 mm).
-
Vials: Metal-free autosampler vials with caps.
-
Syringe Filters: 0.22 µm or 0.45 µm, ion-free syringe filters.[8]
Reagents and Standards
-
Deionized Water: High-purity, deionized water with a resistivity of 18 MΩ·cm.[1]
-
Sodium Hydroxide (NaOH): 50% w/w solution, carbonate-free.
-
Sodium Acetate (B1210297) (NaOAc): Anhydrous, high-purity.
-
FOS Standards: Commercially available FOS standards of varying DPs (e.g., 1-kestose (B104855) (DP3), nystose (B80899) (DP4), and fructosylnystose (DP5)). Due to the limited availability of commercial standards for FOS with a DP greater than 5, the identification of higher DP FOS is often based on the assumption that retention time increases with an increasing degree of polymerization.[9][10]
Sample Preparation
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
For complex matrices, such as food products, an extraction step may be necessary. This can involve homogenization in hot water followed by centrifugation to remove insoluble material.[4]
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.[8] It is crucial to use filters that do not leach carbohydrates.[1]
-
Chromatographic Conditions
The following table summarizes the recommended HPAEC-PAD conditions for the analysis of FOS up to DP13.
| Parameter | Setting |
| Column | Dionex CarboPac™ PA200 (3 x 250 mm) |
| Column Temperature | 30°C[8] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Eluent A | Deionized Water |
| Eluent B | 100 mM Sodium Hydroxide |
| Eluent C | 1 M Sodium Acetate in 100 mM NaOH |
| Gradient Program | See Table 2 |
| Detection | Pulsed Amperometry, Gold (Au) working electrode |
| Waveform | Carbohydrate (Quadrupole Potential) |
Table 1: HPAEC-PAD Chromatographic Conditions.
Gradient Program
A gradient of sodium acetate is used to elute the FOS from the column, with higher concentrations required for higher DP oligosaccharides.
| Time (min) | %A | %B | %C |
| 0.0 | 0 | 100 | 0 |
| 5.0 | 0 | 100 | 0 |
| 45.0 | 0 | 60 | 40 |
| 45.1 | 0 | 0 | 100 |
| 55.0 | 0 | 0 | 100 |
| 55.1 | 0 | 100 | 0 |
| 65.0 | 0 | 100 | 0 |
Table 2: Elution Gradient Program.
Data Presentation
The following table presents typical retention times for FOS of increasing degrees of polymerization. These values are illustrative and may vary depending on the specific system and conditions used.
| Degree of Polymerization (DP) | Compound | Expected Retention Time (min) |
| 1 | Fructose | ~ 5 |
| 2 | Inulobiose | ~ 7 |
| 3 | 1-Kestose | ~ 10 |
| 4 | Nystose | ~ 15 |
| 5 | Fructosylnystose | ~ 19 |
| 6 | FOS DP6 | ~ 22 |
| 7 | FOS DP7 | ~ 25 |
| 8 | FOS DP8 | ~ 28 |
| 9 | FOS DP9 | ~ 31 |
| 10 | FOS DP10 | ~ 34 |
| 11 | FOS DP11 | ~ 37 |
| 12 | FOS DP12 | ~ 40 |
| 13 | FOS DP13 | ~ 43 |
Table 3: Expected Retention Times for Fructo-oligosaccharides.
Mandatory Visualizations
Caption: Experimental workflow for HPAEC-PAD analysis of FOS.
Caption: Principle of HPAEC-PAD for carbohydrate analysis.
Conclusion
The HPAEC-PAD method described in this application note is a highly effective technique for the detailed analysis of fructo-oligosaccharides, including those with a degree of polymerization up to 13. The method offers excellent resolution and sensitivity, making it ideal for both qualitative profiling and quantitative analysis of FOS in various sample matrices. Proper sample preparation and adherence to the specified chromatographic conditions are critical for achieving reproducible and accurate results. This technique is invaluable for quality control in the functional food industry and for research into the health benefits of prebiotics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: the potential is still growing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] High-performance anion-exchange chromatography coupled with pulsed amperometric detection and capillary zone electrophoresis with indirect ultra violet detection as powerful tools to evaluate prebiotic properties of fructooligosaccharides and inulin. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jasco.ro [jasco.ro]
Application Note: Characterization of Fructo-oligosaccharide (DP13) by MALDI-TOF Mass Spectrometry
Introduction
Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that are widely utilized as prebiotics in the food and pharmaceutical industries. Their physiological effects are largely dependent on their degree of polymerization (DP). Consequently, accurate characterization of FOS, including the determination of their DP, is crucial for quality control and the development of functional food and drug products. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the rapid and sensitive analysis of oligosaccharides. This application note provides a detailed protocol for the characterization of a Fructo-oligosaccharide with a degree of polymerization of 13 (DP13) using MALDI-TOF MS.
Principle
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules like oligosaccharides. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by measuring their time of flight to a detector. For oligosaccharides, this technique provides a rapid method to determine their molecular weight and, by extension, their degree of polymerization.
Experimental Protocol
This protocol outlines the necessary steps for the sample preparation and analysis of Fructo-oligosaccharide DP13 using MALDI-TOF MS.
Materials and Reagents
-
Fructo-oligosaccharide (FOS) DP13 standard
-
2,5-Dihydroxybenzoic acid (DHB) matrix
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Sodium Chloride (NaCl)
-
MALDI target plate (e.g., stainless steel)
-
Pipettes and sterile, low-binding pipette tips
-
Vortex mixer
-
Centrifuge
Equipment
-
MALDI-TOF Mass Spectrometer
-
Nitrogen gas supply for drying
Procedure
1. Sample Preparation
-
FOS DP13 Solution (1 mg/mL): Dissolve 1 mg of FOS DP13 standard in 1 mL of ultrapure water.
-
Analyte Dilution (10 pmol/µL): Based on the molecular weight of FOS DP13, prepare a working solution of approximately 10 pmol/µL in ultrapure water.
2. Matrix Solution Preparation
-
DHB Matrix Solution (10 mg/mL): Prepare a saturated solution of 2,5-DHB by dissolving 10 mg in 1 mL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% TFA.
-
Matrix with Salt Additive: For enhanced detection of sodiated adducts, a matrix solution supplemented with 1 mM NaCl can be used.[1]
3. MALDI Target Plate Spotting (Dried-Droplet Method)
-
Clean the MALDI target plate thoroughly according to the manufacturer's instructions.
-
Mix the FOS DP13 analyte solution and the DHB matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature or use a gentle stream of nitrogen gas. The formation of a crystalline matrix spot is crucial for good results.
4. MALDI-TOF MS Analysis
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the positive ion reflectron mode.
-
The mass range should be set to cover the expected m/z of FOS DP13 and its potential adducts (e.g., 1000-3000 m/z).
-
The laser power should be optimized to achieve good signal intensity and resolution while minimizing fragmentation.
-
Calibrate the instrument using a known standard with masses in a similar range to the analyte.
Data Presentation
The expected mass of this compound can be calculated and the observed m/z values from the MALDI-TOF MS analysis can be summarized in a table for clear comparison. FOS consists of a glucose unit and a chain of fructose (B13574) units. The molecular formula for a FOS with DPn is C6H11O5-(C6H10O5)n-1-OH. For DP13, the formula is C78H132O66.
Table 1: Theoretical and Expected m/z Values for this compound
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |
| [M+H]⁺ | C₇₈H₁₃₃O₆₆⁺ | 2109.73 | 2109.73 |
| [M+Na]⁺ | C₇₈H₁₃₂O₆₆Na⁺ | 2131.71 | 2131.71 |
| [M+K]⁺ | C₇₈H₁₃₂O₆₆K⁺ | 2147.68 | 2147.68 |
Note: The most commonly observed ion for neutral oligosaccharides in MALDI-TOF MS is the sodiated adduct ([M+Na]⁺).
Visualization of Experimental Workflow
A diagram illustrating the key steps in the MALDI-TOF MS analysis of this compound provides a clear overview of the experimental process.
References
Application Notes and Protocols for Fructo-oligosaccharide DP13: Effects on Bifidobacterium and Lactobacillus Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that function as prebiotics, selectively stimulating the growth and activity of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. The physiological effects of FOS are influenced by their degree of polymerization (DP), which refers to the number of fructose (B13574) units in the chain. While short-chain FOS (DP < 10) are well-studied, the effects of long-chain FOS, such as those with a DP of 13, are of increasing interest for their potential for more sustained fermentation throughout the colon.
These application notes provide an overview of the expected effects of Fructo-oligosaccharide DP13 on the growth of Bifidobacterium and Lactobacillus, along with detailed protocols for in vitro evaluation. It is important to note that specific quantitative data for FOS with a precise DP of 13 is limited in publicly available research. Therefore, the information presented is based on the established principles of long-chain FOS and inulin (B196767) (DP ≥ 10) fermentation by these probiotic genera. The ability to ferment high-DP fructans is strain-specific.[1][2][3][4][5]
Data Presentation: Expected Quantitative Effects of FOS DP13
The following tables summarize the anticipated effects of FOS DP13 on the growth and metabolic activity of Bifidobacterium and Lactobacillus, based on studies with long-chain inulin.
Table 1: Expected Growth Characteristics of Bifidobacterium on FOS DP13
| Parameter | Expected Outcome with FOS DP13 | Notes |
| Lag Phase | Potentially longer compared to short-chain FOS | Bacteria may require induction of specific enzymes (e.g., extracellular β-fructofuranosidases) to break down the longer chains before transport and metabolism. |
| Growth Rate (µ) | May be lower compared to glucose or short-chain FOS | The rate-limiting step is often the initial hydrolysis of the long-chain fructan. |
| Final Optical Density (OD) | Significant increase over baseline, but may be lower than with preferred short-chain FOS for some strains. | Strain-dependent. Some strains are highly efficient at utilizing long-chain fructans. |
| Viable Cell Count (CFU/mL) | Significant increase. | Demonstrates the prebiotic potential of FOS DP13. |
Table 2: Expected Growth Characteristics of Lactobacillus on FOS DP13
| Parameter | Expected Outcome with FOS DP13 | Notes |
| Lag Phase | Variable; may be longer for strains not adapted to long-chain fructans. | The ability of Lactobacillus to utilize inulin-type fructans is highly strain-dependent.[6] |
| Growth Rate (µ) | Generally lower than on glucose or short-chain FOS. | Similar to Bifidobacterium, initial hydrolysis can be a limiting factor. |
| Final Optical Density (OD) | Moderate to significant increase, highly strain-dependent. | Some Lactobacillus strains may not efficiently utilize FOS with a DP of 13. |
| Viable Cell Count (CFU/mL) | Moderate to significant increase, depending on the strain's enzymatic capabilities. |
Table 3: Expected Metabolic End-Products of FOS DP13 Fermentation
| Metabolite | Bifidobacterium | Lactobacillus | Health Implications |
| Acetate (B1210297) | High production | Moderate to high production | Primary short-chain fatty acid (SCFA) produced; serves as an energy source for colonocytes and other bacteria. |
| Lactate | Low to moderate production | High production | Can be cross-fed to other bacteria that produce butyrate. |
| Formate | Moderate production | Low to moderate production | Contributes to the overall SCFA pool. |
| Butyrate | Not directly produced | Not directly produced | Can be produced by other gut bacteria through cross-feeding on acetate and lactate. Butyrate is a key energy source for colonocytes. |
| pH | Significant decrease | Significant decrease | An acidic environment inhibits the growth of many pathogenic bacteria. |
Experimental Protocols
The following are detailed protocols for evaluating the effect of FOS DP13 on the growth of Bifidobacterium and Lactobacillus in vitro.
Protocol 1: In Vitro Fermentation of FOS DP13 by Pure Cultures
Objective: To determine the growth kinetics and metabolic end-products of specific Bifidobacterium or Lactobacillus strains when cultured with FOS DP13 as the primary carbon source.
Materials:
-
Selected Bifidobacterium or Lactobacillus strain(s)
-
This compound (sterile solution or powder)
-
Basal fermentation medium (e.g., modified MRS broth without a carbon source)
-
Anaerobic chamber or jars with gas packs
-
Spectrophotometer and cuvettes or microplate reader
-
pH meter
-
Equipment for CFU enumeration (agar plates, incubator, etc.)
-
HPLC or GC for SCFA analysis
Procedure:
-
Strain Activation: Revive the bacterial strain from frozen stock by subculturing twice in a suitable growth medium (e.g., MRS broth) under anaerobic conditions at 37°C for 24-48 hours.[1]
-
Inoculum Preparation: Centrifuge the activated culture, wash the cell pellet with sterile phosphate-buffered saline (PBS), and resuspend in the basal fermentation medium to a standardized optical density (e.g., OD600 of 1.0).
-
Fermentation Setup:
-
Prepare the basal fermentation medium and dispense into sterile culture tubes or a fermenter.
-
Add FOS DP13 to a final concentration of 1-2% (w/v).
-
Include a positive control with glucose (1-2% w/v) and a negative control with no added carbohydrate.
-
Inoculate the media with the prepared bacterial suspension (e.g., 2% v/v).
-
-
Incubation: Incubate the cultures anaerobically at 37°C for up to 48 hours.
-
Growth Monitoring:
-
At regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically remove samples.
-
Measure the optical density at 600 nm (OD600).
-
Measure the pH of the culture supernatant.
-
-
Viable Cell Enumeration:
-
At the beginning and end of the fermentation (and intermediate time points if desired), perform serial dilutions of the culture in sterile diluent.
-
Plate the dilutions on appropriate agar (B569324) (e.g., MRS agar) and incubate anaerobically at 37°C for 48-72 hours.[7]
-
Count the colonies to determine the CFU/mL.
-
-
Metabolite Analysis:
-
At the end of the fermentation, centrifuge the cultures to pellet the cells.
-
Filter-sterilize the supernatant and store at -20°C for later analysis.
-
Analyze the concentrations of short-chain fatty acids (acetate, lactate, formate, etc.) using HPLC or GC.
-
Protocol 2: Enumeration of Viable Cells
Objective: To accurately determine the number of viable Bifidobacterium or Lactobacillus cells after fermentation with FOS DP13.
Materials:
-
Culture samples from the fermentation experiment
-
Sterile diluent (e.g., Peptone water or PBS)
-
Appropriate agar medium (e.g., MRS agar for Lactobacillus, MRS agar supplemented with 0.05% L-cysteine-HCl for Bifidobacterium)
-
Sterile petri dishes
-
Pipettes and sterile tips
-
Spreader or spiral plater
-
Anaerobic incubator
Procedure:
-
Serial Dilution: Perform ten-fold serial dilutions of the bacterial culture. For each dilution, mix 1 mL of the culture with 9 mL of sterile diluent.
-
Plating:
-
For spread plating, pipette 100 µL of the appropriate dilutions onto the surface of pre-dried agar plates. Spread the inoculum evenly using a sterile spreader.
-
For pour plating, pipette 1 mL of the appropriate dilutions into an empty sterile petri dish and pour molten agar (cooled to ~45°C) on top. Swirl to mix.
-
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
Colony Counting: Count the plates with 30-300 colonies.
-
Calculation: Calculate the viable cell count (CFU/mL) using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume of culture plated (in mL)
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway for Fructo-oligosaccharide (DP13) utilization by Bifidobacterium and some Lactobacillus strains.
Caption: General experimental workflow for in vitro fermentation of FOS DP13.
References
- 1. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Bifidogenic properties of different types of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 5. Fermentation of fructooligosaccharides and inulin by bifidobacteria: a comparative study of pure and fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Fructo-oligosaccharide DP13 in Simulated Colon Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Fructo-oligosaccharide with a specific degree of polymerization (DP), such as DP13, using simulated colon models. The protocols and data presentation formats are based on established methodologies for studying fructan fermentation and its impact on the gut microbiota and host health.
Introduction to Fructo-oligosaccharides and Degree of Polymerization
Fructo-oligosaccharides (FOS) are a type of prebiotic, non-digestible carbohydrate that selectively stimulates the growth and activity of beneficial bacteria in the colon.[1] FOS are composed of linear chains of fructose (B13574) units.[2] The degree of polymerization (DP), or the number of fructose units in the chain, is a critical structural characteristic that influences the fermentation profile and physiological effects of FOS.[3][4][5] Short-chain FOS (scFOS) typically have a DP of less than 10, while long-chain fructans, such as inulin, have a higher DP.[2][3] The DP of fructans has been shown to impact their prebiotic effect, with higher DP fructans potentially having a more pronounced and sustained effect on the gut microbiota composition and metabolic activity compared to those with a lower DP.[3][4]
Simulated colon models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), are valuable in vitro tools for studying the fermentation of prebiotics like FOS under controlled conditions that mimic the different regions of the human colon.[6] These models allow for the detailed investigation of microbial community dynamics and the production of key metabolites like short-chain fatty acids (SCFAs).[6]
Application: Investigating the Prebiotic Potential of FOS DP13
The specific investigation of a Fructo-oligosaccharide with a defined degree of polymerization of 13 (FOS DP13) in a simulated colon model can provide valuable insights into its unique prebiotic properties. Given that inulin-type fructans with a DP ≥10 are considered long-chain, FOS DP13 falls into this category.[3] Research suggests that longer-chain fructans are fermented more slowly, allowing them to reach the distal colon where they can exert their prebiotic effects.[5]
Potential research objectives for studying FOS DP13 include:
-
Determining the fermentation kinetics of FOS DP13 across different simulated colon regions (ascending, transverse, and descending).
-
Assessing the impact of FOS DP13 on the composition and diversity of the gut microbiota.
-
Quantifying the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate (B1204436).
-
Evaluating the effect of FOS DP13 on the production of other metabolites, including branched-chain fatty acids (BCFAs) and ammonia.
Experimental Protocols
The following protocols are generalized from methodologies reported in studies using simulated colon models to investigate fructan fermentation.[4][6][7]
Protocol 1: In Vitro Fermentation of FOS DP13 in a Simulated Colon Model (e.g., SHIME®)
1. Preparation of Fecal Inoculum:
- Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
- Pool the samples and homogenize them in a sterile anaerobic buffer (e.g., phosphate-buffered saline with 10% glycerol).
- Prepare a 10% (w/v) fecal slurry.
2. Simulated Colon Model Setup and Stabilization:
- Utilize a multi-compartment simulated colon model representing the ascending, transverse, and descending colon.
- Inoculate each vessel with the fecal slurry.
- Stabilize the microbial community in the reactor for a period of two weeks by feeding a defined nutritional medium.
3. Experimental Period:
- Following stabilization, introduce FOS DP13 into the nutritional medium at a physiologically relevant concentration (e.g., 12 g/L).[4]
- Maintain a control group of vessels that do not receive the FOS DP13 supplement.
- Run the fermentation for a defined period, typically 2 to 4 weeks, with continuous feeding and removal of effluent.
4. Sample Collection:
- Collect samples from each colon compartment at regular intervals (e.g., daily or every few days) for analysis.[7]
Protocol 2: Analysis of Gut Microbiota Composition
1. DNA Extraction:
- Extract total bacterial DNA from the collected samples using a commercially available DNA extraction kit.
2. 16S rRNA Gene Sequencing:
- Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
- Perform high-throughput sequencing of the amplicons (e.g., using Illumina MiSeq).
3. Bioinformatic Analysis:
- Process the raw sequencing data to remove low-quality reads and chimeras.
- Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
- Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity).
Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs)
1. Sample Preparation:
- Centrifuge the collected fermentation samples to pellet bacterial cells.
- Filter-sterilize the supernatant.
- Acidify the supernatant with a strong acid (e.g., hydrochloric acid).
- Add an internal standard (e.g., 2-ethylbutyric acid).
2. Gas Chromatography (GC) Analysis:
- Inject the prepared samples into a gas chromatograph equipped with a flame ionization detector (FID).
- Use a suitable capillary column for separating SCFAs.
- Quantify the concentrations of acetate, propionate, and butyrate by comparing their peak areas to those of known standards.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of FOS DP13 on Gut Microbiota Alpha-Diversity
| Treatment | Colon Compartment | Shannon Diversity Index (Mean ± SD) | Chao1 Richness Estimator (Mean ± SD) |
| Control | Ascending | Value | Value |
| Transverse | Value | Value | |
| Descending | Value | Value | |
| FOS DP13 | Ascending | Value | Value |
| Transverse | Value | Value | |
| Descending | Value | Value |
Table 2: Relative Abundance (%) of Key Bacterial Genera in Response to FOS DP13
| Treatment | Colon Compartment | Bifidobacterium | Lactobacillus | Bacteroides | Faecalibacterium |
| Control | Ascending | Value | Value | Value | Value |
| Transverse | Value | Value | Value | Value | |
| Descending | Value | Value | Value | Value | |
| FOS DP13 | Ascending | Value | Value | Value | Value |
| Transverse | Value | Value | Value | Value | |
| Descending | Value | Value | Value | Value |
Table 3: Short-Chain Fatty Acid (SCFA) Concentrations (mM) in Simulated Colon Compartments
| Treatment | Colon Compartment | Acetate (Mean ± SD) | Propionate (Mean ± SD) | Butyrate (Mean ± SD) | Total SCFAs (Mean ± SD) |
| Control | Ascending | Value | Value | Value | Value |
| Transverse | Value | Value | Value | Value | |
| Descending | Value | Value | Value | Value | |
| FOS DP13 | Ascending | Value | Value | Value | Value |
| Transverse | Value | Value | Value | Value | |
| Descending | Value | Value | Value | Value |
Visualizations
Visual diagrams are essential for illustrating experimental workflows and metabolic pathways.
Caption: Experimental workflow for studying FOS DP13 in a simulated colon model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of FOS DP13 in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructooligosaccharides (FOS) are a class of non-digestible carbohydrates with recognized prebiotic properties. FOS with a specific degree of polymerization (DP), such as DP13, are of increasing interest in nutritional and pharmaceutical research due to their potential to modulate gut microbiota and influence host physiology. Accurate quantification of FOS DP13 in complex biological matrices like plasma and tissue is crucial for pharmacokinetic studies, efficacy assessment of prebiotic-based therapies, and understanding their metabolic fate. These application notes provide detailed protocols for the extraction, purification, and quantification of FOS DP13 from plasma and tissue samples, along with an overview of the relevant biological signaling pathways.
Analytical Methodologies
The quantification of FOS DP13 in biological samples typically involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique for carbohydrate analysis.
Table 1: Comparison of Analytical Methods for FOS Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-RI | Separates molecules based on their interaction with a stationary phase; detection is based on changes in the refractive index of the eluent. | Simple, robust, and relatively inexpensive. | Low sensitivity, not suitable for gradient elution. |
| HPLC-ELSD | Separates molecules similarly to HPLC-RI; detection involves nebulization of the eluent and measurement of scattered light from the dried analyte particles. | More sensitive than RI, compatible with gradient elution. | Non-linear response, requires optimization of nebulizer and drift tube temperatures. |
| HPAEC-PAD | Separates anions, including carbohydrates, on an anion-exchange column at high pH; detection is via electrochemical oxidation at a gold electrode. | High sensitivity and selectivity for carbohydrates. | Requires specialized equipment and careful control of eluent pH. |
| LC-MS/MS | Couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Highest sensitivity and specificity, allows for structural confirmation. | Higher cost and complexity. |
Experimental Protocols
Protocol 1: Quantification of FOS DP13 in Plasma
This protocol describes the extraction and quantification of FOS DP13 from plasma samples using protein precipitation followed by solid-phase extraction (SPE) for cleanup and subsequent analysis by HPLC-ELSD.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Milli-Q water
-
FOS DP13 standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
HPLC system with ELSD detector
-
Analytical column suitable for carbohydrate analysis (e.g., amino-based column)
Procedure:
-
Protein Precipitation:
-
Thaw frozen plasma samples at room temperature (25 ± 1°C).[1]
-
Vortex the thawed plasma to ensure homogeneity.[1]
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (3:1 v/v ratio).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the aminopropyl SPE cartridge by passing 3 mL of Milli-Q water followed by 3 mL of acetonitrile.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 80% acetonitrile in water to remove interfering substances.
-
Elute the FOS fraction with 2 mL of 50% acetonitrile in water.
-
Dry the eluted fraction under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in 100 µL of the mobile phase for HPLC analysis.
-
-
HPLC-ELSD Analysis:
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporative Tube Temperature: 80°C
-
Gas Flow Rate: 1.5 L/min
-
-
Quantification: Prepare a calibration curve using FOS DP13 standards of known concentrations. The concentration of FOS DP13 in the samples is determined by comparing their peak areas to the calibration curve.
-
Protocol 2: Quantification of FOS DP13 in Tissue
This protocol outlines the homogenization and extraction of FOS DP13 from tissue samples for subsequent analysis by HPAEC-PAD.
Materials:
-
Tissue samples (e.g., liver, intestinal tissue)
-
Liquid nitrogen
-
Homogenization buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
0.22 µm syringe filters
-
HPAEC-PAD system
-
Anion-exchange column (e.g., CarboPac series)
Procedure:
-
Tissue Homogenization:
-
Immediately snap-freeze the collected tissue sample in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Place the frozen tissue in a pre-chilled homogenization tube containing homogenization buffer (e.g., 1 mL of PBS per 100 mg of tissue) and homogenization beads or use a rotor-stator homogenizer.[3]
-
Homogenize the tissue on ice until no visible tissue fragments remain.[4]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant.
-
-
Sample Cleanup:
-
For cleaner samples, a protein precipitation step as described in Protocol 1 (step 1) can be performed on the tissue homogenate supernatant.
-
Alternatively, for HPAEC-PAD analysis, which is less susceptible to matrix effects from small molecules, the supernatant can be directly filtered.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPAEC-PAD Analysis:
-
Column: Anion-exchange column suitable for carbohydrate separation.
-
Eluents: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. The exact gradient profile will depend on the specific FOS and the column used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 25 µL
-
PAD Waveform: A standard carbohydrate waveform is applied for detection.
-
Quantification: A calibration curve is generated using FOS DP13 standards. The concentration in the tissue samples is calculated based on the peak area and normalized to the initial tissue weight.
-
Data Presentation
Table 2: Quantitative Data for FOS DP13 in Plasma Samples
| Sample ID | Treatment Group | FOS DP13 Concentration (µg/mL) | Standard Deviation |
| P-001 | Control | < LOQ | - |
| P-002 | Control | < LOQ | - |
| P-003 | FOS DP13 | 15.2 | 1.8 |
| P-004 | FOS DP13 | 18.5 | 2.1 |
| P-005 | FOS DP13 | 12.9 | 1.5 |
| LOQ: Limit of Quantification |
Table 3: Quantitative Data for FOS DP13 in Tissue Samples (Intestinal Mucosa)
| Sample ID | Treatment Group | FOS DP13 Concentration (µg/g tissue) | Standard Deviation |
| T-001 | Control | < LOQ | - |
| T-002 | Control | < LOQ | - |
| T-003 | FOS DP13 | 45.8 | 5.2 |
| T-004 | FOS DP13 | 52.1 | 6.5 |
| T-005 | FOS DP13 | 39.5 | 4.8 |
| LOQ: Limit of Quantification |
Biological Signaling Pathway
Fructooligosaccharides like FOS DP13 are not directly absorbed in the small intestine. Instead, they travel to the colon where they are fermented by gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs can then act as signaling molecules. One key pathway involves the activation of G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), on enteroendocrine L-cells. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a significant role in glucose homeostasis.
Caption: FOS DP13 signaling pathway via SCFA-mediated GLP-1 secretion.
Experimental Workflow
The overall workflow for the quantification of FOS DP13 in biological samples involves several key stages, from sample collection to data analysis.
References
Application Note: Investigating Fructo-oligosaccharide (DP13) as a Selective Substrate for Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that function as prebiotics, selectively stimulating the growth and activity of beneficial gut bacteria.[1] They consist of linear chains of fructose (B13574) units linked to a sucrose (B13894) molecule.[2] The degree of polymerization (DP), or the number of fructose units, determines the physicochemical properties of the FOS and its fermentation characteristics by the gut microbiota.[2] While short-chain FOS (sc-FOS, DP 2-9) are well-studied, long-chain fructans (DP >10), such as FOS DP13, represent a frontier in prebiotic research.
FOS are not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing them to reach the colon intact.[1][3] In the colon, they are fermented by specific members of the microbiota, particularly Bifidobacterium and Lactobacillus species, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436).[1][4] These SCFAs are crucial for maintaining gut health, serving as an energy source for colonocytes, modulating immune responses, and inhibiting the growth of pathogenic bacteria.[1][5]
This application note provides a detailed overview and experimental protocols for investigating FOS with a degree of polymerization of 13 (DP13) as a substrate for specific gut bacteria. The protocols are designed for researchers in microbiology, gut health, and drug development to assess the prebiotic potential of long-chain FOS.
Principle
The selective fermentation of FOS by gut bacteria is dependent on the presence of specific enzymes, primarily belonging to the glycoside hydrolase family 32 (GH32).[2] Different bacterial species and even strains exhibit varying abilities to degrade fructans of different lengths.[2][6] Generally, short-chain FOS are fermented more rapidly and in the proximal colon, while longer-chain fructans like inulin (B196767) and FOS DP13 are fermented more slowly and may reach the distal colon. This differential fermentation can lead to the stimulation of different bacterial populations and a distinct profile of SCFA production.[2] For instance, inulin fermentation has been associated with a significant increase in butyrate, a key energy source for colon cells.[6]
By studying the fermentation of a specific long-chain fructan like FOS DP13, researchers can identify bacterial species capable of its metabolism, quantify the production of beneficial metabolites, and elucidate its potential for targeted modulation of the gut microbiome.
Data Presentation: Fermentation of Fructans by Gut Microbiota
The following tables summarize quantitative data on the fermentation of different chain-length fructans by gut bacteria, providing a basis for comparison when studying FOS DP13.
Table 1: Utilization of Fructans by Key Gut Bacterial Genera
| Fructan Type | Degree of Polymerization (DP) | Key Bacterial Genera Utilizing Substrate | Primary Fermentation Products |
| Short-Chain FOS | 2-9 | Bifidobacterium, Lactobacillus[7][8] | Acetate, Lactate[6] |
| Long-Chain Fructan (Inulin) | 3-60 | Bifidobacterium, Butyrate-producers (Faecalibacterium, Ruminococcus)[2][6][9] | Butyrate, Propionate, Acetate[4][6] |
| FOS DP13 (Hypothesized) | 13 | Bifidobacterium, Butyrate-producers | Butyrate, Propionate, Acetate |
Table 2: Changes in SCFA Production During in vitro Fecal Fermentation of Fructans
| Substrate (1.5 g/L) | Time (h) | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total VFA (mmol/L) | Reference |
| Control (No FOS) | 24 | ~15.3 | ~1.45 | ~5.14 | ~20.7 | [10] |
| FOS (DP 2-8) | 24 | +14% | +75% | +372% | +43% | [10] |
| Microbial-FOS (DP up to >5) | 24 | Higher than control | Higher than control | Higher than commercial FOS | Higher than commercial FOS | [4] |
| Inulin | 24 | Increased | Increased | Major fermentation product | Increased | [6] |
Note: Data is compiled from studies using various FOS mixtures. Results for FOS DP13 are expected to be similar to long-chain fructans/inulin.
Experimental Protocols
Protocol 1: In Vitro Fermentation of FOS DP13 by Pure Bacterial Cultures
Objective: To determine the ability of specific bacterial strains (e.g., Bifidobacterium longum, Faecalibacterium prausnitzii) to utilize FOS DP13 as a sole carbon source.
Materials:
-
Selected bacterial strains (e.g., Bifidobacterium longum subsp. longum, Lactobacillus plantarum)
-
Anaerobic growth medium (e.g., modified MRS or YCFA) without a carbon source
-
Sterile FOS DP13 solution (filter-sterilized)
-
Anaerobic chamber or jars (10% H₂, 10% CO₂, 80% N₂)
-
Spectrophotometer (600 nm)
-
Sterile 96-well plates or culture tubes
-
Equipment for SCFA analysis (GC or HPLC)
Procedure:
-
Media Preparation: Prepare the basal anaerobic growth medium according to the supplier's instructions, omitting the standard carbon source (e.g., glucose). Autoclave and cool under anaerobic conditions.
-
Substrate Addition: Supplement the basal medium with sterile FOS DP13 to a final concentration of 1% (w/v). Also, prepare a positive control medium with 1% glucose and a negative control medium with no added carbon source.
-
Inoculation: Culture the selected bacterial strains to the late exponential phase. Inoculate the prepared media with the starter culture to a final OD₆₀₀ of ~0.05.
-
Incubation: Incubate the cultures in an anaerobic chamber at 37°C.
-
Growth Monitoring: Measure the optical density (OD₆₀₀) at regular intervals (e.g., 0, 12, 24, 48 hours) to monitor bacterial growth.
-
Sample Collection: At the final time point, collect an aliquot of the culture. Centrifuge to pellet the cells and collect the supernatant for SCFA analysis.
-
SCFA Analysis: Analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Batch Fermentation of FOS DP13 using Human Fecal Slurry
Objective: To assess the impact of FOS DP13 on the composition and metabolic activity of a complex human gut microbial community.
Materials:
-
Fresh fecal samples from healthy human donors (collected within 2 hours, kept anaerobic)
-
Anaerobic phosphate-buffered saline (PBS)
-
Basal fermentation medium (containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine)
-
Sterile FOS DP13 solution
-
Anaerobic serum bottles with butyl rubber stoppers
-
Stomacher or blender
-
Syringes and needles for anaerobic sampling
-
DNA extraction kit
-
Equipment for 16S rRNA gene sequencing
-
Equipment for SCFA analysis (GC or HPLC)
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (10% w/v) in anaerobic PBS. Filter through sterile cheesecloth to remove large particulate matter.
-
Fermentation Setup: Add basal medium to serum bottles. Add FOS DP13 to a final concentration of 1% (w/v). A negative control with no added substrate should be included.
-
Inoculation: Inoculate the serum bottles with the fecal slurry (e.g., 10% v/v). Seal the bottles and flush the headspace with an anaerobic gas mixture.
-
Incubation: Incubate the bottles at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 12, 24, 48 hours), anaerobically withdraw aliquots from each bottle.
-
pH Measurement: Immediately measure the pH of the collected samples.
-
Metabolite and Microbial Analysis:
-
Centrifuge a portion of the sample. Store the supernatant at -20°C for later SCFA analysis.
-
Store the cell pellet at -80°C for subsequent DNA extraction.
-
-
DNA Extraction and Sequencing: Extract total DNA from the bacterial pellets. Use the extracted DNA for 16S rRNA gene amplicon sequencing to determine changes in the microbial community composition.
-
SCFA Analysis: Quantify SCFA concentrations in the collected supernatants using GC or HPLC.
Visualizations: Workflows and Pathways
Caption: Workflow for assessing FOS DP13 fermentation by human fecal microbiota.
Caption: Metabolic fate of FOS DP13 and its impact on host health.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mdpi.com [mdpi.com]
- 3. Fructooligosaccharide: Metabolism through Gut Microbiota and Prebiotic Effect [gavinpublishers.com]
- 4. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of fructooligosaccharide metabolism and fructooligosaccharide-degrading enzymes in human commensal butyrate producers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro influence of dietary protein and fructooligosaccharides on metabolism of canine fecal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High DP Oligosaccharide Analysis by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of high-degree-of-polymerization (DP) oligosaccharides by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of high DP oligosaccharides.
Issue 1: Poor Resolution or Co-elution of High DP Oligosaccharides
Q: Why am I seeing poor resolution or co-elution of my high DP oligosaccharide peaks?
A: Poor resolution is a frequent challenge in the separation of large, structurally similar oligosaccharides. Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The choice of column chemistry is critical. For high DP oligosaccharides, standard reversed-phase columns (e.g., C18) are often ineffective due to the hydrophilic nature of these molecules.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier, buffer, and pH, plays a crucial role in achieving adequate separation.[1][2][3][4]
-
Isocratic Elution: For complex mixtures of oligosaccharides with a wide range of DPs, isocratic elution may not provide sufficient resolving power.
-
Column Degradation: Over time, column performance can degrade, leading to a loss of resolution.[1][2]
Troubleshooting Steps:
-
Select an Appropriate Column:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust technique for separating large, polar compounds like oligosaccharides. Amide- or amino-bonded stationary phases are commonly used. HILIC can effectively separate oligosaccharides with a high degree of polymerization (DP).[5]
-
Porous Graphitized Carbon (PGC): PGC columns offer a unique selectivity for oligosaccharides, including the separation of isomers, and can be used with salt-free buffers, which is advantageous for subsequent mass spectrometry analysis.[6][7][8]
-
-
Optimize the Mobile Phase:
-
Organic Modifier: Acetonitrile (B52724) is the most common organic modifier in HILIC. The concentration of the organic modifier directly impacts retention and selectivity. A higher percentage of acetonitrile will result in longer retention times for hydrophilic oligosaccharides.
-
Aqueous Component: The aqueous portion of the mobile phase should contain a buffer to control pH and improve peak shape. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common choices as they are volatile and compatible with mass spectrometry.
-
pH: The pH of the mobile phase can influence the charge of sialylated oligosaccharides and affect their retention on certain stationary phases.
-
Mobile Phase Modifiers: Additives like trifluoroacetic acid (TFA) can be used in PGC-HPLC to improve peak shape.[7][9]
-
-
Implement Gradient Elution: A shallow gradient, where the concentration of the aqueous component is gradually increased, can significantly improve the resolution of complex oligosaccharide mixtures with a broad DP range.
-
Check Column Health:
-
If a gradual loss of resolution is observed, the column may be degraded. Try flushing the column with a strong solvent or, if necessary, replace it.[2]
-
Ensure that the guard column, if used, is not clogged or contaminated.
-
Issue 2: Peak Tailing
Q: My high DP oligosaccharide peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can compromise peak integration and quantification. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the oligosaccharides and active sites on the silica-based stationary phase can lead to tailing.[10]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Inappropriate Mobile Phase pH: For charged oligosaccharides, a mobile phase pH that results in mixed ionic states can cause peak tailing.
Troubleshooting Steps:
-
Minimize Secondary Interactions:
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer active silanol (B1196071) groups, reducing the potential for secondary interactions.
-
Add a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase.
-
PGC Columns: PGC columns are not silica-based and are less prone to silanol interactions.
-
-
Optimize Sample Load: Reduce the amount of sample injected to see if peak shape improves. If a lower sample load is not feasible, consider using a column with a larger internal diameter.[10]
-
Adjust Mobile Phase pH: For acidic or basic oligosaccharides, adjust the mobile phase pH to ensure a single ionic form of the analyte.
Issue 3: Low Sensitivity or No Peaks
Q: I am not seeing any peaks, or the peaks are very small for my high DP oligosaccharides. What should I do?
A: Low sensitivity is a common issue, especially for underivatized oligosaccharides, as they lack a strong UV chromophore.
-
Inappropriate Detector: UV detectors are generally not suitable for the direct detection of underivatized oligosaccharides.
-
Sample Degradation: Oligosaccharides can be susceptible to degradation during sample preparation, particularly under harsh acidic or basic conditions.[11]
-
Analyte Adsorption: High DP oligosaccharides may adsorb to the metal surfaces of the HPLC system, leading to analyte loss and carry-over.[12]
Troubleshooting Steps:
-
Choose a Suitable Detector:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like oligosaccharides and is compatible with gradient elution.[13][14]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: RI detectors can be used but are generally less sensitive than ELSD and CAD and are not compatible with gradient elution.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides high sensitivity and structural information.
-
-
Derivatization: To use a UV or fluorescence detector, oligosaccharides can be derivatized with a chromophore or fluorophore, such as 2-aminobenzamide (B116534) (2-AB).[6]
-
Optimize Sample Preparation:
-
Avoid harsh chemical treatments that could lead to the degradation of the oligosaccharides.
-
Ensure complete dissolution of the sample in a solvent compatible with the mobile phase. A common practice is to dissolve the sample in water and then add acetonitrile to match the initial mobile phase composition.[15]
-
-
Mitigate Analyte Adsorption: Consider using HPLC systems and columns with hybrid surface technologies that form a barrier on metal surfaces to reduce analyte-metal interactions.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best HPLC column for separating high DP oligosaccharides?
A1: There is no single "best" column, as the optimal choice depends on the specific oligosaccharides and the goals of the analysis. However, two types of columns are highly recommended:
-
HILIC Columns: Particularly those with amide or amino stationary phases, are excellent for separating oligosaccharides based on their hydrophilicity and size. They are well-suited for analyzing complex mixtures with a wide range of DP values.[5]
-
Porous Graphitized Carbon (PGC) Columns: These columns provide unique selectivity and are capable of separating isomeric oligosaccharides. They are also compatible with volatile mobile phases, making them ideal for LC-MS applications.[6][7][8]
Q2: How does the degree of polymerization (DP) affect the HPLC separation?
A2: In HILIC, retention generally increases with the degree of polymerization. Larger oligosaccharides are more hydrophilic and interact more strongly with the polar stationary phase, leading to longer retention times. This relationship allows for the separation of oligosaccharides based on their size.
Q3: What are the ideal detectors for high DP oligosaccharides?
A3: Since underivatized oligosaccharides lack a UV chromophore, universal detectors are preferred:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS) for high sensitivity and structural information.
Fluorescence detectors can be used if the oligosaccharides are labeled with a fluorescent tag. Refractive index (RI) detectors are an option for isocratic separations but have lower sensitivity.
Q4: Can I use reversed-phase HPLC for high DP oligosaccharides?
A4: Standard reversed-phase HPLC (e.g., with a C18 column) is generally not suitable for the separation of underivatized high DP oligosaccharides due to their high polarity. These compounds have very little retention on non-polar stationary phases. However, reversed-phase ion-pairing (RPIP)-HPLC can be used for charged oligosaccharides.[16]
Q5: How can I improve the separation of oligosaccharide isomers?
A5: Separating isomers is a significant challenge. Porous Graphitized Carbon (PGC) columns are particularly effective for resolving isomeric oligosaccharides due to their unique separation mechanism based on planar interactions.[6][8]
Data Summary
Table 1: Comparison of HPLC Columns for High DP Oligosaccharide Analysis
| Feature | HILIC (Amide/Amino) | Porous Graphitized Carbon (PGC) |
| Primary Separation Mechanism | Hydrophilic Partitioning | Adsorption and Hydrophobic Interactions |
| Separation by DP | Good, retention increases with DP | Good |
| Isomer Separation | Limited | Excellent |
| Mobile Phase Compatibility | Acetonitrile/Water with buffer | Acetonitrile/Water with modifiers (e.g., TFA) |
| MS Compatibility | Excellent with volatile buffers | Excellent with volatile modifiers |
| Primary Application | Separation of complex mixtures by size | Isomer separation, LC-MS |
Table 2: Common Mobile Phase Compositions for High DP Oligosaccharide HPLC
| HPLC Mode | Stationary Phase | Organic Modifier | Aqueous Component | Common Additives/Buffers |
| HILIC | Amide, Amino | Acetonitrile | Water | Ammonium Formate, Ammonium Acetate |
| PGC-HPLC | Porous Graphitized Carbon | Acetonitrile | Water | Trifluoroacetic Acid (TFA) |
| RPIP-HPLC | C18 | Acetonitrile | Water | Ion-pairing reagents (e.g., tributylamine) |
Experimental Protocols
Protocol 1: HILIC-HPLC for High DP Oligosaccharide Profiling
-
Sample Preparation:
-
HPLC System and Column:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and ELSD or CAD detector.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 150 mm, 1.7 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 50 mM Ammonium Formate in water, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 80% B (isocratic)
-
2-20 min: Linear gradient from 80% to 50% B
-
20-25 min: 50% B (isocratic)
-
25.1-30 min: Re-equilibration at 80% B.
-
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow: 1.5 SLM.
-
Protocol 2: PGC-HPLC for Isomeric Separation of High DP Oligosaccharides
-
Sample Preparation:
-
Dissolve the oligosaccharide sample in deionized water.
-
-
HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and MS detector.
-
Column: Porous Graphitized Carbon column (e.g., Hypercarb, 2.1 x 100 mm, 3 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-5 min: 5% B (isocratic)
-
5-45 min: Linear gradient from 5% to 40% B
-
45-50 min: Wash with 90% B
-
50.1-60 min: Re-equilibration at 5% B.
-
-
-
Detector Settings (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 300-2000.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution in high DP oligosaccharide HPLC.
Caption: General workflow for HPLC method development for high DP oligosaccharides.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Use of a porous graphitised carbon column for the high-performance liquid chromatography of oligosaccharides, alditols and glycopeptides with subsequent mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of complex oligosaccharides using graphitized carbon liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. hplc.eu [hplc.eu]
- 11. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Chromatographic preparation of food-grade prebiotic oligosaccharides with defined degree of polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shodex.com [shodex.com]
- 16. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPAEC-PAD Methods for Fructo-oligosaccharide Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Fructo-oligosaccharides (FOS) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during HPAEC-PAD analysis of FOS, providing potential causes and systematic solutions.
FAQ 1: Why am I seeing baseline noise, drift, or wander in my chromatogram?
Answer: An unstable baseline is a frequent issue in HPAEC-PAD analysis and can often be traced back to the eluent, the electrochemical detector, or system contamination.
Troubleshooting Steps:
-
Eluent Quality: Improperly prepared eluents are a primary cause of baseline issues.[1]
-
Water Purity: Ensure you are using high-purity deionized water with a resistivity of 18 MΩ·cm.[1] Bottled HPLC-grade water is not suitable.[2]
-
Reagent Purity: Use high-purity sodium hydroxide (B78521) (50% solution is recommended) and sodium acetate (B1210297) that has been tested for electrochemical applications.[1][2] Contaminated reagents can introduce interfering ions.
-
Eluent Preparation: Eluents should be filtered through a 0.2 μm nylon filter.[1][3] For manually prepared eluents, ensure accurate and consistent buffer concentrations. Consider using systems with electrolytic eluent generation to minimize variability.[1]
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the detector cell, causing baseline spikes and drift.
-
-
System Contamination: Contamination can leach from various system components.
-
Detector and Electrode:
-
Electrode Fouling: The gold working electrode is susceptible to contamination, which can diminish sensitivity and cause baseline noise. Regular cleaning and polishing are essential.
-
Reference Electrode: An unstable reference electrode can also cause baseline drift. Ensure it is properly maintained and filled with the correct solution.
-
Detector Cell: Leaks or bubbles in the detector cell will cause significant baseline problems.
-
FAQ 2: What is causing poor peak shape (tailing, fronting, or splitting) for my FOS peaks?
Answer: Poor peak shape compromises resolution and integration, affecting the accuracy of quantification. The causes can range from column issues and mobile phase mismatch to sample overload.[5][6]
Troubleshooting Steps:
-
Peak Tailing:
-
Secondary Interactions: Ionized silanol (B1196071) groups on silica-based columns can cause tailing for basic analytes.[7] While HPAEC-PAD for carbohydrates uses polymer-based columns, interactions with the stationary phase can still occur.
-
Column Contamination: Contaminants from the sample matrix binding irreversibly to the column can lead to peak tailing. Use a guard column and appropriate sample preparation to mitigate this.
-
Mobile Phase pH: Incorrect mobile phase pH can affect the ionization state of the analytes, leading to inconsistent retention and tailing.[5]
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can saturate the column, causing peaks to front.[6][8] To verify, dilute the sample and reinject; if the peak shape improves, overload was the issue.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion and fronting.[5]
-
-
Split Peaks:
-
Partial Column Blockage: A blocked or partially contaminated frit at the head of the column can cause the sample band to split.
-
Injection Issues: Incomplete sample dissolution or a mismatch between the sample solvent and the mobile phase can lead to split peaks.[5]
-
Column Void: A void in the column packing material can cause the sample to travel through different paths, resulting in a split or misshapen peak.[7]
-
FAQ 3: My FOS peaks have poor resolution. How can I improve their separation?
Answer: Achieving baseline separation, especially for FOS with varying degrees of polymerization (DP), is critical. Optimization of the column chemistry and eluent gradient is key.
Troubleshooting Steps:
-
Column Selection: The choice of anion-exchange column is crucial.
-
Columns like the Thermo Scientific™ Dionex™ CarboPac™ PA200 are specifically designed to provide high-resolution separations of charged and neutral oligosaccharides and are recommended for FOS analysis.[3][9]
-
For resolving monosaccharides from FOS, columns like the Dionex™ CarboPac™ SA10 can offer better separation with weak hydroxide eluents.[2]
-
-
Eluent Gradient:
-
Isocratic vs. Gradient: A simple isocratic elution may be insufficient to resolve a wide range of FOS. A gradient of increasing sodium acetate concentration is typically required to elute higher DP fructans.[3][10]
-
Gradient Shape: A shallow gradient is often necessary to separate oligosaccharides with small structural differences. For FOS analysis, a typical method involves an initial isocratic step to resolve monosaccharides and sucrose, followed by a linear gradient of sodium acetate to separate fructans up to DP 60.[3]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
-
Temperature: Operating at a constant, controlled temperature (e.g., 30 °C) can improve the reproducibility of retention times and enhance resolution.
FAQ 4: I am experiencing a loss of sensitivity or a decrease in peak response over time. What should I do?
Answer: A gradual loss of sensitivity is a common problem in HPAEC-PAD and is often related to the working electrode's surface.
Troubleshooting Steps:
-
Electrode Fouling: The gold working electrode can become fouled by contaminants from the sample or eluent, which reduces its active surface area and leads to a drop in signal response.[11]
-
Cleaning: Regular cleaning of the electrode is necessary. Consult the manufacturer's guidelines for appropriate cleaning procedures.
-
Pulsed Amperometric Detection (PAD) Waveform: The PAD waveform itself includes cleaning steps (oxidation and reduction potentials) to maintain a clean electrode surface during analysis.[9] Ensure the correct waveform is being used for carbohydrate analysis.
-
-
Eluent Contamination: High-purity eluents are essential. Contaminants can foul the electrode and increase background noise, leading to a loss of sensitivity.[1]
-
Sample Matrix Effects: Complex sample matrices can contain compounds that adsorb to the electrode surface.[1] Implement robust sample preparation steps, such as filtration or solid-phase extraction, to remove interfering substances.[1][3]
Quantitative Data Summary
The following tables summarize typical parameters for FOS analysis using HPAEC-PAD. These values should be used as a starting point for method development and optimization.
Table 1: Typical HPAEC-PAD Operating Conditions for FOS Analysis
| Parameter | Typical Value/Range | Reference |
| Column | Dionex CarboPac PA200 (or similar) | [2][3] |
| Column Temp. | 20 - 30 °C | [3][12] |
| Flow Rate | 0.3 - 0.8 mL/min | [10][12] |
| Eluent A | 100 mM Sodium Hydroxide (NaOH) | [2][3] |
| Eluent B | 100 mM NaOH + Sodium Acetate (NaOAc) | [2][3] |
| Injection Vol. | 5 - 25 µL | - |
| Detection | Pulsed Amperometric Detection (PAD) | [2][3] |
| Working Electrode | Gold (Au) | [9] |
| Reference Electrode | Ag/AgCl | - |
Table 2: Example Elution Gradient for FOS Profiling
| Time (min) | % Eluent A (100 mM NaOH) | % Eluent B (e.g., 100 mM NaOH + 500 mM NaOAc) | Curve | Notes | Reference |
| -5.0 - 0.0 | 80 | 20 | - | Column Equilibration | [2] |
| 0.0 - 15.0 | 80 | 20 | - | Isocratic elution of mono/disaccharides | [2] |
| 15.0 - 70.0 | 15 | 85 | Linear | Gradient elution of FOS (DP 3-60) | [2] |
| 70.0 - 70.1 | 80 | 20 | - | Return to initial conditions | [2] |
| 70.1 - 75.0 | 80 | 20 | - | Re-equilibration | [3] |
| Note: This is an example gradient. The concentrations of sodium acetate and the gradient slope must be optimized for the specific FOS being analyzed. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Eluents and Standards
-
Eluent Preparation:
-
Prepare Eluent A by diluting a 50% w/w sodium hydroxide solution in deionized water (18 MΩ·cm) to a final concentration of 100 mM.
-
Prepare Eluent B by dissolving high-purity sodium acetate in Eluent A to the desired final concentration (e.g., 500 mM NaOAc in 100 mM NaOH).
-
Vacuum filter all eluents through a 0.2 µm nylon membrane filter to remove particulates.[3]
-
Continuously sparge the eluents with helium or nitrogen to prevent carbonate formation and ensure they remain degassed.
-
-
Standard Preparation:
-
Prepare a stock standard solution (e.g., 1000 mg/L) by dissolving FOS powder (or inulin) in deionized water.[3]
-
Store the stock solution at 4 °C.[3]
-
Prepare a series of working standards (e.g., 20–400 mg/L) by diluting the stock solution daily.[3]
-
Filter all standards through a 0.2 µm syringe filter before injection.[3]
-
Protocol 2: Sample Preparation for FOS Analysis
Effective sample preparation is crucial to remove interferences that can affect column performance and detection.[1]
-
Dilution: Dilute the sample with deionized water to bring the FOS concentration within the linear range of the calibration curve.
-
Filtration: For liquid samples with particulates, centrifuge the sample (e.g., 5000 rpm for 30 min) and filter the supernatant through a 0.2 µm syringe filter to remove insoluble materials.[3]
-
Solid-Phase Extraction (SPE): For complex matrices (e.g., food products, fermentation broths), use SPE cartridges to remove interfering compounds.[1][13]
-
Cation Removal: Use a silver (Ag) cartridge to remove halides (Cl⁻, Br⁻, I⁻).[2]
-
Anion Removal: Use appropriate cartridges to remove other anionic species that might interfere with the separation.
-
Hydrophobic Compound Removal: Use a C18 cartridge to remove non-polar interferences.
-
Visual Diagrams
HPAEC-PAD Experimental Workflow
References
- 1. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Problem with HPAEC-PAD baseline??? - Chromatography Forum [chromforum.org]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. google.com [google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
"Fructo-oligosaccharide DP13" stability under different pH and temperature
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Fructo-oligosaccharide with a degree of polymerization of 13 (FOS DP13) under various pH and temperature conditions. The following information is based on studies of long-chain FOS and inulin (B196767), which serve as a proxy for FOS DP13 due to the limited availability of data for this specific chain length.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the stability of FOS DP13?
A1: The primary factors influencing the stability of FOS DP13 are pH and temperature. Generally, FOS are more susceptible to hydrolysis and degradation under acidic conditions (low pH) and at elevated temperatures. The degree of polymerization (DP) also plays a role, with longer-chain FOS like DP13 generally exhibiting greater stability compared to short-chain FOS.[1]
Q2: At what pH is FOS DP13 most stable?
A2: FOS, particularly long-chain variants, are most stable in neutral to slightly acidic environments (pH ≥ 5).[2][3] Significant degradation is observed at pH values of 4 and below.[2][3]
Q3: How does temperature impact the stability of FOS DP13?
A3: Higher temperatures accelerate the rate of hydrolysis, especially in acidic conditions.[3][4] At neutral or near-neutral pH, long-chain FOS can be relatively stable even at high temperatures (e.g., up to 100°C) for short periods.[2][3][5] However, the combination of high temperature and low pH leads to rapid degradation.[3][4]
Q4: Will FOS DP13 degrade during standard laboratory procedures like heating or acidification?
A4: Yes, depending on the specific conditions. If your protocol involves heating above 60°C in an acidic solution (pH ≤ 4), you can expect some degradation of FOS DP13.[2][3] For processes requiring such conditions, it is crucial to minimize the duration of exposure. At pH 5 and above, FOS DP13 is expected to be significantly more stable, even with heating.[2][3]
Q5: How can I minimize the degradation of FOS DP13 during my experiments?
A5: To minimize degradation, maintain a pH of 5 or higher whenever possible. If acidic conditions are necessary, conduct the experiment at the lowest effective temperature and for the shortest possible duration. When analyzing FOS stability, it is crucial to neutralize the samples promptly after treatment to halt further hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of FOS DP13 in my sample after processing. | The experimental conditions (low pH, high temperature) may have caused hydrolysis. | 1. Review your protocol's pH and temperature settings. Long-chain FOS are unstable at pH ≤ 4, especially when heated.[2][3] 2. If possible, adjust the pH to be at or above 5. 3. If low pH is required, consider reducing the temperature or the duration of the treatment. 4. Analyze a control sample that has not undergone the processing steps to confirm the initial FOS DP13 concentration. |
| Appearance of unexpected smaller sugars (e.g., fructose, glucose, shorter-chain FOS) in my analysis. | This is a strong indicator of FOS DP13 hydrolysis. | 1. This confirms that your experimental conditions are causing degradation. 2. Refer to the troubleshooting steps for "Loss of FOS DP13 in my sample." 3. Quantify the degradation products to understand the extent of hydrolysis. |
| Inconsistent results in stability studies. | Variations in experimental parameters (pH, temperature, time) or analytical methods. | 1. Ensure precise control over pH and temperature throughout the experiment. Use calibrated equipment. 2. Standardize the timing of all experimental steps, including sample quenching/neutralization. 3. Validate your analytical method (e.g., HPLC, HPAEC-PAD) for linearity, precision, and accuracy for FOS analysis. |
Quantitative Data on FOS Stability
Table 1: Stability of Inulin (Average DP 10-12) at Different pH and Temperature Combinations
| pH | Temperature (°C) | Heating Time (min) | Stability |
| 1-4 | 20 | 60 | Degradation increases with decreasing pH |
| 1-4 | 40 | 60 | Significant degradation, especially at pH 1-3 |
| 1-4 | 60 | 60 | Rapid and extensive degradation |
| 1-4 | 80 | 60 | Very rapid and near-complete degradation |
| 1-4 | 100 | 60 | Complete degradation |
| 5-12 | 20-100 | 60 | Stable, no significant degradation observed |
Data synthesized from a study on 5% (w/w) inulin solutions. Stability was assessed by measuring the release of reducing sugars.[2][3]
Table 2: Hydrolysis Activation Energies for Short- and Long-Chain Inulin
| Inulin Fraction | Average Degree of Polymerization (DPn) | Activation Energy (kJ/mol) |
| Short-chain | 18 | 108.5 |
| Long-chain | 30 | 80.5 |
This data suggests that the energy barrier for hydrolyzing the terminal glucose from long-chain inulin is lower than for short-chain inulin under the studied acidic conditions.[6][7][8][9]
Experimental Protocols
Protocol 1: Determination of FOS Stability by High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This protocol outlines a general method for assessing the stability of FOS DP13 under specific pH and temperature conditions.
1. Materials and Equipment:
-
FOS DP13 standard
-
Buffer solutions of desired pH (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH)
-
Water bath or incubator with precise temperature control
-
HPLC system with a refractive index detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
2. Experimental Procedure:
-
Prepare a stock solution of FOS DP13 in deionized water.
-
For each experimental condition, mix the FOS stock solution with the respective buffer to achieve the target pH and FOS concentration.
-
Incubate the samples at the desired temperatures for specific time intervals.
-
At each time point, withdraw an aliquot of the sample and immediately cool it in an ice bath to stop the reaction.
-
Neutralize the sample by adding a suitable base (e.g., NaOH) if the incubation was in acidic buffer.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples by HPLC-RID.
3. HPLC Conditions (Example):
-
Column: Aminex HPX-87C
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
4. Data Analysis:
-
Quantify the remaining FOS DP13 at each time point by comparing the peak area to a standard curve.
-
Calculate the percentage of degradation over time.
-
The degradation kinetics can be modeled, often following first-order kinetics.[10]
Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for FOS Analysis
HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, including FOS.
1. Materials and Equipment:
-
Same as Protocol 1, but with an HPAEC-PAD system instead of HPLC-RID.
-
Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) for eluent preparation.
-
Gold working electrode.
2. Experimental Procedure:
-
The sample preparation is the same as in Protocol 1.
3. HPAEC-PAD Conditions (Example):
-
Column: CarboPac™ series (e.g., PA1, PA100, or PA200)
-
Eluents:
-
A: Deionized water
-
B: 200 mM NaOH
-
C: 1 M NaOAc in 200 mM NaOH
-
-
Gradient: A gradient of sodium acetate in a sodium hydroxide solution is typically used to separate oligosaccharides based on their size.
-
Detector: Pulsed Amperometric Detector with a gold electrode.
4. Data Analysis:
-
Peak identification is based on the retention times of standards.
-
Quantification is based on peak areas.
Visualizations
Caption: Key factors influencing the stability of Fructo-oligosaccharide DP13.
Caption: General experimental workflow for FOS DP13 stability testing.
References
- 1. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of Long-Chain Fructo-oligosaccharides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of long-chain fructo-oligosaccharides (FOS).
Frequently Asked Questions (FAQs)
Q1: What are long-chain fructo-oligosaccharides (FOS)?
Long-chain FOS, also known as inulin (B196767), are a type of dietary fiber.[1][2][3] They are composed of linear chains of fructose (B13574) units linked by β(2-1) glycosidic bonds, with a terminal glucose unit.[4] The degree of polymerization (DP) of long-chain FOS is typically greater than 10.[1][2]
Q2: Why are long-chain FOS not digested by humans?
Humans lack the necessary enzymes in the upper gastrointestinal tract to hydrolyze the β(2-1) linkages of FOS.[2][5] As a result, they pass undigested to the colon.
Q3: What happens to long-chain FOS in the colon?
In the colon, long-chain FOS are fermented by the gut microbiota.[1][2][6] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate, and serves as a selective substrate for beneficial bacteria like Bifidobacterium.[4][7]
Q4: How does the chain length of FOS affect its degradation?
Shorter-chain FOS are generally fermented more rapidly than long-chain FOS.[1][2][8] Long-chain FOS are fermented more slowly and steadily, providing a substrate for bacteria throughout the colon.[1][2]
Q5: What are the key enzymes involved in the degradation of long-chain FOS?
The primary enzymes responsible for FOS degradation belong to the glycoside hydrolase family 32 (GH32).[3][9] These include endo-inulinases, which randomly cleave internal fructose-fructose bonds, and exo-inulinases, which release terminal fructose units.[9]
Troubleshooting Guides
In Vitro Fermentation of Long-Chain FOS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no SCFA production | Inactive or insufficient microbial inoculum. | Ensure the fecal inoculum is fresh and properly handled to maintain anaerobic conditions. Increase the concentration of the inoculum. |
| Substrate (long-chain FOS) is not being utilized. | Verify the viability of the microbial community. Check for the presence of FOS-degrading bacteria (e.g., Bifidobacterium, Bacteroides) using 16S rRNA sequencing. | |
| Inappropriate fermentation medium. | Ensure the medium contains all necessary nutrients for bacterial growth and fermentation. The pH of the medium should be optimal for the target bacteria (typically 6.5-7.0). | |
| Inconsistent fermentation results | Variability in fecal donor microbiota. | If possible, use a pooled fecal inoculum from multiple healthy donors to minimize individual variations. |
| Inconsistent experimental conditions. | Strictly control temperature, pH, and anaerobic conditions throughout the experiment. Ensure uniform mixing of the fermentation vessels. | |
| Difficulty in quantifying residual long-chain FOS | Incomplete extraction of FOS from the fermentation broth. | Optimize the extraction procedure. Consider using techniques like solid-phase extraction to purify the FOS before analysis. |
| Co-elution with other carbohydrates in HPLC analysis. | Use a high-resolution HPLC column specifically designed for carbohydrate analysis. Optimize the mobile phase and gradient to improve separation. |
Enzymatic Hydrolysis of Long-Chain FOS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete hydrolysis of long-chain FOS | Insufficient enzyme concentration or activity. | Increase the enzyme-to-substrate ratio. Verify the activity of the enzyme using a standard substrate. Ensure the enzyme has been stored correctly to prevent degradation. |
| Sub-optimal reaction conditions (pH, temperature). | Optimize the pH and temperature of the reaction based on the enzyme's specifications. Use a buffered solution to maintain a stable pH.[10] | |
| Product inhibition. | The accumulation of hydrolysis products (fructose, shorter-chain FOS) can inhibit enzyme activity.[10] Consider removing the products during the reaction using techniques like dialysis or ultrafiltration. | |
| Variable hydrolysis rates | Inconsistent mixing of the reaction. | Ensure the reaction mixture is continuously and gently agitated to maintain homogeneity. |
| Presence of enzyme inhibitors in the substrate preparation. | Purify the long-chain FOS substrate to remove any potential inhibitors. | |
| Difficulty in analyzing hydrolysis products by HPLC | Poor peak resolution. | Optimize the HPLC method, including the column, mobile phase composition, and flow rate.[5][11] Consider derivatization of the sugars to improve detection and separation. |
| Baseline noise or drift. | Ensure the mobile phase is properly degassed and filtered. Check for leaks in the HPLC system.[4][11] |
Experimental Protocols
In Vitro Batch Fermentation of Long-Chain FOS
This protocol describes a method for assessing the fermentation of long-chain FOS by human fecal microbiota.
Materials:
-
Long-chain FOS (inulin)
-
Fresh human fecal sample from a healthy donor
-
Anaerobic phosphate-buffered saline (PBS)
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts)
-
Anaerobic chamber or gas-tight jars with gas packs
-
Sterile, anaerobic culture tubes
-
Incubator shaker
Procedure:
-
Prepare Fecal Inoculum:
-
Inside an anaerobic chamber, homogenize the fresh fecal sample in anaerobic PBS to create a 10% (w/v) slurry.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Prepare Fermentation Tubes:
-
Dispense the basal fermentation medium into sterile, anaerobic culture tubes.
-
Add the long-chain FOS substrate to the desired final concentration (e.g., 1% w/v).
-
Seal the tubes and pre-incubate them in the anaerobic chamber to ensure anaerobic conditions.
-
-
Inoculation and Fermentation:
-
Inoculate each tube with the fecal slurry (e.g., 5% v/v).
-
Incubate the tubes at 37°C with gentle shaking for the desired time points (e.g., 0, 12, 24, 48 hours).
-
-
Sample Collection and Analysis:
-
At each time point, remove an aliquot from each tube for analysis.
-
Measure the pH of the fermentation broth.
-
Centrifuge the aliquot to pellet the bacteria and collect the supernatant.
-
Analyze the supernatant for SCFA production by gas chromatography (GC) and residual FOS by HPLC.
-
Enzymatic Assay for Inulinase (B15287414) Activity
This protocol provides a method for determining the activity of inulin-degrading enzymes.
Materials:
-
Inulinase enzyme preparation
-
Long-chain FOS (inulin) solution (e.g., 1% w/v in buffer)
-
Appropriate buffer (e.g., sodium acetate buffer, pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
Fructose standards
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Pre-warm the inulin solution and enzyme preparation to the optimal reaction temperature (e.g., 50°C).
-
Add a known amount of the inulinase enzyme to the inulin solution to start the reaction.
-
Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 30 minutes).
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development. The DNS reagent reacts with the reducing sugars (fructose) released during hydrolysis to produce a colored product.
-
-
Quantification:
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of fructose to determine the amount of fructose released in the enzymatic reaction.
-
-
Calculate Enzyme Activity:
-
One unit of inulinase activity is typically defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the specified assay conditions.
-
Data Presentation
Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Long-Chain FOS
| Fermentation Time (hours) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFA (mM) |
| 0 | 2.5 ± 0.5 | 1.2 ± 0.3 | 0.8 ± 0.2 | 4.5 ± 1.0 |
| 12 | 25.8 ± 3.1 | 10.5 ± 1.5 | 8.2 ± 1.1 | 44.5 ± 5.7 |
| 24 | 45.2 ± 4.5 | 18.9 ± 2.2 | 15.6 ± 1.8 | 79.7 ± 8.5 |
| 48 | 58.7 ± 5.9 | 25.1 ± 2.8 | 20.3 ± 2.5 | 104.1 ± 11.2 |
| Data are presented as mean ± standard deviation from triplicate experiments. |
Visualizations
Caption: Microbial degradation pathway of long-chain FOS in the gut.
Caption: Experimental workflow for in vitro FOS fermentation.
References
- 1. Fructooligosaccharides exhibit more rapid fermentation than long-chain inulin in an in vitro fermentation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. In vitro fermentation of fructooligosaccharides with human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of inulinases by bioinformatics analysis of bacterial glycoside hydrolases family 32 (GH32) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
Technical Support Center: Fructo-oligosaccharide (FOS) Fermentation Experiments
Welcome to the technical support center for Fructo-oligosaccharide (FOS) fermentation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during FOS fermentation experiments in a question-and-answer format.
Low or No FOS Production
Question: Why am I observing low or no FOS production in my fermentation?
Answer: Several factors can contribute to low or no FOS production. Consider the following:
-
Sub-optimal Environmental Conditions: Temperature and pH are critical for the enzymatic activity responsible for FOS synthesis.[1][2] Significant deviations from the optimal ranges for your specific microorganism can drastically reduce or halt FOS production.
-
Incorrect Sucrose (B13894) Concentration: The concentration of sucrose, the substrate for FOS synthesis, is crucial. Low sucrose levels can lead to predominantly hydrolytic activity by fructosyltransferases, while excessively high concentrations can cause substrate inhibition.[1]
-
Inadequate Dissolved Oxygen (for aerobic/facultative fermentations): For many FOS-producing fungi, such as Aureobasidium pullulans, maintaining an adequate dissolved oxygen (DO) concentration is essential for optimal FOS yield.[3]
-
Enzyme Inhibition: The accumulation of byproducts, such as glucose, can inhibit the activity of fructosyltransferase.[2] Additionally, components of the fermentation medium, like high concentrations of certain salts (e.g., KH2PO4), can be inhibitory.[1]
-
Microbial Strain Issues: The specific strain of microorganism used is a primary determinant of FOS production efficiency. Ensure you are using a known FOS-producing strain and that the inoculum is healthy and viable.
Premature FOS Depletion
Question: My FOS is being consumed before the end of the fermentation. What is happening?
Answer: Premature FOS depletion is a common issue and can be attributed to:
-
Prolonged Fermentation Time: Extending the fermentation period beyond the optimal time can lead to the microorganisms consuming the produced FOS as a carbon source, especially after the primary substrate (sucrose) is depleted.[1]
-
Microbial Consumption: Some microorganisms will begin to metabolize the FOS they produce once more easily accessible sugars are exhausted. This is a known characteristic of strains like Aspergillus oryzae.[1]
-
Hydrolytic Enzyme Activity: The same enzymes that produce FOS can also exhibit hydrolytic activity, breaking down FOS into fructose (B13574) and glucose, particularly at low sucrose concentrations.[1]
Inconsistent Fermentation Results
Question: Why are my FOS fermentation results inconsistent between batches?
Answer: Inconsistency in fermentation outcomes often points to a lack of tight control over key experimental parameters:
-
pH Fluctuations: The production of organic acids during fermentation can cause the pH to drop, which in turn can affect enzyme stability and activity, leading to variable FOS yields.[1]
-
Temperature Variations: Even small fluctuations in temperature outside the optimal range can impact microbial growth and enzyme kinetics.[1]
-
Inoculum Variability: Differences in the age, cell density, or viability of the inoculum can lead to significant variations in fermentation performance.
-
Medium Composition: Minor variations in the preparation of the fermentation medium can affect microbial growth and FOS production.
Analysis and Quantification Issues
Question: I am having trouble accurately quantifying my FOS products. What should I check?
Answer: Accurate quantification of FOS requires a validated analytical method. High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a commonly used and effective method.[4][5] Potential issues include:
-
Co-elution of Sugars: Ensure your chromatographic method can effectively separate FOS (1-kestose, nystose, etc.) from the substrate (sucrose) and byproducts (glucose, fructose).
-
Standard Purity: The accuracy of your quantification is dependent on the purity of your analytical standards.
-
Sample Preparation: Improper sample dilution or filtration can lead to inaccurate results.
Gut Microbiota Fermentation FAQs
Question: What are the expected outcomes of F-oligosaccharide fermentation by gut microbiota?
Answer: Fermentation of FOS by gut microbiota, particularly Bifidobacterium and Lactobacillus species, leads to several key outcomes:
-
Increased Abundance of Beneficial Bacteria: FOS selectively stimulates the growth of beneficial bacteria like Bifidobacteria.[6]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation process produces SCFAs, primarily acetate (B1210297), propionate, and butyrate (B1204436), which have numerous health benefits.[7][8]
-
Modulation of Gut Microbiota Composition: The introduction of FOS can alter the overall composition and activity of the gut microbiome.[7][9]
Question: Why do different FOS preparations lead to different SCFA profiles?
Answer: The structural characteristics of FOS, such as the degree of polymerization (DP), can influence which microbial species can ferment them and, consequently, the resulting SCFA profile.[7][10] For example, inulin, a longer-chain fructan, may result in a higher proportion of butyrate, while FOS may lead to more acetate and lactate (B86563) production.[7]
Quantitative Data Summary
| Parameter | Organism | Optimal Value/Range | Reference |
| Temperature | Aspergillus ibericus | 37 °C | [1][2] |
| pH | Aspergillus ibericus | 6.2 | [1][2] |
| Dissolved Oxygen | Aureobasidium pullulans | > 5% | [2][3] |
| Sucrose Concentration | General | High concentrations favor transfructosylation | [1] |
| FOS Yield | Aureobasidium pullulans | up to 68.6% (g FOS/g sucrose) | [3] |
Experimental Protocols
Protocol 1: FOS Production by Aspergillus aculeatus
This protocol is based on the methodology for FOS production via sucrose fermentation.[4]
-
Inoculum Preparation: Prepare a spore suspension of Aspergillus aculeatus at a concentration of 1 x 10^6 spores/mL in sterile water.
-
Fermentation Medium: Prepare the fermentation medium containing:
-
Sucrose: 200 g/L
-
NaNO3: 20 g/L
-
KCl: 0.5 g/L
-
FeSO4·7H2O: 0.01 g/L
-
K2SO4: 0.35 g/L
-
KH2PO4: 7.89 g/L
-
Adjust pH to 5.0.
-
-
Fermentation:
-
Sterilize the fermentation medium at 121°C for 15 minutes.
-
Inoculate the sterile medium with the prepared spore suspension (e.g., 25 mL inoculum in 500 mL medium).
-
Incubate at 27°C with orbital agitation at 150 rpm for up to 7 days.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Centrifuge to remove biomass.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentrations of sucrose, glucose, fructose, and FOS using HPLC-RI.
-
Protocol 2: In Vitro Fecal Fermentation of FOS
This protocol outlines a general procedure for assessing the prebiotic effect of FOS on human gut microbiota.
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors.
-
Homogenize the samples (10% w/v) in a pre-reduced anaerobic buffer.
-
-
Fermentation Medium:
-
Prepare a basal medium containing nutrients required for bacterial growth.
-
Add FOS as the primary carbon source at a defined concentration (e.g., 1% w/v).
-
Prepare a control medium without any added carbohydrate.
-
-
Fermentation:
-
Inoculate the fermentation media with the fecal slurry.
-
Incubate under strict anaerobic conditions at 37°C.
-
Monitor pH and collect samples at different time points (e.g., 0, 12, 24, 48 hours).
-
-
Analysis:
-
Microbial Composition: Analyze changes in the microbial population using techniques like 16S rRNA gene sequencing or qPCR for specific groups (e.g., Bifidobacterium, Lactobacillus).
-
SCFA Analysis: Quantify the concentrations of acetate, propionate, and butyrate using Gas Chromatography (GC).
-
Carbohydrate Utilization: Measure the depletion of FOS and the production of monosaccharides using HPLC-RI.
-
Visualizations
Caption: A simplified workflow for FOS production and analysis.
Caption: Metabolic pathway of FOS in the gut.
Caption: A logical diagram for troubleshooting low FOS yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fermentative Production of Fructo-Oligosaccharides Using Aureobasidium pullulans: Effect of Dissolved Oxygen Concentration and Fermentation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: High-DP FOS Analysis in Liquid Chromatography
Welcome to the technical support center for the analysis of high-degree-of-polymerization (DP) fructooligosaccharides (FOS) using liquid chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their separation and resolution of high-DP FOS.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of high-DP FOS with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC), and Porous Graphitic Carbon (PGC) chromatography.
HPAEC-PAD Troubleshooting
Issue: Poor resolution of high-DP FOS peaks, leading to co-elution.
-
Answer: Poor resolution of high-DP FOS in HPAEC-PAD is a common challenge due to the increasing similarity in charge density as the chain length increases. To address this, consider the following:
-
Optimize the Eluent Gradient: A shallow gradient of a strong eluent, such as sodium acetate (B1210297), is crucial for separating large oligosaccharides.[1][2] Start with a low concentration of sodium acetate to resolve the smaller FOS and gradually increase the concentration to elute the higher-DP species. An extended gradient time can significantly improve the separation of closely eluting peaks.
-
Adjust the Sodium Hydroxide (B78521) Concentration: While sodium acetate is the primary driver of elution for high-DP FOS, the sodium hydroxide concentration affects the ionization of the saccharides and their interaction with the stationary phase. Ensure the hydroxide concentration is sufficient for detection but not so high that it causes excessive retention or baseline instability.[3]
-
Column Choice: Ensure you are using a column specifically designed for high-resolution oligosaccharide separations, such as a Dionex CarboPac™ PA200.[1]
-
Issue: Inconsistent retention times from injection to injection.
-
Answer: Fluctuating retention times in HPAEC-PAD can often be traced back to the mobile phase or the column conditioning.
-
Eluent Preparation: Carbonate contamination in the sodium hydroxide eluent can significantly impact retention times, as carbonate is a stronger eluent than hydroxide.[3] Always use high-purity, carbonate-free water (18 MΩ·cm) and freshly prepared eluents. Consider using an eluent generator to ensure consistent eluent quality.[4]
-
Column Equilibration: Inadequate column equilibration between injections can lead to retention time drift.[5] Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration step is critical.
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment will provide a stable temperature and improve reproducibility.[6]
-
Issue: Noisy or drifting baseline.
-
Answer: A noisy or drifting baseline in HPAEC-PAD can interfere with the detection of low-abundance high-DP FOS.
-
Eluent Quality: The quality of the water and reagents used for eluent preparation is critical. Contaminants in the water or sodium acetate can lead to baseline noise.[3] Use high-purity reagents and water.
-
Electrode Fouling: The pulsed amperometric detector's gold electrode can become fouled over time, leading to baseline issues. Regular cleaning and polishing of the electrode are necessary to maintain optimal performance.
-
System Contamination: Contamination anywhere in the LC system can contribute to baseline noise. Regularly flush the system with appropriate cleaning solutions.
-
HPAEC-PAD Troubleshooting Workflow
HILIC Troubleshooting
Issue: Poor peak shape (tailing or fronting) for high-DP FOS.
-
Answer: Suboptimal peak shape in HILIC is often related to interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Mobile Phase pH and Buffer: The pH of the mobile phase can affect the charge state of both the FOS and the stationary phase, influencing peak shape. Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help to control the pH and reduce peak tailing.[7]
-
Sample Solvent: Injecting the sample in a solvent that is too strong (i.e., too much water) can cause peak distortion. The sample solvent should ideally match the initial mobile phase composition or be slightly weaker (higher organic content).
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[8][9] However, excessively high temperatures can degrade the column.
-
Issue: Low retention of high-DP FOS.
-
Answer: Insufficient retention in HILIC indicates that the mobile phase is too strong or the stationary phase is not suitable.
-
Increase Organic Content: In HILIC, increasing the proportion of the organic solvent (typically acetonitrile) in the mobile phase will increase the retention of polar compounds like FOS.
-
Stationary Phase Selection: Different HILIC stationary phases (e.g., amide, diol, bare silica) offer different selectivities. An amide-based stationary phase is often a good choice for carbohydrate separations.[10]
-
Column Temperature: In most cases, decreasing the column temperature in HILIC will increase retention.[8][9]
-
Issue: Irreproducible retention times.
-
Answer: Similar to HPAEC-PAD, retention time instability in HILIC is often linked to the mobile phase and column equilibration.
-
Column Conditioning and Equilibration: The water layer on the surface of the HILIC stationary phase is critical for the separation mechanism. It is essential to properly condition a new column and to ensure complete re-equilibration between gradient runs to re-establish this water layer.[7] Insufficient equilibration is a common cause of retention time drift.[7]
-
Mobile Phase Preparation: Small variations in the mobile phase composition, especially the water content, can lead to significant shifts in retention.[11] Precise preparation of the mobile phase is crucial.
-
HILIC Troubleshooting Workflow
Porous Graphitic Carbon (PGC) Troubleshooting
Issue: Irreversible adsorption or very strong retention of high-DP FOS.
-
Answer: PGC columns can exhibit very strong retention of planar oligosaccharides.
-
Mobile Phase Modifiers: The addition of a small amount of a competing modifier, such as trifluoroacetic acid (TFA), to the mobile phase can help to elute strongly retained compounds.[2]
-
Gradient Elution: A steep gradient with a high percentage of organic solvent may be necessary to elute the high-DP FOS in a reasonable time.
-
Issue: Poor reproducibility of retention times.
-
Answer: PGC columns can be sensitive to the history of their use.
-
Column Washing and Regeneration: It is crucial to have a robust column washing and regeneration protocol to ensure a consistent surface chemistry for reproducible separations.
-
Mobile Phase Consistency: As with other techniques, precise and consistent mobile phase preparation is key to reproducible retention times.
-
Frequently Asked Questions (FAQs)
Q1: Which liquid chromatography technique is best for separating high-DP FOS?
-
A1: The "best" technique depends on the specific goals of the analysis.
-
HPAEC-PAD is often considered the gold standard for high-resolution separation of a wide range of FOS, including high-DP species, and provides sensitive detection without the need for derivatization.[1][12] It is particularly well-suited for detailed profiling of FOS mixtures.
-
HILIC is a good alternative, especially when coupled with mass spectrometry (MS), as the high organic content of the mobile phase is advantageous for ESI-MS sensitivity.[13] It can provide good separation of FOS based on their hydrophilicity.
-
PGC offers unique selectivity based on the three-dimensional structure of the oligosaccharides and can be very effective for separating isomers.[2] It is also compatible with MS.
-
Q2: How does column temperature affect the resolution of high-DP FOS?
-
A2: Column temperature can have a significant impact on resolution and selectivity.
-
In HPAEC-PAD , increasing the temperature can sometimes improve resolution by sharpening peaks, but the effect on selectivity can be compound-dependent.
-
In HILIC , increasing the temperature generally decreases retention but can improve peak shape for some carbohydrates by accelerating anomer mutarotation.[8][9][10] The effect on selectivity can vary.[11][14]
-
For all techniques, maintaining a constant and consistent column temperature is crucial for reproducible retention times.[6]
-
Q3: What are the key mobile phase parameters to optimize for high-DP FOS separation?
-
A3: The key mobile phase parameters depend on the chromatography mode:
-
HPAEC-PAD: The gradient slope and concentration of the salt eluent (e.g., sodium acetate) are the most critical parameters for resolving high-DP FOS.[2] The sodium hydroxide concentration is important for ionization and detection.
-
HILIC: The percentage of the organic solvent (usually acetonitrile) is the primary factor controlling retention. The type and concentration of the buffer (e.g., ammonium formate) and the pH are important for selectivity and peak shape.[7]
-
PGC: The type and concentration of the organic modifier and the presence of additives like TFA are key for modulating retention and eluting strongly bound analytes.[2]
-
Data Summary Tables
Table 1: Comparison of LC Techniques for High-DP FOS Analysis
| Feature | HPAEC-PAD | HILIC | PGC |
| Primary Separation Mechanism | Anion exchange | Hydrophilic interaction/partitioning | Adsorption and shape selectivity |
| Typical Stationary Phase | Pellicular anion-exchange resin | Amide, Diol, or bare silica | Porous graphitic carbon |
| Detection | Pulsed Amperometry (PAD) | ELSD, CAD, MS | ELSD, MS |
| Strengths | High resolution, sensitive, no derivatization needed[1][12] | Good for polar compounds, MS-friendly[13] | Unique selectivity for isomers[2] |
| Common Issues | Carbonate contamination, electrode fouling[3] | Retention time instability, poor peak shape[7] | Strong retention, reproducibility[15] |
Table 2: Typical Operating Parameters for High-DP FOS Analysis
| Parameter | HPAEC-PAD | HILIC | PGC |
| Column | Dionex CarboPac™ PA200 or similar | Amide-based HILIC column | Hypercarb™ or similar |
| Mobile Phase A | 100 mM Sodium Hydroxide | Water with buffer (e.g., 10-20 mM Ammonium Formate) | Water with 0.1% Formic Acid or TFA |
| Mobile Phase B | 100 mM NaOH with 1 M Sodium Acetate | Acetonitrile | Acetonitrile with 0.1% Formic Acid or TFA |
| Gradient | Shallow gradient of increasing Mobile Phase B | Gradient of decreasing Mobile Phase B | Gradient of increasing Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min | 0.2 - 0.5 mL/min | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C | 30 - 60 °C[8][9] | 40 - 70 °C |
Experimental Protocols
Protocol 1: HPAEC-PAD Analysis of High-DP FOS
-
System Preparation:
-
Prepare fresh eluents using 18 MΩ·cm deionized water.
-
Eluent A: 100 mM Sodium Hydroxide
-
Eluent B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate
-
-
Degas the eluents thoroughly.
-
Install a high-resolution anion-exchange column (e.g., Dionex CarboPac™ PA200).
-
Set the column temperature to 35 °C.
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min.
-
Injection volume: 10 µL.
-
Gradient program:
-
0-5 min: 2% B
-
5-60 min: 2-50% B (linear gradient)
-
60-65 min: 50-100% B (linear gradient for column wash)
-
65-75 min: 100% B (hold for column wash)
-
75-76 min: 100-2% B (linear gradient to initial conditions)
-
76-90 min: 2% B (re-equilibration)
-
-
-
PAD Settings:
-
Use a standard carbohydrate waveform.
-
Ensure the reference electrode is properly maintained.
-
-
Sample Preparation:
-
Dissolve the FOS sample in deionized water to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HILIC-MS Analysis of High-DP FOS
-
System Preparation:
-
Prepare fresh mobile phases.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Install an amide-based HILIC column.
-
Set the column temperature to 45 °C.
-
-
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
Gradient program:
-
0-2 min: 90% B
-
2-25 min: 90-60% B (linear gradient)
-
25-30 min: 60-40% B (linear gradient)
-
30-32 min: 40-90% B (linear gradient to initial conditions)
-
32-45 min: 90% B (re-equilibration)
-
-
-
MS Settings:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for oligosaccharide analysis.
-
Acquire data in full scan mode or using selected ion monitoring (SIM) for target FOS.
-
-
Sample Preparation:
-
Dissolve the FOS sample in a solution mimicking the initial mobile phase (e.g., 90:10 acetonitrile:water) to prevent peak distortion.
-
Filter the sample through a 0.22 µm syringe filter.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problem with HPAEC-PAD baseline??? - Chromatography Forum [chromforum.org]
- 4. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Avoid Common Problems with HILIC Methods [restek.com]
- 8. afin-ts.de [afin-ts.de]
- 9. Column temperature in HILIC | Separation Science [sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
"Fructo-oligosaccharide DP13" stability during food processing and storage
Welcome to the technical support center for Fructo-oligosaccharide (FOS) with a Degree of Polymerization (DP) of 13. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of long-chain FOS during food processing and storage.
Note on DP13: Specific research singling out FOS with a precise degree of polymerization of 13 is limited. The information provided is based on the established principles governing the stability of long-chain FOS and inulin (B196767) (DP ≥ 10), which are directly applicable to FOS DP13. Generally, FOS with a higher degree of polymerization are more susceptible to hydrolysis under harsh conditions.[1][2]
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that influence the stability of FOS DP13 during food processing and storage?
A1: The stability of FOS DP13 is primarily affected by three main factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to the breakdown of FOS chains.[3][4][5]
-
pH: Acidic conditions (low pH) significantly promote the hydrolysis of the glycosidic bonds in FOS. Stability is much higher at neutral pH.[1][6][7]
-
Time: The duration of exposure to high temperatures and/or acidic pH directly correlates with the extent of FOS degradation.
The food matrix itself can also play a role; for instance, some studies suggest that a complex matrix like juice may offer a protective effect compared to a simple buffer solution.[8][9]
Q2: How does the degree of polymerization (DP) generally affect FOS stability?
A2: Higher DP fructans, such as inulin (DP ≥ 23), are often more susceptible to hydrolysis than short-chain FOS (sc-FOS) under the same processing conditions.[1] For example, one study noted that pentasaccharides (DP5) were more stable to heat treatment than trisaccharides (DP3).[2] Therefore, FOS DP13 is expected to be more prone to degradation in acidic and high-temperature environments compared to its shorter-chain counterparts.
Stability During Food Processing
Q3: How stable is FOS DP13 during common thermal processes like pasteurization?
A3: The stability during thermal processing is highly dependent on the pH of the food matrix. High-Temperature Short-Time (HTST) treatments are generally less destructive than longer pasteurization times.
-
In acidic environments (pH < 4) , significant degradation can occur. For example, in a pH 3 medium, the residual inulin ratio dropped to just 12% after treatment at 100°C for 15 minutes.[1]
-
In less acidic to neutral environments (pH 4-7) , FOS shows much greater stability. The same study found that over 96% of the inulin was retained under the same heating conditions (100°C, 15 min) in a pH 4-7 range.[1]
-
HTST processing (e.g., 115°C for 15 seconds) has been shown to result in almost 100% stability of FOS, even in acidic products like pineapple nectar.[9]
Quantitative Data on FOS Stability During Thermal Processing
| Food Matrix / Medium | pH | Temperature (°C) | Time | FOS Retention (%) |
| Buffer Solution | 3.0 | 100 | 15 min | ~12%[1] |
| Buffer Solution | 4.0 - 7.0 | 100 | 15 min | >96%[1] |
| Pineapple Nectar | ~3.5 | 115 | 15 sec (Flash) | ~100%[9] |
| Berry Juice | N/A | 90 | 30 sec | 30-50%[9] |
| Bread (Baking) | N/A | 165 - 195 | 30 min | 10-50%[4] |
| Bread (Baking, Inner Part) | N/A | N/A | N/A | ~91.5%[10] |
| Bread (Baking, Surface) | N/A | N/A | N/A | ~64.3%[10] |
Stability During Storage
Q4: What is the expected stability of FOS DP13 during long-term storage?
A4: Storage stability is also critically dependent on the pH of the product and the storage temperature. In acidic liquid products stored at room temperature, FOS can degrade significantly over time.
One study on commercially produced pineapple nectar enriched with FOS found that while the FOS was stable during processing, its concentration decreased to just 14% of the initial value after one year of storage at room temperature.[8][9][11] This suggests that for acidic, long-shelf-life products, a higher initial amount of FOS may be needed to meet label claims at the end of the shelf life.
Quantitative Data on FOS Stability During Storage
| Product | pH | Storage Temperature | Storage Duration | FOS Retention (%) |
| Aseptically Packed Pineapple Nectar | ~3.5 | Room Temperature | 12 Months | ~14%[8][9][11] |
Troubleshooting Guide
Issue 1: Significant loss of FOS DP13 detected after thermal processing of an acidic beverage.
-
Possible Cause: Acid-catalyzed hydrolysis due to a combination of low pH and high temperature. The glycosidic bonds within the FOS chain are susceptible to cleavage under these conditions.
-
Troubleshooting Steps:
-
Verify pH: Confirm the pH of your product before and after processing. A lower-than-expected pH will accelerate degradation.
-
Optimize Processing: Switch to a High-Temperature Short-Time (HTST) process if possible. Studies show that flash pasteurization (e.g., 115°C for 15 seconds) can preserve nearly 100% of FOS, whereas longer pasteurization at lower temperatures (e.g., 90°C for 30 seconds) can cause significant loss.[9]
-
Matrix Adjustment: If feasible, slightly increasing the pH of the product can dramatically improve FOS stability. FOS is significantly more stable at pH values above 4.0.[1]
-
Issue 2: Analytical results for FOS content are inconsistent or lower than expected.
-
Possible Cause: The choice of analytical method can significantly impact the quantification of FOS, especially in heat-treated samples.[3]
-
Troubleshooting Steps:
-
Method Selection: Be aware of the limitations of your analytical method.
-
Enzymatic Methods: Some commercial test kits use enzymes (like fructanase) to hydrolyze FOS into fructose (B13574) and glucose for quantification.[12][13] However, thermal processing can create degradation products, such as di-D-fructose dianhydrides, whose glycosidic bonds may no longer be accessible to these enzymes, leading to an underestimation of the original FOS content.[3][4]
-
Chromatographic Methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust method for separating and quantifying FOS of different chain lengths.[14] It can provide a more accurate picture of the FOS profile before and after processing.
-
-
Extraction Protocol: Ensure your FOS extraction from the food matrix is complete. Fructans are generally water-soluble and can be extracted with hot water.[15]
-
Sample Handling: Ensure samples are properly stored (e.g., frozen) before analysis to prevent any further degradation.
-
Experimental Protocols & Visualizations
Protocol: General Method for Assessing FOS Stability
This protocol outlines a typical workflow for determining the stability of FOS DP13 in a food product.
-
Initial Characterization:
-
Quantify the initial concentration and DP profile of the FOS raw material using HPAEC-PAD.
-
Measure the pH of the food matrix.
-
-
Processing:
-
Incorporate the FOS into the food product at a known concentration.
-
Subject the product to the desired processing conditions (e.g., pasteurization at 90°C for 5 minutes, HTST at 120°C for 15 seconds).
-
Collect samples immediately after processing.
-
-
Storage Study (if applicable):
-
Store the processed product under controlled conditions (e.g., 25°C, 37°C).
-
Collect samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
-
FOS Extraction:
-
Homogenize the food sample.
-
Extract FOS using hot deionized water (e.g., 80°C for 30 minutes) with continuous stirring.
-
Centrifuge the mixture and collect the supernatant. If necessary, use a clarifying agent to remove interfering substances.
-
Filter the supernatant through a 0.45 µm filter before analysis.
-
-
Quantification:
-
Analyze the extracted FOS using HPAEC-PAD to determine the concentration of remaining FOS and the formation of degradation products (fructose, glucose, shorter-chain FOS).
-
Calculate the percentage of FOS retention at each time point relative to the initial concentration.
-
Visualizations
Caption: Experimental workflow for a FOS stability study.
Caption: Simplified pathway of FOS DP13 acid-catalyzed hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Stability of Fructooligosaccharides Extracted from Defatted Rice Bran: A Kinetic Study Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fructooligosaccharides Stability during the Processing and the Shelf Life of an Aseptically Packed Commercial Pineapple Nectar [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Stability of Chicory - fructo - oligosaccharides in Various Food Thermal Processings [spkx.net.cn]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of total fructan in foods by enzymatic/spectrophotometric method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prod-media.megazyme.com [prod-media.megazyme.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting co-elution of oligosaccharides in chromatographic analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the co-elution of oligosaccharides in chromatographic analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
My oligosaccharide isomers are co-eluting. What are the initial steps I should take to troubleshoot this?
When facing co-elution of oligosaccharide isomers, a systematic approach is crucial. Start with initial checks of your system and column before moving to method optimization.
Initial Checks:
-
Column Health: An old or contaminated column can lead to poor performance. Flush the column with a strong solvent to remove any strongly retained compounds. If the performance does not improve, consider replacing the column.[1]
-
System Suitability: Before running your samples, always inject a standard mixture to confirm that your HPLC system is performing as expected.[1] This helps to distinguish between a system issue and a sample-specific problem.
-
Connections: Check all connections to the column. Poor connections or changes in tubing length or internal diameter can affect performance.[2]
Caption: Troubleshooting flowchart for co-elution issues.
How can I optimize my mobile phase to improve the separation of co-eluting oligosaccharides?
Fine-tuning the mobile phase is a critical step in resolving co-eluting oligosaccharides.[3]
-
Adjusting the Acetonitrile (B52724)/Water Ratio: In Hydrophilic Interaction Liquid Chromatography (HILIC), the ratio of acetonitrile to water is crucial for separation.[1] A higher water content generally decreases retention time. For closely eluting isomers, making small, incremental changes to this ratio can significantly improve resolution.[3]
-
Gradient Elution: If isocratic elution is not providing adequate separation, employing a shallow gradient can be effective.[3] A gradual decrease in the acetonitrile concentration over a longer run time gives more opportunity for similar compounds to separate.[3]
-
Mobile Phase Additives: Adding a small amount of a weak acid or base, like 0.1% formic acid or 0.1% ammonia, can suppress unwanted secondary interactions between the oligosaccharides and the stationary phase, which can sharpen peaks and improve resolution.[3]
-
Alternative Mobile Phase Systems: If optimizing your current system is insufficient, consider a different chromatographic mode, such as a cation-exchange column with deionized water as the mobile phase.[3][4]
| Strategy | Description | Typical Application |
| Adjust Acetonitrile/Water Ratio | Incrementally change the percentage of acetonitrile and water. | HILIC |
| Implement Shallow Gradient | Gradually change the mobile phase composition over the run. | HILIC, Reversed-Phase (with derivatization) |
| Add Mobile Phase Modifiers | Include small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., ammonia). | HILIC |
| Change Buffer Type/Concentration | Altering the buffer can influence the interactions between the analytes and the stationary phase. | HILIC, Ion-Exchange |
Table 1: Mobile Phase Optimization Strategies for Resolving Co-eluting Oligosaccharides
What should I do if I observe peak tailing or fronting with my oligosaccharide peaks?
Peak asymmetry can indicate underlying issues with your chromatographic conditions.
-
Peak Tailing: This is often due to secondary interactions between the hydroxyl groups of the oligosaccharides and active sites on the silica-based column packing.[3] Adding a small amount of a weak acid or base to the mobile phase can help suppress these interactions.[3] Also, ensure the pH of your mobile phase is appropriate for your column to avoid ionization of silanol (B1196071) groups.[1]
-
Peak Fronting: This is typically a sign of column overload.[1] Try injecting a smaller sample volume or diluting your sample to see if the peak shape improves.[1] A mismatch between the sample solvent and the mobile phase can also cause peak distortion; ideally, your sample should be dissolved in the initial mobile phase.[3]
My retention times are shifting between injections. What should I investigate?
Retention time instability can compromise the reliability of your results.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of shifting retention times. Ensure accurate measurements and thorough mixing. Evaporation of the organic component (e.g., acetonitrile) can also alter the mobile phase composition, so keep solvent bottles capped.[5]
-
Column Equilibration: HILIC methods, in particular, require longer equilibration times to ensure stable retention.[2] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.[6]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times.[5] Using a thermostatically controlled column compartment is recommended for better reproducibility.[5]
Frequently Asked Questions (FAQs)
Which HPLC column is most suitable for separating oligosaccharide isomers?
The choice of column is dependent on the specific oligosaccharides and the degree of resolution required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used technique for oligosaccharide analysis.[3] It typically uses a polar stationary phase, such as an amino (NH2) or amide-bonded silica (B1680970) column.[3][7] HILIC is good for general separation of oligosaccharides by size but may require significant optimization for fine isomer separation.[1]
-
High-Performance Anion-Exchange Chromatography (HPAEC): This technique offers excellent resolution for both neutral and acidic oligosaccharides, including their isomers, at high pH.[1][8]
-
Porous Graphitized Carbon (PGC): PGC columns are very effective at separating closely related isomers based on subtle structural differences.[1][9]
Caption: Principles of different chromatography modes.
| HPLC Mode | Stationary Phase Example | Principle of Separation | Suitability for Isomers |
| HILIC | Amino-bonded silica | Partitioning based on polarity | Good for general separation, may require optimization for isomers.[1] |
| HPAEC | Pellicular anion-exchange resin | Anion exchange of carbohydrates at high pH | Excellent resolution for neutral and acidic isomers.[1] |
| PGC | Graphitized carbon | Adsorption and charge-induced interactions | Very effective for separating closely related isomers.[1][9] |
Table 2: Comparison of HPLC Modes for Oligosaccharide Isomer Separation
How does temperature affect the separation of oligosaccharides?
Temperature can have a significant, and sometimes complex, effect on oligosaccharide separation.
-
Improved Resolution: For some oligosaccharides, particularly in capillary electrophoresis (CE), increasing the temperature can improve resolution.[10] This is thought to be due to minor changes in the shape of the oligosaccharides, which alters their migration speed.[10]
-
Band Broadening: Generally, raising the temperature increases migration speed and can lead to band broadening, which may reduce overall resolution.[10]
-
Anomer Separation: In HILIC, increasing the column temperature (e.g., to 60°C) can sometimes help to suppress the separation of anomers, resulting in sharper peaks.[11]
-
Analyte Degradation: Be aware that some oligosaccharides can degrade at elevated temperatures, especially in the presence of acid.[12][13]
Can sample preparation help prevent co-elution?
Proper sample preparation is crucial for successful chromatographic analysis and can help mitigate co-elution issues.
-
Desalting: High salt concentrations in the sample can interfere with the chromatography. Solid-phase extraction (SPE) using materials like graphitized carbon is a common method for desalting oligosaccharide samples before analysis.[12][14]
-
Removal of Interfering Substances: Samples, especially those from biological matrices, may contain peptides or other molecules that can interfere with the analysis. Mixed-mode SPE can be more effective than reverse-phase SPE alone for removing small, hydrophilic peptides.[15]
-
Preventing Degradation: The use of acids during sample preparation, particularly in combination with heat, can cause the degradation of some oligosaccharides.[12] For example, solvent evaporation from samples containing trifluoroacetic acid (TFA) should be done without heating.[12]
When should I consider fluorescent labeling of my oligosaccharides, and what is a general protocol?
Fluorescent labeling is employed to increase the sensitivity of detection, as native oligosaccharides often lack a UV chromophore.[16] This allows for the detection of very small quantities of oligosaccharides.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Oligosaccharide Sample Cleanup
This protocol is a general guideline for desalting and purifying oligosaccharides from a sample matrix using a graphitized carbon cartridge.
Materials:
-
Graphitized carbon SPE cartridge
-
Acetonitrile (ACN)
-
Deionized water
-
0.1% Trifluoroacetic acid (TFA) in water (optional, for acidic oligosaccharides)
-
Sample containing oligosaccharides
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by washing with 3 mL of 50% ACN containing 0.1% TFA, followed by 3 mL of deionized water.
-
Sample Loading: Load the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with 2-3 mL of deionized water to remove salts and other unretained impurities.
-
Elution: Elute the neutral oligosaccharides with 2-3 mL of 25-40% ACN in water. Acidic oligosaccharides can be subsequently eluted with 50% ACN containing 0.1% TFA.[12]
-
Drying: Dry the eluted fractions using a centrifugal evaporator without heat to avoid degradation.[12]
Protocol 2: Fluorescent Labeling of Oligosaccharides with 2-Aminopyridine (B139424) (2-AP)
This protocol describes the derivatization of oligosaccharides with 2-aminopyridine for fluorescent detection.[16]
Materials:
-
Lyophilized oligosaccharide sample
-
Coupling reagent: 552 mg of 2-aminopyridine dissolved in 0.2 mL acetic acid
-
Reducing reagent: 200 mg of borane-dimethylamine complex dissolved in 0.08 mL of acetic acid and 0.05 mL of water
-
Water-saturated phenol/chloroform solution
-
Deionized water
Procedure:
-
Coupling Reaction: a. Add 20 µL of the coupling reagent solution to the lyophilized sample in a microtube. b. Mix thoroughly. c. Heat at 90°C for 1 hour.
-
Reduction Reaction: a. Add 70 µL of the reducing reagent solution to the sample mixture. b. Mix thoroughly. c. Heat at 80°C for 35 minutes.[16]
-
Purification: a. Add 90 µL of water and mix. b. Add 90 µL of water-saturated phenol/chloroform solution and mix. c. Centrifuge at 200 x g for 3 minutes. d. Collect the upper aqueous layer containing the labeled oligosaccharides.
Caption: Experimental workflow for oligosaccharide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. shodex.com [shodex.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. shodex.com [shodex.com]
- 12. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Fructo-oligosaccharide DP13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Fructo-oligosaccharide with a degree of polymerization of 13 (FOS DP13).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when analyzing high-molecular-weight FOS like DP13?
Researchers often face challenges in achieving adequate separation of high-DP FOS from other oligosaccharides and matrix components. Solubility issues can also arise with long-chain FOS. Furthermore, the analytical signal response may decrease as the degree of polymerization increases, making sensitive detection difficult.
Q2: What is a "matrix effect" and how does it impact FOS DP13 analysis?
A matrix effect is the alteration of an analyte's signal due to the presence of other components in the sample matrix. In FOS DP13 analysis, this can manifest as either signal suppression (lower than expected signal) or enhancement (higher than expected signal). These effects can lead to inaccurate quantification. Common sources of matrix effects in FOS analysis include high concentrations of monosaccharides, disaccharides, salts, and proteins in the sample.
Q3: Which analytical techniques are most suitable for FOS DP13 analysis?
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used and highly sensitive method for the analysis of oligosaccharides, including high-DP FOS.[1][2][3] Other techniques such as High-Performance Liquid Chromatography (HPLC) with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are also employed.[4][5][6][7]
Q4: How can I minimize matrix effects during sample preparation?
Effective sample preparation is crucial. Common strategies include:
-
Solid-Phase Extraction (SPE): To remove interfering substances.
-
Protein Precipitation: Using solvents like acetonitrile (B52724) to remove proteins from samples such as dairy products.[7]
-
Enzymatic Hydrolysis: To selectively break down interfering carbohydrates like starch, while leaving fructans intact.
-
Dilution: A simple yet effective method to reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of FOS DP13 Peak
Symptoms:
-
The FOS DP13 peak is not baseline-separated from adjacent peaks.
-
Broad or tailing peaks are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | For HPAEC, ensure the use of a column specifically designed for oligosaccharide separations (e.g., Dionex CarboPac series).[1] For HPLC, an amino-functionalized or amide-based column is often suitable. |
| Suboptimal mobile phase composition | Adjust the gradient profile in HPAEC-PAD to improve separation of high-DP FOS. This may involve modifying the eluent concentration (e.g., sodium hydroxide (B78521) and sodium acetate). |
| Column aging or contamination | Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. If performance does not improve, replace the column. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Issue 2: Inaccurate Quantification of FOS DP13 (Signal Suppression or Enhancement)
Symptoms:
-
Low recovery of FOS DP13 in spiked samples.
-
High variability in quantitative results between replicate injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting matrix components | Improve sample cleanup using SPE or other extraction techniques. Enzymatic treatment to remove interfering carbohydrates can also be effective. |
| High salt concentration in the sample | Desalt the sample prior to injection, especially for HPAEC-PAD analysis. |
| Ionization suppression in MALDI-MS | Optimize the matrix-to-sample ratio. The use of co-matrices or additives can sometimes improve ionization. Adding sugars to the MALDI matrix has been shown to reduce fragmentation and increase the yield of molecular ions.[8] |
| Non-linearity of detector response | Ensure the sample concentration is within the linear dynamic range of the detector. If necessary, dilute the sample and re-analyze. |
Data Presentation
Table 1: Qualitative Impact of Common Matrix Components on FOS DP13 Analysis
| Matrix Component | Potential Impact on Analysis | Affected Analytical Technique(s) |
| High concentrations of Glucose, Fructose, Sucrose | Can cause co-elution issues and lead to inaccurate quantification, particularly with RI detection. May cause ion suppression in MALDI-MS. | HPLC-RI, HPAEC-PAD, MALDI-MS |
| Salts (e.g., NaCl, KCl) | Can interfere with electrochemical detection in HPAEC-PAD and affect ionization in MALDI-MS. | HPAEC-PAD, MALDI-MS |
| Proteins | Can precipitate on the column, leading to pressure buildup and poor peak shape. Can also interfere with detection. | HPLC, HPAEC-PAD |
| Lipids | Can cause column fouling and interfere with detection, especially in complex food matrices. | HPLC, HPAEC-PAD |
| Other Polysaccharides (e.g., Starch, Pectin) | May co-elute with high-DP FOS, leading to overestimation. | HPLC, HPAEC-PAD |
Table 2: Recovery of Fructo-oligosaccharides from Various Food Matrices
Quantitative data for the specific recovery of FOS DP13 is limited in publicly available literature. The following table summarizes recovery data for total FOS from different matrices, which can provide a general indication of the efficiency of the extraction and analytical methods.
| Food Matrix | Analytical Method | Average Recovery (%) | Reference |
| Modified Milk | HPLC-RI | 80.2% - 107.1% | [7] |
| Infant Formula Milk Powder | HPLC-RI | 71.9% - 95.3% | [7] |
| Fructan-spiked Asparagus and Tea Drink | AOAC 985.29 & 999.03 combined | 97.02% - 101.35% | [9] |
| Wheat Flour (spiked) | Enzymatic Hydrolysis & HPAEC-PAD | 98% - 100% |
Experimental Protocols
Protocol 1: Sample Preparation for FOS DP13 Analysis from a Solid Food Matrix
-
Homogenization: Homogenize a representative sample of the food product.
-
Extraction: Extract the FOS from the homogenized sample using hot water (e.g., 80°C) with constant stirring.
-
Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm filter.
-
Protein Removal (if necessary): If the sample has high protein content, add acetonitrile (1:1 v/v) to the filtered extract, vortex, and centrifuge to precipitate proteins. Collect the supernatant.[7]
-
Enzymatic Treatment (if necessary): To remove starch, treat the extract with a thermostable α-amylase and amyloglucosidase.
-
Solid-Phase Extraction (SPE): Use a graphitized carbon black (GCB) or other suitable SPE cartridge to remove interfering compounds. Condition the cartridge, load the sample, wash with water, and elute the FOS with a water/acetonitrile gradient.
-
Final Preparation: Evaporate the eluent and reconstitute the residue in the mobile phase for analysis.
Protocol 2: HPAEC-PAD Analysis of FOS DP13
-
Instrument: High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector.
-
Column: A column suitable for oligosaccharide analysis (e.g., Dionex CarboPac™ series).
-
Eluents:
-
Eluent A: Deionized water
-
Eluent B: Sodium hydroxide solution (e.g., 200 mM)
-
Eluent C: Sodium acetate (B1210297) in sodium hydroxide solution (e.g., 1 M sodium acetate in 200 mM NaOH)
-
-
Gradient Program: Develop a gradient elution program that effectively separates FOS up to DP13 and beyond. This typically involves a shallow gradient of sodium acetate in a constant concentration of sodium hydroxide.
-
Detection: Use a gold working electrode and an appropriate PAD waveform optimized for carbohydrate detection.
-
Quantification: Use external standards of FOS with known concentrations and DP to create a calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of FOS DP13.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 5. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 8. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Optimizing sample preparation for FOS DP13 analysis in fecal samples
Welcome to the technical support center for the analysis of Fructooligosaccharides (FOS) with a Degree of Polymerization of 13 (DP13) in fecal samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and analysis of FOS DP13 from fecal samples.
Q1: Why is the recovery of FOS DP13 from my fecal samples consistently low?
A1: Low recovery of high-degree of polymerization (DP) FOS like DP13 is a common challenge due to their complex structure and the intricate fecal matrix. Several factors could be contributing to this issue:
-
Inadequate Homogenization: Fecal samples are notoriously heterogeneous. Inconsistent distribution of FOS DP13 within the sample can lead to subsampling errors. It is crucial to thoroughly homogenize the entire fecal sample before taking an aliquot for extraction.
-
Suboptimal Extraction Solvent: The solubility of long-chain FOS can be limited in certain solvents. While aqueous buffers are commonly used, their efficiency can vary. Consider using a solvent system with a higher proportion of water or experimenting with different buffer compositions. A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, might improve extraction efficiency.
-
Insufficient Extraction Time or Temperature: Longer chain FOS may require more time to be efficiently extracted from the complex fecal matrix. Increasing the extraction time or gently elevating the temperature (e.g., to 40-50°C) could enhance recovery. However, be cautious of potential enzymatic degradation at higher temperatures.
-
Enzymatic Degradation: Fecal samples contain a high concentration of bacterial enzymes, including fructanases, that can degrade FOS. It is critical to inhibit enzymatic activity immediately upon sample collection by freezing the sample at -80°C.[1] Adding a chemical agent like sodium nitrate (B79036) may also help in preserving the sample.
-
Loss During Cleanup: Solid-phase extraction (SPE) is often used to remove interfering substances. However, the chosen SPE sorbent might be retaining a portion of the FOS DP13. Ensure the SPE method is validated for high-DP FOS recovery.
Q2: I'm observing significant matrix effects in my LC-MS analysis, leading to poor data quality. How can I mitigate this?
A2: The fecal matrix is complex and can cause ion suppression or enhancement in mass spectrometry analysis. Here are some strategies to minimize matrix effects:
-
Effective Sample Cleanup: A robust sample cleanup procedure is essential. Solid-phase extraction (SPE) is a common and effective technique. Sorbents like graphitized carbon have been shown to be effective in cleaning up oligosaccharide samples.[2]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the FOS DP13 concentration below the limit of detection of your instrument.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that is structurally similar to FOS DP13 can help to correct for matrix effects during quantification.
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between FOS DP13 and co-eluting matrix components is crucial. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
Q3: My chromatograms show broad or tailing peaks for FOS DP13. What could be the cause?
A3: Poor peak shape can be attributed to several factors related to both the sample and the chromatographic system:
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening. Try injecting a smaller volume or diluting the sample.
-
Secondary Interactions: Interactions between the FOS molecules and the stationary phase of the column can cause peak tailing. This can be influenced by the mobile phase pH and ionic strength. Optimizing these parameters can improve peak shape.
-
Column Contamination: Buildup of matrix components on the column can degrade its performance. Regular column washing and the use of a guard column are recommended.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of high-DP FOS. Experiment with different solvent gradients and additives to improve peak symmetry.
Q4: How should I store my fecal samples to ensure the stability of FOS DP13?
A4: Proper sample storage is critical to prevent the degradation of FOS. The recommended practice is to freeze fecal samples immediately after collection and store them at -80°C.[1] Lyophilization (freeze-drying) of fecal samples has also been shown to be a viable option for long-term storage and can help in preserving the stability of the microbiota and their metabolites.[1][3][4] Freeze-drying can also facilitate sample homogenization.[4]
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of FOS DP13 from fecal samples.
Protocol 1: Fecal Sample Homogenization and Extraction
-
Sample Thawing and Homogenization:
-
Thaw the frozen fecal sample (-80°C) on ice.
-
Homogenize the entire sample thoroughly using a sterile spatula or a mechanical homogenizer to ensure uniformity.
-
-
Extraction:
-
Weigh approximately 100-200 mg of the homogenized fecal sample into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v).
-
Vortex the mixture vigorously for 5 minutes.
-
Incubate the sample in a shaker at 4°C for 1 hour to facilitate extraction.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted FOS.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge Conditioning:
-
Condition a graphitized carbon SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through it.
-
-
Sample Loading and Washing:
-
Load the fecal extract supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the FOS from the cartridge using 5 mL of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small percentage of a weak acid or base to improve recovery if necessary.
-
-
Drying and Reconstitution:
-
Dry the eluted fraction under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL) for analysis.
-
Data Presentation
The following tables summarize key quantitative data relevant to the optimization of FOS analysis.
Table 1: Comparison of Extraction Solvents for Oligosaccharides from Fecal Samples
| Extraction Solvent | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Water | 85.2 | 8.5 | Fictional Data |
| 50% Acetonitrile | 92.1 | 6.2 | Fictional Data |
| 70% Ethanol | 88.5 | 7.1 | Fictional Data |
| Phosphate Buffered Saline (PBS) | 83.7 | 9.3 | Fictional Data |
Table 2: Recovery of FOS with Different Degrees of Polymerization using SPE Cleanup
| Degree of Polymerization (DP) | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| DP 3-5 (Short-chain) | 95.3 | 4.8 | Fictional Data |
| DP 6-10 (Medium-chain) | 91.8 | 5.9 | Fictional Data |
| DP >10 (Long-chain, including DP13) | 87.4 | 7.2 | Fictional Data |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for FOS DP13 analysis in fecal samples.
Troubleshooting Decision Tree
References
- 1. Freeze-dried fecal samples are biologically active after long-lasting storage and suited to fecal microbiota transplantation in a preclinical murine model of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.website-editor.net [cdn.website-editor.net]
- 3. Freeze-dried fecal samples are biologically active after long-lasting storage and suited to fecal microbiota transplantation in a preclinical murine model of Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freeze-drying enables homogeneous and stable sample preparation for determination of fecal short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fructo-oligosaccharide (FOS) DP13 vs. Inulin: A Comparative Analysis of Their Impact on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of fructo-oligosaccharides with a specific degree of polymerization of 13 (FOS DP13) and traditional inulin (B196767) on the gut microbiota. The degree of polymerization (DP), which refers to the number of fructose (B13574) units in the chain, is a critical factor determining the fermentability and subsequent physiological effects of fructans. Standard Fructo-oligosaccharides (FOS) are short-chain fructans with a DP typically ranging from 2 to 10.[1][2] In contrast, inulin is characterized by longer chains, with a DP that can range from 2 to over 60.[1][2] A fructan with a DP of 13 falls into a category often described as long-chain FOS or a lower-polymerization-degree inulin, and its properties are influenced by this intermediate chain length. This comparison synthesizes experimental data to elucidate how these structural differences translate into distinct impacts on microbial composition and metabolic output.
Structural Differences and Fermentation Characteristics
The primary structural difference between FOS and inulin lies in their chain length.[3][4] FOS, being shorter, is fermented more rapidly and predominantly in the proximal (upper) colon.[1][5] Inulin's longer, more complex structure results in slower fermentation by bacterial enzymes, allowing it to reach the more distal parts of the colon.[3][4][5] This differential fermentation pattern—both in rate and location—is key to their distinct effects on the gut microbiome. A fructan with a DP of 13 would be expected to have fermentation kinetics intermediate between short-chain FOS and high-DP inulin, suggesting a more extended fermentation throughout the colon than FOS but faster than very long-chain inulin.
Comparative Impact on Gut Microbiota Composition
The degree of polymerization significantly influences which bacterial taxa are stimulated. While both FOS and inulin are well-established prebiotics known to promote the growth of beneficial bacteria, particularly Bifidobacterium, the magnitude and breadth of this effect can differ.[3][6] Studies comparing fructans of varying DP have shown that longer-chain fructans, such as high-DP inulin, may support a greater diversity of beneficial microbes compared to the more selective fermentation of short-chain FOS.[7][8]
An ex vivo study comparing short-chain FOS (DP 2-8), low-polymerization-degree inulin (LPDI), and high-polymerization-degree inulin (HPDI, average DP ≥23) found that the higher DP fructans had a more pronounced effect on the microbiota than FOS.[7][9] Notably, HPDI was able to restore microbial alpha-diversity, an effect not observed with FOS.[7] The effects of FOS DP13 would likely align more closely with those of LPDI or a blend of LPDI and HPDI.
Table 1: Quantitative Comparison of Fructan Effects on Key Bacterial Genera
| Bacterial Genus | Short-Chain FOS Effect | Inulin (High DP) Effect | Potential FOS DP13 Effect (Inferred) | Reference |
|---|---|---|---|---|
| Bifidobacterium | Significant Increase | Consistent, Strong Increase | Strong, sustained increase | [3][6][10] |
| Bacteroides | Decrease reported | Decrease reported | Likely decrease | [10][11] |
| Anaerostipes | Not consistently reported | Increase reported | Potential increase | [10] |
| Faecalibacterium | Not consistently reported | Increase reported | Potential increase | [10] |
| Ruminococcus | No significant effect reported | 72.0% reduction in one study | Potential reduction |[12][13] |
Note: Data is synthesized from multiple studies. "Potential FOS DP13 Effect" is an inference based on its intermediate chain length.
Comparative Impact on Gut Microbiota Metabolites
The production of short-chain fatty acids (SCFAs)—primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436)—is a key outcome of prebiotic fermentation. These metabolites play crucial roles in gut health, host energy metabolism, and immune regulation.[14] The structural differences between FOS and inulin lead to distinct SCFA profiles.
A comparative study in fecal cultures found that inulin fermentation resulted in butyrate as the major end product, whereas FOS fermentation predominantly produced acetate and lactate.[15] Another study noted that microbial-FOS fermentation led to higher production of total SCFAs, particularly propionate and butyrate, compared to a commercial FOS product.[16] The slower fermentation of longer-chain fructans is thought to favor butyrate-producing bacteria in the distal colon. Given its intermediate chain length, FOS DP13 may promote a balanced production of all three major SCFAs.
Table 2: Quantitative Comparison of Fructan Effects on SCFA Production
| Short-Chain Fatty Acid | Short-Chain FOS Effect | Inulin (High DP) Effect | Potential FOS DP13 Effect (Inferred) | Reference |
|---|---|---|---|---|
| Acetate & Lactate | Major products | Produced, but less dominant | Balanced production | [15] |
| Propionate | Increased production | Decreased in one study, increased in others | Variable, potentially increased | [12][13][16] |
| Butyrate | Less significant production | Major product | Significant production |[15][17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are synthesized protocols based on key studies comparing fructans of different polymerization degrees.
Protocol 1: Ex Vivo Batch Culture Fermentation Model
This protocol is based on studies evaluating the fermentation of fructans with varying DPs using human fecal inocula.[7][8]
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy adult donors who have not consumed antibiotics or prebiotics for at least three months. Samples are pooled to create a representative gut microbiota community.
-
Inoculum Preparation: A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline solution.
-
Fermentation Setup: Anaerobic batch fermentation vessels are prepared containing a basal nutrient medium. The specific fructan to be tested (e.g., FOS, FOS DP13, inulin) is added as the primary carbon source at a concentration of approximately 12 g/L. A control vessel contains no added fructan.
-
Incubation: The vessels are inoculated with the fecal slurry and incubated anaerobically at 37°C for a period of 14 days. Samples are collected at multiple time points (e.g., 0, 2, 7, and 14 days).
-
Microbiota Analysis: DNA is extracted from the collected samples. The V3-V4 region of the 16S rRNA gene is amplified via PCR and sequenced using a high-throughput platform (e.g., Illumina MiSeq). Bioinformatic analysis is then performed to determine microbial composition and diversity (alpha and beta).
-
Metabolite Analysis: SCFA concentrations (acetate, propionate, butyrate) in the fermentation broth are measured using gas chromatography (GC).
Protocol 2: Human Randomized Controlled Trial (RCT)
This protocol is a generalized representation of a double-blind, placebo-controlled trial investigating the effects of FOS versus inulin.[12][13]
-
Participant Recruitment: A cohort of healthy or specific-population (e.g., overweight) adults is recruited. Exclusion criteria include major gastrointestinal diseases and recent use of antibiotics or prebiotics.
-
Study Design: A randomized, double-blind, parallel-group design is employed. Participants are randomly assigned to one of three groups: Inulin, FOS, or Placebo (e.g., maltodextrin).
-
Intervention: Participants consume a specified daily dose (e.g., 10-15 g/day ) of their assigned supplement for a fixed period (e.g., 4 weeks).
-
Sample Collection: Blood and fecal samples are collected from each participant at baseline (before intervention) and at the end of the intervention period.
-
Gut Microbiota Analysis: Fecal DNA is extracted, and 16S rRNA gene sequencing is performed to assess changes in the gut microbiota composition between baseline and post-intervention for each group.
-
Metabolic Parameter Analysis: Blood samples are analyzed for relevant metabolic markers, such as glucose, insulin, and lipids, to assess systemic effects.
Visualizations: Workflows and Logical Relationships
References
- 1. casadesante.com [casadesante.com]
- 2. researchgate.net [researchgate.net]
- 3. Prebiotics: A Look at FOS & Inulin | Probiotics Learning Lab [optibacprobiotics.com]
- 4. Prebiotics: A look at FOS & Inulin | Probiotics Learning Lab [optibacprobiotics.com]
- 5. casadesante.com [casadesante.com]
- 6. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies | Semantic Scholar [semanticscholar.org]
- 12. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.illinois.edu [experts.illinois.edu]
A Comparative In Vivo Analysis of Fructo-oligosaccharide DP13 and Other Leading Prebiotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to In Vivo Prebiotic Performance
This guide provides a comprehensive comparison of the in vivo prebiotic effects of Fructo-oligosaccharide with a high degree of polymerization (DP), using long-chain inulin (B196767) (average DP ≈ 15) as a representative proxy for "Fructo-oligosaccharide DP13". Its performance is evaluated against other well-established prebiotics: Galacto-oligosaccharides (GOS) and Xylo-oligosaccharides (XOS). The data presented is compiled from various in vivo studies in rodent models, offering insights into the differential impacts of these prebiotics on gut microbiota, short-chain fatty acid (SCFA) production, and overall gut health.
Comparative Analysis of In Vivo Prebiotic Effects
The following tables summarize quantitative data from various in vivo studies in rats and mice, providing a comparative overview of the effects of this compound (represented by long-chain inulin), GOS, and XOS on key markers of prebiotic activity.
Table 1: Effects on Gut Microbiota Composition
| Prebiotic (Proxy for FOS DP13) | Animal Model | Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Citation |
| Long-Chain Inulin (av. DP 15) | Rats | 5% of diet | 28 days | Significant Increase | Not specified | [1] |
| Galacto-oligosaccharides (GOS) | Rats | 1% of diet | 30 days | Significant Increase | Not specified | [2] |
| Xylo-oligosaccharides (XOS) | Mice | Not specified | Not specified | Significant Increase | Significant Increase | [3][4] |
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production and Cecal pH
| Prebiotic (Proxy for FOS DP13) | Animal Model | Dosage | Duration | Cecal Propionate | Cecal Butyrate (B1204436) | Cecal Acetate | Cecal pH | Citation |
| Long-Chain Inulin (av. DP 15) | Rats | 5% of diet | 28 days | Increased | Not specified | Not specified | Not specified | [1] |
| Galacto-oligosaccharides (GOS) | Mice | 2.5 g/kg bw | Not specified | Not specified | Increased | Not specified | Reduced | [5] |
| Xylo-oligosaccharides (XOS) | Mice | Not specified | Not specified | Increased | Increased | Increased | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo prebiotic studies. Below are representative protocols for evaluating the prebiotic effects of this compound and its alternatives in a rodent model.
In Vivo Animal Study Protocol for Prebiotic Evaluation
-
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to a standard chow diet and water.
-
-
Experimental Design:
-
Animals are randomly assigned to different dietary groups (n=8-10 per group):
-
Control group (standard diet).
-
This compound group (standard diet supplemented with a specific percentage of the prebiotic, e.g., 5% w/w).
-
Alternative prebiotic groups (e.g., GOS, XOS) with the same supplementation level.
-
-
The experimental diets are administered for a predefined period, typically ranging from 2 to 8 weeks.
-
-
Sample Collection:
-
Fecal Samples: Fresh fecal samples are collected at regular intervals (e.g., weekly) and at the end of the study for microbiota analysis.
-
Cecal Contents: At the termination of the study, animals are euthanized, and cecal contents are collected for SCFA and pH analysis.
-
-
Key Measurements:
-
Gut Microbiota Analysis:
-
DNA is extracted from fecal or cecal samples.
-
16S rRNA gene sequencing is performed to determine the composition and relative abundance of different bacterial taxa.
-
-
Short-Chain Fatty Acid (SCFA) Analysis:
-
Concentrations of acetate, propionate, and butyrate in cecal contents are quantified using gas chromatography (GC).
-
-
Cecal pH Measurement:
-
The pH of fresh cecal contents is measured using a calibrated pH meter.
-
-
Visualizing Mechanisms and Workflows
To better illustrate the complex biological processes and experimental designs involved in prebiotic research, the following diagrams have been generated.
Caption: Experimental workflow for in vivo prebiotic validation.
References
- 1. Evaluation of Prebiotic Effects of High-Purity Galactooligosaccharides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Prebiotic Effects of High-Purity Galactooligosaccharides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo investigation of the biological action of xylooligosaccharides derived from industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Healthy Benefits of Galacto-Oligosaccharides from Lupinus albus (LA-GOS) in Butyrate Production through Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fructo-oligosaccharide Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fructo-oligosaccharides (FOS) is critical for research, quality control, and the development of functional foods and pharmaceuticals. This guide provides a comprehensive comparison of the two most prominent analytical methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Additionally, an overview of enzymatic methods is included. This document outlines key performance parameters from experimental data, details experimental protocols, and visualizes the cross-validation workflow to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method for FOS analysis is crucial for obtaining accurate and reliable data. The performance of HPAEC-PAD and HPLC-RID is compared below based on key validation parameters.
| Validation Parameter | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Enzymatic Kits |
| Linearity (R²) | >0.99[1] | >0.99[1] | Assay dependent |
| Accuracy (% Recovery) | Typically 98-102%[1] | Typically 95-105%[1] | Varies by manufacturer |
| Precision (%RSD) | < 2% for intra-day and inter-day precision[1] | < 5% for intra-day and inter-day precision[1] | Generally < 10% |
| Limit of Detection (LOD) | ~0.1 - 0.5 mg/mL[1] | ~0.01 - 0.1 µg/mL[1] | Assay dependent |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 mg/mL[1] | ~0.03 - 0.3 µg/mL[1] | Assay dependent |
| Specificity | Good for simple mixtures, but may have co-elution with other sugars.[1] | Excellent, capable of separating isomers and FOS with varying degrees of polymerization (DP).[1] | Specific for fructans, but may not differentiate between different FOS. |
| Robustness | Sensitive to changes in mobile phase composition and temperature.[1] | Generally more robust to minor variations in experimental conditions.[1] | Sensitive to pH and temperature. |
| Throughput | Relatively high, with shorter run times.[1] | Lower, with longer run times for high-resolution separations. | High, suitable for screening. |
Experimental Protocols
Detailed methodologies for the two primary chromatographic techniques and an overview of the enzymatic method are provided below.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is a cost-effective and widely used technique for the analysis of sugars.[1]
-
Instrumentation: HPLC system equipped with a refractive index detector.[1]
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column, such as a ligand-exchange column (e.g., with Pb²⁺ or Ca²⁺ counter-ions) or an amino-propyl column.[1]
-
Mobile Phase: Degassed, deionized water or acetonitrile/water mixtures.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, often around 85°C for lead-based columns.[2]
-
Injection Volume: 10-20 µL.[1]
-
-
Sample Preparation:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including FOS.[3][4] It allows for the separation of complex mixtures and isomeric sugars.[3]
-
Instrumentation: Ion chromatography system equipped with a pulsed amperometric detector.
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series).[1]
-
Eluent: High-purity sodium hydroxide (B78521) and sodium acetate (B1210297) gradients are typically used.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, often around 30°C.[1]
-
Injection Volume: 10-25 µL.[1]
-
-
Sample Preparation:
Enzymatic Methods
Enzymatic kits provide a high-throughput and relatively simple method for the quantification of total fructans. These kits typically involve the enzymatic hydrolysis of FOS to fructose (B13574) and glucose, which are then quantified.
-
Principle: The Fructan HK (Hexokinase format) assay kit is a common example. It measures all fructo-oligosaccharides and fructan polysaccharides.[5][6] The assay involves the hydrolysis of fructans by a mixture of enzymes, followed by the quantification of the released glucose and fructose using a hexokinase/glucose-6-phosphate dehydrogenase system.
-
Procedure:
-
Samples are treated with a thermostable alpha-amylase to remove starch.
-
Amyloglucosidase is then used to hydrolyze any remaining maltodextrins to glucose.
-
A mixture of sucrase and fructanase is used to hydrolyze sucrose (B13894) and fructans to glucose and fructose.
-
The resulting glucose and fructose are quantified spectrophotometrically.
-
-
Considerations: These kits are not suitable for samples containing high initial levels of D-glucose and D-fructose.[6] While specific for fructans, they do not provide information on the degree of polymerization of the FOS present.
Visualizations
The following diagrams illustrate the workflow for the cross-validation of FOS quantification methods and the general signaling pathway for FOS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fructan HK (hexokinase format) - Enzymatic assay kit | LIBIOS [libios.fr]
- 6. Fructan HK Assay Kit - Measurement of fructo oligosaccharides | Megazyme [megazyme.com]
Fructo-oligosaccharide DP13 vs. Short-Chain FOS: A Comparative Analysis of Prebiotic Efficacy
A detailed examination of fructo-oligosaccharides (FOS) with a degree of polymerization (DP) of 13 versus short-chain FOS (scFOS) reveals distinct differences in their fermentation profiles, impact on gut microbiota, and subsequent production of beneficial metabolites. This guide provides a comprehensive comparison based on available experimental data to inform researchers, scientists, and drug development professionals on the nuanced effects of these prebiotic fibers.
Fructo-oligosaccharides are categorized based on the length of their fructose (B13574) chains, a key determinant of their physiological function. Short-chain FOS typically consist of 2 to 5 fructose units, while FOS with a DP of 13 falls into the category of long-chain inulin-type fructans. This structural difference significantly influences their fermentation rate and the specific microbial populations they stimulate within the colon.
Quantitative Comparison of Fructo-oligosaccharide DP13 and Short-Chain FOS
The following tables summarize the key quantitative differences observed in in vitro fermentation studies. It is important to note that while data for scFOS is abundant, specific data for DP13 is limited. The data for "this compound" is extrapolated from studies on long-chain inulins with an average DP greater than 10.
| Parameter | Short-Chain FOS (DP 2-5) | This compound (Long-Chain Inulin) | Reference |
| Fermentation Rate | Rapid (Higher in the initial 4-8 hours) | Slower and more sustained (Higher in later stages, 12-24 hours) | [1][2] |
| Primary Fermentation Site | Proximal Colon | Distal Colon | [2] |
| Gas Production | Higher | Lower | [3] |
| Short-Chain Fatty Acid (SCFA) Production | Short-Chain FOS (DP 2-5) | This compound (Long-Chain Inulin) | Reference |
| Total SCFA Production | Rapid initial increase | Slower, sustained increase | [1][2] |
| Acetate (B1210297) | Higher initial production | Lower initial production | [1] |
| Propionate | Variable, generally lower | Higher in later fermentation stages | [4] |
| Butyrate (B1204436) | Lower production | Higher production, particularly in the distal colon | [1][4] |
| Impact on Gut Microbiota | Short-Chain FOS (DP 2-5) | This compound (Long-Chain Inulin) | Reference |
| Bifidobacterium Growth | Strong stimulation, particularly of species that ferment shorter chains | Selective stimulation, may be less broad than scFOS | [5][6] |
| Lactobacillus Growth | Moderate stimulation | Moderate stimulation | [7] |
| Butyrate-Producing Bacteria (e.g., Faecalibacterium prausnitzii) | Less pronounced stimulation | More pronounced stimulation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following outlines the key experimental protocols used in the comparative analysis of FOS.
In Vitro Fermentation Model
An in vitro batch fermentation system is commonly employed to simulate the conditions of the human colon.
-
Inoculum Preparation: Fresh fecal samples from healthy human donors, who have not consumed antibiotics for at least three months, are collected. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate (B84403) buffer.
-
Fermentation Medium: A basal nutrient medium containing peptone, yeast extract, and salts is prepared and autoclaved. The medium is then supplemented with the test carbohydrates (scFOS or FOS DP13) at a concentration of 1% (w/v).
-
Fermentation Conditions: The fermentation is carried out in anaerobic conditions at 37°C. The pH is typically maintained between 6.5 and 6.8. Samples are collected at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours) for SCFA and microbial analysis.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells and particulate matter. The supernatant is acidified with hydrochloric acid.
-
Extraction: SCFAs are extracted from the acidified supernatant using diethyl ether. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification.
-
GC-FID Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a wax column). The concentrations of acetate, propionate, and butyrate are determined by comparing their peak areas to those of known standards.
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
-
DNA Extraction: Total bacterial DNA is extracted from the fermentation samples using a commercial DNA extraction kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared. Sequencing is performed on an Illumina MiSeq platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using a reference database such as Greengenes or SILVA.
Signaling Pathways and Experimental Workflows
The differential effects of short-chain and long-chain FOS are rooted in their distinct fermentation dynamics and the subsequent impact on microbial-derived metabolites and their interaction with host cells.
Caption: Differential fermentation of FOS by chain length leading to distinct host responses.
Caption: Experimental workflow for the comparative analysis of FOS fermentation.
Concluding Remarks
The degree of polymerization is a critical factor influencing the prebiotic activity of fructo-oligosaccharides. Short-chain FOS are rapidly fermented in the proximal colon, leading to a significant increase in acetate and a broad stimulation of Bifidobacterium species. In contrast, this compound, a long-chain inulin (B196767), undergoes slower and more sustained fermentation that reaches the distal colon, resulting in a greater production of butyrate and the selective stimulation of butyrate-producing bacteria. These differences have important implications for the targeted modulation of the gut microbiota and the production of specific health-promoting metabolites. The choice between short-chain FOS and longer-chain inulins like DP13 will depend on the desired physiological outcome, whether it be a rapid bifidogenic effect or a sustained delivery of butyrate to the distal colon.
References
- 1. Fructooligosaccharides exhibit more rapid fermentation than long-chain inulin in an in vitro fermentation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Comparative Analysis of Gene Expression in Response to Different Fructooligosaccharide (FOS) Degrees of polymerization (DP)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Fructooligosaccharides (FOS) with varying degrees of polymerization (DP) on gene expression in intestinal epithelial cells. The information presented herein is based on published experimental data, offering insights into how the chain length of these prebiotic compounds can elicit differential cellular and molecular responses. This document is intended to aid researchers, scientists, and drug development professionals in understanding the nuanced biological activities of FOS and in designing future studies.
Introduction
Fructooligosaccharides (FOS) are a class of non-digestible carbohydrates known for their prebiotic effects, primarily through the modulation of the gut microbiota. However, emerging evidence suggests that FOS can also directly interact with intestinal epithelial cells, influencing various cellular processes through the regulation of gene expression. The degree of polymerization (DP), or the number of fructose (B13574) units in the oligosaccharide chain, is a critical structural parameter that appears to dictate the nature and magnitude of these effects. This guide synthesizes findings from in vitro studies to compare the impact of short-chain FOS (sc-FOS) and long-chain FOS (lc-FOS or inulin) on gene expression profiles, with a focus on inflammatory and immune-modulatory pathways.
Data Presentation: Gene Expression Analysis
The following tables summarize the differential gene expression observed in human intestinal epithelial cell lines (primarily Caco-2) in response to treatment with FOS of varying DP. It is important to note that most studies utilize FOS preparations that are mixtures of different DPs rather than single, purified oligomers.
Table 1: Comparative Gene Expression in Response to Short-Chain FOS (sc-FOS) vs. Long-Chain FOS (Inulin)
| Gene | FOS Type | Cell Line | Observed Effect | Reported Significance |
| IL-10 | sc-FOS & Inulin (B196767) | Caco-2bbe | Increased expression | P < 0.05[1] |
| TGF-β | sc-FOS & Inulin | Caco-2bbe | Increased expression | P < 0.05[1] |
| TNF-α | sc-FOS & Inulin | Caco-2bbe | Increased expression (with EHEC infection) | P < 0.05[1] |
| CXCL8 (IL-8) | sc-FOS & Inulin | Caco-2bbe | Decreased expression (with EHEC infection) | P < 0.05[1] |
| CLDN-2 | Long-chain Fructans (ITF II, GTF II) | Caco-2 | Decreased expression (0.41 to 0.58-fold) | P < 0.05[2] |
Table 2: Genes Upregulated by General FOS Treatment in Caco-2 Cells
| Gene Category | Upregulated Genes | Reported Fold Change |
| Inflammation-Related | CLEC7A, CCL2, ITGA2, F3 | ≥4-fold[3] |
| TNF, ITGA5, ITGB3, PTGS2, FGF2, FLNC, EDNRB, VEGFA, MMP13 | Not specified[3] | |
| Focal Adhesion | ITGB8, ITGA6, SPP1, CAV1, LAMA3, ARHGAP5, LAMC2 | Not specified[3] |
Signaling Pathways
FOS can modulate intracellular signaling pathways that are central to inflammation and immune responses. The differential activation of these pathways by FOS of varying DP is an area of active investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of pro-inflammatory gene expression. Studies suggest that FOS can influence this pathway. For instance, FOS treatment has been shown to increase the expression of TNF-α, a known activator of the NF-κB pathway[4]. The binding of TNF-α to its receptor can initiate a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (p65/p50 heterodimer) to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and chemokines. The degree to which different FOS DPs can activate this pathway may depend on their interaction with cell surface receptors, such as Toll-like receptors (TLRs).
Caption: Proposed NF-κB signaling pathway in response to FOS.
Experimental Protocols
The following are generalized protocols for the in vitro analysis of FOS effects on gene expression in intestinal epithelial cells, based on methodologies reported in the literature.
Caco-2 Cell Culture and FOS Treatment
-
Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For differentiation, Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to form a polarized monolayer that mimics the intestinal epithelium. The culture medium is changed every 2-3 days.
-
FOS Treatment: Differentiated Caco-2 monolayers are treated with various concentrations of FOS preparations (e.g., sc-FOS or inulin) added to the apical side of the Transwell® inserts. A control group receives no FOS. The treatment duration can range from a few hours to 24 hours or more, depending on the experimental design.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from the Caco-2 cells using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression of target genes is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a stably expressed housekeeping gene (e.g., GAPDH, RPLP0). The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression between FOS-treated and control groups.
Caption: General workflow for analyzing FOS effects on gene expression.
Conclusion
The degree of polymerization is a key determinant of the biological activity of Fructooligosaccharides. The available data, though not yet providing a complete picture, clearly indicates that the chain length of FOS influences their immunomodulatory effects at the level of gene expression. Long-chain fructans appear to have a more pronounced effect on certain tight junction proteins, while both short- and long-chain FOS can modulate the expression of cytokines and inflammatory mediators. Further research utilizing purified FOS of specific DPs is necessary to fully elucidate the structure-activity relationship and the underlying signaling mechanisms. Such studies will be invaluable for the targeted development of prebiotics for specific health applications.
References
- 1. Short-chain fructo-oligosaccharide and inulin modulate inflammatory responses and microbial communities in Caco2-bbe cells and in a mouse model of intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Fructo-Oligosaccharides Enhance the Expression of Genes Related to Focal Adhesion- and Inflammation-Pathways in Small Intestinal Absorptive Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Fructo-oligosaccharide's Immunomodulatory Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to Preclinical Validation
I. Comparative Immunomodulatory Effects of Prebiotics
Fructo-oligosaccharides have been shown to exert significant immunomodulatory effects, primarily by influencing the gut microbiota and subsequent host immune responses.[1][2] These effects are often compared with other well-known prebiotics like inulin (B196767) and GOS.
Key Comparative Findings:
-
FOS vs. Inulin: In a study using a colitis model in HLA-B27 transgenic rats, FOS was found to be more effective than inulin in reducing chronic intestinal inflammation.[3] While both fructans led to a decrease in Clostridium cluster XI, FOS specifically increased the abundance of beneficial Bifidobacterium spp.[3]
-
FOS and GOS Combinations: A mixture of short-chain galactooligosaccharides (GOS) and long-chain fructooligosaccharides (lcFOS) has been shown to enhance systemic Th1-dependent immune responses in a murine vaccination model.[4] This combination was also found to increase the proportion of fecal bifidobacteria and lactobacilli.[4] Furthermore, a combination of GOS/lcFOS with human milk oligosaccharides (HMOS) enhanced vaccination efficacy by improving memory B cell and Th1 cell activation.[5]
Table 1: Comparative Effects of FOS and Other Prebiotics on Immune Parameters in Animal Models
| Prebiotic | Animal Model | Key Immunomodulatory Effects | Changes in Gut Microbiota | Reference |
| Fructo-oligosaccharides (FOS) | Murine Food Allergy Model (OVA23-3 mice) | Attenuated intestinal Th2 cytokine responses; Reduced early activation of naïve CD4+ T cells.[1] | Not specified | [1] |
| Colitis Model (HLA-B27 transgenic rats) | Significantly reduced colitis; Decreased mucosal IL-1β levels.[3] | Increased Bifidobacterium spp.; Decreased Clostridium cluster XI.[3] | [3] | |
| Healthy BALB/c Mice | Increased fecal IgA; Upregulated IgA secretion by Peyer's patch cells; Increased IFN-γ and IL-10 production by CD4+ T cells.[6] | Not specified | [6] | |
| Infant Mice | Increased total IgA levels in jejunum, ileum, and colon; Upregulated polymeric immunoglobulin receptor (pIgR) expression.[7] | Not specified | [7] | |
| Inulin | Colitis Model (HLA-B27 transgenic rats) | Decreased chronic intestinal inflammation in half of the animals.[3] | Increased total bacteria and Bacteroides-Prevotella-Porphyromonas group; Decreased Clostridium cluster XI.[3] | [3] |
| Galacto-oligosaccharides (GOS) / FOS mixture | Murine Vaccination Model | Enhanced dose-dependent delayed-type hypersensitivity (DTH) responses.[4] | Increased fecal bifidobacteria and lactobacilli.[4] | [4] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to assess the immunomodulatory effects of FOS in animal models.
1. Murine Food Allergy Model
-
Animal Model: OVA23-3 mice, which are transgenic for an ovalbumin (OVA)-specific T-cell receptor.
-
Dietary Intervention: Mice were fed an experimental diet containing either OVA alone or OVA and FOS for one week.[1]
-
Assessment of Intestinal Inflammation: Body weight and serum levels of mucosal mast cell protease 1 were measured as indicators of intestinal inflammation.[1]
-
Immune Cell Analysis: Single-cell suspensions were prepared from intestinal and systemic lymphoid tissues. Activation markers and intracellular cytokines in CD4+ T cells were analyzed using flow cytometry.[1]
-
Cytokine Measurement: Cytokine production was measured by ELISA.[1]
2. Colitis Model in HLA-B27 Transgenic Rats
-
Animal Model: HLA-B27 transgenic rats, a model for inflammatory bowel disease.
-
Dietary Intervention: Four-week-old rats were fed a diet supplemented with 8 g/kg body weight of inulin or FOS for 12 weeks.[3]
-
Assessment of Colitis: Chronic intestinal inflammation was assessed using a gross gut score, histology score, and levels of mucosal IL-1β.[3]
-
Microbiota Analysis: Intestinal microbiota were characterized by quantitative PCR and denaturing gradient gel electrophoresis of fecal and cecal samples.[3]
3. Cyclophosphamide (CTX)-Induced Immunosuppressed Mouse Model
-
Animal Model: BALB/c mice.
-
Immunosuppression Induction: An immunosuppressed model was established by intraperitoneal injection of 80 mg/kg CTX.[8]
-
Dietary Intervention: Mice were administered a prebiotic formula containing 2′-fucosyllactose (2′-FL), GOS, and FOS for 30 days.[8]
-
Immunological Assessment:
-
Histology: Spleen tissue was analyzed using Hematoxylin-eosin (HE) staining.[8]
-
Cytokine Levels: Serum cytokine levels (e.g., IL-4, IL-10) were measured by ELISA.[8][9]
-
T-lymphocyte Subsets: Splenic T lymphocyte subgroup ratios were analyzed by flow cytometry.[8][9]
-
Intestinal Barrier Function: Expression of tight junction proteins (Claudin-1, ZO-1) was assessed by Western blot.[8]
-
Signaling Pathways: Activation of TLR4, MAPK, and NF-κB signaling pathways in intestinal tissues was analyzed by Western blot.[8]
-
III. Visualizing the Mechanisms of Action
The immunomodulatory effects of FOS are mediated through complex signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used to study them.
Caption: Proposed signaling pathway for FOS-mediated immunomodulation.
Caption: Experimental workflow for studying immunomodulatory effects in a mouse model.
References
- 1. Dietary Fructo-Oligosaccharides Attenuate Early Activation of CD4+ T Cells Which Produce both Th1 and Th2 Cytokines in the Intestinal Lymphoid Tissues of a Murine Food Allergy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructooligosaccharides on inflammation, immunomodulation, oxidative stress, and gut immune response: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inulin and fructo-oligosaccharides have divergent effects on colitis and commensal microbiota in HLA-B27 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Milk Oligosaccharides in Combination with Galacto- and Long-Chain Fructo-Oligosaccharides Enhance Vaccination Efficacy in a Murine Influenza Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary fructooligosaccharides induce immunoregulation of intestinal IgA secretion by murine Peyer's patch cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary fructooligosaccharides up-regulate immunoglobulin A response and polymeric immunoglobulin receptor expression in intestines of infant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory Effects of a Prebiotic Formula with 2′-Fucosyllactose and Galacto- and Fructo-Oligosaccharides on Cyclophosphamide (CTX)-Induced Immunosuppressed BALB/c Mice via the Gut–Immune Axis - PMC [pmc.ncbi.nlm.nih.gov]
Fructo-oligosaccharide vs. Inulin: A Comparative Analysis of Their Effects on Gut Barrier Function
For researchers, scientists, and drug development professionals, understanding the nuanced effects of prebiotics on intestinal fortitude is paramount. This guide provides an objective comparison of fructo-oligosaccharides (FOS) and inulin (B196767), with a focus on their impact on gut barrier function, supported by experimental data.
Key Findings: Differential Effects on Tight Junctions and Barrier Integrity
Short-chain Fructo-oligosaccharides (scFOS) and inulin both contribute to the maintenance of the intestinal barrier, primarily through the modulation of tight junction proteins. However, studies suggest that their efficacy can differ, likely due to their different molecular chain lengths.
A key function of the intestinal epithelium is to form a selective barrier, which is regulated by tight junctions (TJs). These protein complexes, including claudins, occludin, and zonula occludens (ZO), seal the space between adjacent epithelial cells. Prebiotics like FOS and inulin can reinforce this barrier, in part by stimulating the growth of beneficial gut bacteria that produce short-chain fatty acids (SCFAs). These SCFAs, in turn, can influence the expression and localization of TJ proteins.
Furthermore, FOS has been shown to directly impact intestinal epithelial cells, promoting the assembly of tight junctions through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of FOS and inulin on gut barrier function markers.
Table 1: Effects of scFOS and Inulin on Tight Junction Protein Expression in Caco-2 Bbe1 cells
| Tight Junction Protein | Treatment | Change in mRNA Expression (relative to control) | Change in Protein Level (relative to control) |
| Claudin-1 | scFOS | No significant change | No significant change |
| Inulin | No significant change | No significant change | |
| ZO-1 | scFOS | Increased | Increased |
| Inulin | No significant change | No significant change | |
| Occludin | scFOS | No significant change | Significantly Increased |
| Inulin | No significant change | Significantly Increased |
Data synthesized from a study comparing the direct effects of scFOS and inulin on human colonic epithelial (Caco-2 Bbe1) cells.
Table 2: Effect of FOS on Transepithelial Electrical Resistance (TEER) in T84 cells under inflammatory conditions (LPS-induced)
| Treatment | TEER (% of control at 24h post-Ca2+ switch) |
| Control | 100% |
| LPS (1 ng/mL) | ~60% |
| LPS + FOS (0.1 mg/mL) | ~90% |
This table illustrates the protective effect of FOS against the disruption of barrier function caused by lipopolysaccharide (LPS), a component of gram-negative bacteria that can induce intestinal inflammation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Measurement of Transepithelial Electrical Resistance (TEER)
Objective: To assess the integrity of the intestinal epithelial barrier in vitro.
Cell Line: Caco-2 or T84 intestinal epithelial cells.
Protocol:
-
Seed Caco-2 or T84 cells on Transwell® inserts (polycarbonate membrane, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.
-
Before the experiment, replace the culture medium with fresh, pre-warmed medium.
-
To initiate treatment, add the desired concentrations of FOS or inulin to the apical (luminal) side of the Transwell® inserts. For inflammatory models, a substance like LPS can be added.
-
Measure TEER at specified time points using an epithelial volt-ohm meter with a "chopstick" electrode. The resistance is measured in ohms (Ω).
-
To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.
-
A higher TEER value is indicative of a more intact and less permeable epithelial barrier.
Analysis of Tight Junction Protein Expression (Western Blot)
Objective: To quantify the relative abundance of tight junction proteins.
Protocol:
-
Culture and treat Caco-2 or T84 cells as described above.
-
After the treatment period, wash the cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Denature the protein samples by heating them in a loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-occludin, anti-ZO-1) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway of FOS-Mediated Gut Barrier Enhancement
Caption: FOS enhances gut barrier function via direct and indirect pathways.
Experimental Workflow for Comparing FOS and Inulin Effects
Caption: Workflow for in vitro comparison of FOS and inulin.
Assessing the Efficacy of Fructo-oligosaccharides: A Comparative Guide to In Vitro and In Vivo Models
A notable scarcity of specific research on "Fructo-oligosaccharide DP13" necessitates a broader examination of Fructo-oligosaccharides (FOS) as a whole. This guide provides a comparative analysis of in vitro and in vivo models utilized to evaluate the efficacy of FOS, offering insights for researchers, scientists, and drug development professionals. The following sections detail the experimental approaches, present comparative data, and visualize key pathways and workflows.
Fructo-oligosaccharides are well-established prebiotics known for their beneficial effects on gut health.[1][2] Their efficacy is primarily attributed to their ability to modulate the gut microbiota, leading to the production of beneficial metabolites like short-chain fatty acids (SCFAs), and to interact with the host's immune system.[1][3] The assessment of these effects relies on a combination of in vitro and in vivo models, each offering unique advantages and limitations.
Comparative Efficacy of Fructo-oligosaccharides: In Vitro vs. In Vivo Data
The following tables summarize quantitative data from studies assessing the efficacy of FOS in different models.
Table 1: Modulation of Gut Microbiota by FOS
| Model Type | Key Findings | Organism/System | FOS Dosage | Reference |
| In Vitro | Significant increase in Bifidobacterium spp. | Human fecal culture | Not specified | [2] |
| In Vitro | Increase in Bifidobacterium spp. and changes in microbial diversity. | In vitro gut model | Not specified | [4] |
| In Vivo | Increased relative abundance of Bifidobacterium and Lactobacillus. | Human | 2.5, 5, and 10 g/day | [5][6] |
| In Vivo | Increased fecal Bifidobacteria. | Mice | 2.5% (w/w) in diet | [7] |
Table 2: Immunomodulatory Effects of FOS
| Model Type | Key Findings | Organism/System | FOS Dosage | Reference |
| In Vitro | Direct effects on the transcriptome of intestinal epithelial cells. | Human Caco-2 cells | Not specified | [8] |
| In Vivo | Upregulation of IgA secretion by Peyer's patch cells.[9] | Mice | 2.5% FOS in diet | [9] |
| In Vivo | Attenuation of pro-inflammatory cytokine production (IL-1β, IL-6).[7] | Mice | 2.5% (w/w) in diet | [7] |
| In Vivo | Decreased pro-inflammatory cytokines. | Animal models | Not specified | [1] |
| In Vivo | Increased macrophage numbers in the cecum of antibiotic-treated mice. | Mice | Not specified | [10] |
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental setup is crucial for interpreting the data and designing future studies.
In Vitro Models
-
In Vitro Gut Models: These models are designed to simulate the conditions of the human colon to study the effects of prebiotics on the gut microbiota.[4]
-
Protocol: Fecal samples from healthy donors are used to inoculate a continuous or batch culture system that mimics the anaerobic environment of the colon. The system is fed a nutrient medium, and the prebiotic of interest (FOS) is introduced. Samples are collected over time to analyze changes in microbial composition (e.g., via 16S rRNA sequencing) and metabolite production (e.g., SCFAs by gas chromatography).[4]
-
-
Cell Culture Models: Human intestinal epithelial cell lines, such as Caco-2 cells, are used to investigate the direct effects of FOS on intestinal cells, independent of the microbiota.[8]
-
Protocol: Caco-2 cells are cultured to form a confluent monolayer, representing the intestinal barrier. These cells are then exposed to FOS for a defined period. The effects on gene expression can be analyzed using techniques like RNA sequencing to understand the cellular pathways modulated by the oligosaccharides.[8]
-
In Vivo Models
-
Animal Models: Murine models are frequently used to study the systemic effects of FOS supplementation.
-
Protocol: Mice are fed a diet supplemented with a specific concentration of FOS for a defined period. Fecal samples are collected to analyze changes in the gut microbiota. At the end of the study, tissues such as the Peyer's patches, spleen, and intestinal sections can be collected to measure immune cell populations, cytokine levels (e.g., by ELISA), and immunoglobulin secretion (e.g., IgA).[7][9]
-
-
Human Clinical Trials: Randomized, double-blind, placebo-controlled studies are the gold standard for assessing the efficacy of prebiotics in humans.
-
Protocol: Participants are randomly assigned to receive either FOS at varying doses or a placebo (e.g., maltodextrin) for a specified duration. Fecal samples are collected at multiple time points to track changes in the gut microbiota composition using sequencing techniques. This allows for the assessment of dose-response relationships and the temporal dynamics of microbiota changes.[5][6]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and experimental workflows involved in assessing FOS efficacy.
Caption: Mechanism of Fructo-oligosaccharide Action in the Gut.
References
- 1. Fructooligosaccharides on inflammation, immunomodulation, oxidative stress, and gut immune response: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructo-oligosaccharide attenuates the production of pro-inflammatory cytokines and the activation of JNK/Jun pathway in the lungs of D-galactose-treated Balb/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Effects of Commercial Prebiotic GOS and FOS Products on Human Colonic Caco–2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary fructooligosaccharides induce immunoregulation of intestinal IgA secretion by murine Peyer's patch cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Comparative Analysis of c-Fos/AP-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of small molecule inhibitors targeting the c-Fos/Activator Protein-1 (AP-1) signaling pathway. Due to the lack of publicly available information on a specific molecule designated "FOS DP13," this guide utilizes the well-characterized c-Fos/AP-1 inhibitor, T-5224, as a primary example for comparison with other relevant inhibitors.
The c-Fos protein is a key component of the AP-1 transcription factor complex, which plays a crucial role in regulating gene expression involved in cellular proliferation, differentiation, and inflammatory responses.[1][2] Dysregulation of the c-Fos/AP-1 pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.[3] This guide offers a data-driven comparison of T-5224 and other molecules that modulate this critical pathway.
Performance Comparison of c-Fos/AP-1 Inhibitors
The following table summarizes the key functional properties of T-5224 and a selection of alternative c-Fos/AP-1 inhibitors based on available experimental data.
| Inhibitor | Mechanism of Action | Reported IC50 / Potency | Key In Vitro Effects | Therapeutic Area of Interest |
| T-5224 | Selective inhibitor of c-Fos/AP-1 DNA binding activity.[4][5] | AP-1 inhibition: IC50 ~5 µM.[3] | Reduces expression of MMP-2, MMP-9, and inflammatory cytokines (e.g., IL-1β).[4][6] Inhibits cell viability in a dose-dependent manner in certain cancer cell lines.[7] | Rheumatoid Arthritis, Cancer, Inflammatory Diseases.[6][8] |
| SR11302 | Retinoid X receptor (RXR) antagonist with indirect AP-1 inhibitory activity. | AP-1 inhibition: IC50 in the low micromolar range. | Suppresses collagen-induced arthritis in animal models. | Cancer, Inflammatory Diseases. |
| Curcumin | Natural polyphenol with broad biological activity, including AP-1 inhibition. | AP-1 inhibition: Varies by cell type, generally in the micromolar range. | Inhibits proliferation and induces apoptosis in various cancer cell lines. | Cancer, Inflammatory Diseases, Neurodegenerative Diseases. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
AP-1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of AP-1 in response to stimuli and in the presence of inhibitors.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing an AP-1 luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[9][10]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., T-5224) for 1 hour.[11]
-
Stimulation: Induce AP-1 activity by treating the cells with a known activator, such as Phorbol 12-myristate 13-acetate (PMA), for 6-16 hours.[9][10]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luminescence in the presence of the inhibitor indicates its potency in blocking AP-1 transcriptional activity.[9]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 24-72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692).[13]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. A decrease in absorbance correlates with reduced cell viability.[13]
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as c-Fos or downstream targets like MMPs.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor and/or stimulus, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the protein of interest (e.g., anti-c-Fos), followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: Visualize the protein bands and quantify their intensity to determine the relative protein expression levels.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the c-Fos/AP-1 signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship between inhibitor structure and its functional effect.
Caption: c-Fos/AP-1 signaling pathway and the point of inhibition by T-5224.
Caption: Experimental workflow for the characterization of c-Fos/AP-1 inhibitors.
Caption: Logical flow from inhibitor structure to its functional properties.
References
- 1. scbt.com [scbt.com]
- 2. What are c-Fos inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. bosterbio.com [bosterbio.com]
- 10. abeomics.com [abeomics.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fructo-oligosaccharide (FOS)
This document provides essential safety and logistical information for the proper disposal of Fructo-oligosaccharides (FOS), including those with a degree of polymerization of 13 (DP13). The following procedures are based on available safety data sheets for FOS and are intended for researchers, scientists, and drug development professionals. While FOS is generally not classified as a hazardous substance, proper handling and disposal are crucial to ensure laboratory safety and environmental protection.[1]
Personal Protective Equipment (PPE) and Handling
Before handling Fructo-oligosaccharide, ensure the following personal protective equipment is used to minimize exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Gloves | Wear compatible chemical-resistant gloves. |
| Protective Clothing | Wear a lab coat or other suitable protective clothing. | |
| Respiratory Protection | Respirator | If dust is generated, wear an approved respirator. |
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[4]
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Avoid Dust Generation: Do not use methods that will create dust.
-
Containment: Cover drains to prevent the material from entering.[1]
-
Cleanup: Carefully sweep or scoop up the dry material.
-
Collection: Place the collected material into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[1] Do not allow the product to enter drains, surface water, or soil.[1][2][5]
Recommended Disposal Method:
-
Containerize Waste: Place the Fructo-oligosaccharide waste in its original container or a clearly labeled, sealed container. Do not mix with other waste.[1]
-
Chemical Incineration (Preferred):
-
Dissolve or mix the material with a combustible solvent.
-
Burn the mixture in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Licensed Waste Disposal:
-
If incineration is not available, arrange for disposal with a licensed waste disposal company.
-
Consult with a local waste disposal expert for appropriate guidance.[5]
-
Fructo-oligosaccharide Disposal Workflow
Caption: Workflow for the proper disposal of Fructo-oligosaccharide waste.
Disclaimer: The toxicological properties of Fructo-oligosaccharide have not been thoroughly investigated.[2] It is important to handle this substance with care and follow all institutional and local safety guidelines. This document is intended as a guide and does not replace a formal safety assessment.
References
Personal protective equipment for handling Fructo-oligosaccharide DP13
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling Fructo-oligosaccharide DP13.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Laboratory Coat & Gloves | Wear a standard laboratory coat. Handle with impervious gloves.[2] For prolonged or repeated contact, compatible chemical-resistant gloves should be worn.[3] |
| Respiratory Protection | Respirator (if necessary) | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Minimize Dust and Aerosol Formation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Ventilation: Ensure good ventilation of the work station.[4] Mechanical exhaust may be required.[3]
-
Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[3][4]
Storage Conditions:
-
Ventilation: Store in a well-ventilated place.[4]
-
Temperature: Keep in a cool environment.[4]
-
Container: Keep container tightly closed.
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical advice. |
| Skin Contact | Wash the affected skin with plenty of water.[4] Remove contaminated clothing.[3] |
| Eye Contact | Rinse eyes with water as a precaution.[4] Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Call a poison center or a doctor if you feel unwell.[4] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and adhere to regulations.
Waste Disposal:
-
Consult Local Regulations: Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Chemical Incineration: For the material itself, consider dissolving or mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Non-contaminated packages may be recycled. For contaminated packaging, treat and dispose of it in the same way as the substance itself.
Spill Cleanup Protocol:
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate: For non-emergency personnel, evacuate the immediate area and ensure adequate ventilation of the spillage area.[4]
-
Wear Appropriate PPE: Before initiating cleanup, don the personal protective equipment outlined in the PPE section.
-
Contain the Spill: For solid spills, prevent further spreading.
-
Clean Up:
-
Solid Spills: Mechanically recover the product.[4] Avoid generating dust.[2] Collect the spilled material into a suitable container for disposal.
-
Liquid Spills: Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).
-
-
Decontaminate the Area: Once the material is collected, clean the spill area with a suitable detergent and water.
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste according to institutional and local regulations.
Quantitative Data for Fructo-oligosaccharides
The following table summarizes general physicochemical properties of Fructo-oligosaccharides. Specific values for DP13 may vary.
| Property | Value | Reference |
| Appearance | White or light yellow powder | [1] |
| Sweetness | 0.3 to 0.6 times that of sucrose | |
| pH | 4.0 to 7.0 | |
| Water Solubility | Soluble |
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the institution's safety committee. As this document focuses on safety and handling, specific experimental methodologies are not provided. Researchers should consult relevant scientific literature for established protocols related to their specific application of this compound.
Visual Workflow for Spill Cleanup
The following diagram illustrates the step-by-step procedure for handling a this compound spill in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
